3-Methylglutaric acid
Description
This compound has been reported in Garcinia mangostana and Salmonella enterica with data available.
Properties
IUPAC Name |
3-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMNTGIMDZPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211649 | |
| Record name | 3-Methylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
626-51-7 | |
| Record name | 3-Methylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLGLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0P190C7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80 - 82 °C | |
| Record name | Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Pathways of 3-Methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biochemical pathways involving 3-methylglutaric acid (3-MGA), a dicarboxylic acid that serves as a crucial biomarker for several inborn errors of metabolism. Understanding these pathways is essential for the diagnosis, monitoring, and development of therapeutic strategies for these complex genetic disorders.
Introduction to this compound and its Clinical Significance
This compound is an organic acid that is typically present in trace amounts in the urine of healthy individuals.[1] However, elevated levels of 3-MGA, a condition known as 3-methylglutaric aciduria, are indicative of underlying metabolic dysfunction.[2] These disorders are broadly classified into primary and secondary 3-methylglutaric acidurias.
Primary 3-methylglutaric acidurias result from genetic defects in the leucine catabolism pathway.[2] Specifically, deficiencies in the enzymes 3-methylglutaconyl-CoA hydratase (AUH) and 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) lead to the accumulation of 3-MGA and other upstream metabolites.[2]
Secondary 3-methylglutaric acidurias are associated with a broader range of inborn errors of metabolism that compromise mitochondrial energy metabolism.[2] In these cases, the accumulation of 3-MGA is not due to a primary defect in leucine degradation but rather from a "acetyl-CoA diversion pathway".[2]
Clinically, 3-methylglutaric aciduria can present with a wide spectrum of symptoms, ranging from mild developmental delay to severe neurological impairment, cardiomyopathy, and metabolic crises. Therefore, accurate and timely diagnosis through the analysis of urinary organic acids is critical for patient management.
Biochemical Pathways of this compound
Primary Pathway: Leucine Catabolism
The primary metabolic pathway leading to the formation of this compound is the catabolism of the branched-chain amino acid, leucine. A defect in this pathway leads to the accumulation of intermediates, which are then shunted towards the production of 3-MGA.
The key enzymatic steps involved are:
-
Transamination of Leucine to α-ketoisocaproate.
-
Oxidative decarboxylation of α-ketoisocaproate to Isovaleryl-CoA.
-
Dehydrogenation of Isovaleryl-CoA to 3-Methylcrotonyl-CoA.
-
Carboxylation of 3-Methylcrotonyl-CoA to 3-Methylglutaconyl-CoA.
-
Hydration of 3-Methylglutaconyl-CoA to 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by 3-methylglutaconyl-CoA hydratase (AUH) .
-
Cleavage of HMG-CoA to Acetyl-CoA and Acetoacetate, catalyzed by 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) .
In individuals with a deficiency in AUH (3-MGA-uria type I) or HMGCL, the pathway is blocked, leading to an accumulation of 3-methylglutaconyl-CoA. This intermediate is then converted to this compound.[2]
References
3-Methylglutaric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of its Biochemistry, Pathophysiology, and Analytical Quantification
Introduction
3-Methylglutaric acid (3-MGA) is a dicarboxylic organic acid that serves as a crucial biomarker for a group of inherited metabolic disorders known as organic acidurias. While present in low concentrations in healthy individuals as a minor product of leucine metabolism, its accumulation in urine and plasma is indicative of specific enzymatic defects or broader mitochondrial dysfunction. This technical guide provides a comprehensive overview of this compound as a human metabolite, focusing on its biochemical origins, associated pathologies, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disorders, clinical chemistry, and pharmacology.
Biochemical Pathways of this compound
This compound is primarily associated with the catabolism of the branched-chain amino acid leucine. However, its accumulation can occur through two principal mechanisms: primary defects in the leucine degradation pathway and secondary effects of mitochondrial dysfunction.
Primary Pathway: Leucine Catabolism
In healthy individuals, this compound is a minor downstream metabolite of leucine breakdown. Deficiencies in two key enzymes of this pathway lead to the accumulation of upstream intermediates and their subsequent conversion to this compound.[1][2][3]
-
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: A defect in HMG-CoA lyase, the terminal enzyme in the leucine catabolic pathway, results in the accumulation of HMG-CoA. This leads to a significant elevation of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and this compound in the urine.[4][5][6]
-
3-Methylglutaconyl-CoA Hydratase (AUH) Deficiency: A deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaconic acid and subsequently to this compound. This condition, known as 3-methylglutaconic aciduria type I, is characterized by markedly increased urinary excretion of 3-methylglutaconic acid and mildly elevated levels of this compound and 3-hydroxyisovaleric acid.[7][8][9][10]
Secondary Pathway: Acetyl-CoA Diversion in Mitochondrial Dysfunction
Elevated levels of this compound are also observed in a range of metabolic disorders associated with compromised mitochondrial energy metabolism, even in the absence of a primary defect in the leucine catabolic pathway.[1] This phenomenon is explained by the "acetyl-CoA diversion pathway." In cases of mitochondrial dysfunction, impaired entry of acetyl-CoA into the Krebs cycle leads to its accumulation. This excess acetyl-CoA is then shunted into an alternative biosynthetic route, resulting in the de novo synthesis of this compound.[1] Conditions associated with secondary 3-methylglutaric aciduria include:
-
Barth Syndrome (3-Methylglutaconic Aciduria Type II): An X-linked disorder caused by mutations in the TAZ gene, leading to defective cardiolipin remodeling in the inner mitochondrial membrane.[1][4][11][12]
-
Costeff Syndrome (3-Methylglutaconic Aciduria Type III): An autosomal recessive disorder caused by mutations in the OPA3 gene, also associated with mitochondrial dysfunction.[13][14][15][16]
-
Other 3-Methylglutaconic Acidurias (Types IV and V) and various other mitochondrial disorders.[1]
Quantitative Data on this compound
The quantification of this compound and related metabolites in urine and plasma is essential for the diagnosis and monitoring of associated metabolic disorders. The following tables summarize the available quantitative data for normal and pathological concentrations.
Table 1: Urinary Concentrations of this compound and Related Metabolites
| Analyte | Condition | Age Group | Concentration (mmol/mol creatinine) | Reference |
| This compound | Normal | All | 0.02 - 0.38 | [2] |
| Normal (Optimal) | All | 0 - 0.75 | [3] | |
| HMG-CoA Lyase Deficiency | Not Specified | Large amounts excreted | [4][5] | |
| 3-Methylglutaconic Aciduria Type I | Not Specified | Mildly elevated | [7][8][10] | |
| Barth Syndrome | Not Specified | Moderately increased | [4][11] | |
| Costeff Syndrome | Not Specified | Increased | [13][14][16] | |
| 3-Methylglutaconic Acid | Normal | All | < 20 (traces) | [10] |
| 3-Methylglutaconic Acidurias | Not Specified | Can exceed 1000 | [10] | |
| Barth Syndrome | Pediatric (0-12 yrs) | 5- to 20-fold increase | [1][4][11][12] | |
| 3-Hydroxy-3-Methylglutaric Acid | Normal | Not Specified | ≤ 26 | [8] |
| HMG-CoA Lyase Deficiency | Not Specified | Large amounts excreted | [4][5] |
Table 2: Plasma Concentrations of this compound and Related Metabolites
| Analyte | Condition | Age Group | Concentration | Reference |
| 3-Methylglutaconic Acid | Barth Syndrome | 10 months - 30 years | Average: 1,088 ± 435 nmol/L (Range: 393-2,326 nmol/L) | [4] |
| Normal Control | Not Specified | 162 ± 68 nmol/L | [11] | |
| 3-Hydroxyglutaric Acid | Normal | Not Specified | ≤ 25.2 ng/mL | [17] |
Signaling Pathways and Experimental Workflows
Visual representations of the biochemical pathways and analytical workflows are crucial for understanding the complex relationships involved in this compound metabolism and its analysis.
Experimental Protocols
Accurate and reproducible quantification of this compound is paramount for its clinical utility. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for urinary organic acid analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used, particularly for plasma analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This protocol provides a detailed methodology for the quantitative analysis of this compound in urine.
1. Sample Collection and Storage:
-
Collect a random urine sample in a sterile, preservative-free container.
-
Samples collected with boric acid as a preservative are unsuitable.[18]
-
Store urine samples frozen at -20°C or below until analysis.[18]
2. Sample Preparation:
-
Normalization: Determine the creatinine concentration of the urine sample to normalize the volume for extraction. Typically, a volume of urine equivalent to 1 µmol of creatinine is used.[19]
-
Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled analog of this compound, to the urine sample to account for extraction losses and variations in derivatization efficiency.
-
Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid (HCl).[7]
-
Liquid-Liquid Extraction (LLE): Perform a two-step extraction with an organic solvent, typically ethyl acetate.[7][20]
-
Add the organic solvent to the acidified urine, vortex thoroughly, and centrifuge to separate the layers.
-
Collect the organic (upper) layer. Repeat the extraction on the aqueous layer and combine the organic extracts.
-
-
Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To increase the volatility and thermal stability of the organic acids for GC analysis, perform a silylation reaction.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[19]
-
Incubate the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
4. GC-MS Analysis:
-
Injection: Inject an aliquot (typically 1-2 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a capillary column suitable for organic acid analysis, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Oven Temperature Program: Employ a temperature gradient to separate the various organic acids. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Acquisition Mode: Operate the mass spectrometer in full scan mode (e.g., m/z 50-550) to obtain mass spectra for compound identification. For quantitative analysis, selected ion monitoring (SIM) can be used for increased sensitivity and specificity.
-
Data Analysis: Identify this compound based on its characteristic retention time and mass spectrum compared to a known standard. Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Organic Acids
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of organic acids in complex matrices like plasma.
1. Sample Collection and Storage:
-
Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples frozen at -80°C until analysis.
2. Sample Preparation:
-
Protein Precipitation: Precipitate proteins from the plasma sample by adding a cold organic solvent such as methanol or acetonitrile.[21]
-
Internal Standard Addition: Add a stable isotope-labeled internal standard for this compound to the sample prior to protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Drying and Reconstitution: The supernatant can be dried down and reconstituted in a solvent compatible with the LC mobile phase.
3. Derivatization (Optional but often recommended):
-
While some LC-MS/MS methods analyze underivatized organic acids, derivatization can improve chromatographic retention and ionization efficiency.
-
Common derivatization reagents for LC-MS analysis of carboxylic acids include 3-nitrophenylhydrazine (3-NPH).[22]
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Use a reverse-phase column (e.g., C18) for separation.
-
Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid to improve peak shape.
-
-
Tandem Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI), usually in negative ion mode for carboxylic acids.
-
Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and monitoring for a characteristic product ion after fragmentation.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Conclusion
This compound is a clinically significant human metabolite, and its accurate quantification is vital for the diagnosis and management of a group of inborn errors of metabolism. This technical guide has provided a detailed overview of the biochemical pathways leading to its formation, a summary of its concentrations in health and disease, and comprehensive protocols for its analysis by GC-MS and LC-MS/MS. The provided diagrams offer a visual aid to understanding these complex processes. This information is intended to be a valuable resource for researchers and professionals in the field, facilitating further investigation into these metabolic disorders and the development of novel diagnostic and therapeutic strategies.
References
- 1. Laboratories that test for Barth syndrome [barthsyndrome.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orphanet: 3-hydroxy-3-methylglutaric aciduria [orpha.net]
- 7. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 1. [Urine and Plasma Organic Acid Levels in Barth Syndrome]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medlineplus.gov [medlineplus.gov]
- 15. The neuropsychological profile of patients with 3-methylglutaconic aciduria type III, Costeff syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Costeff syndrome: clinical features and natural history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. metbio.net [metbio.net]
- 19. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 21. lcms.cz [lcms.cz]
- 22. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Inborn Errors of Metabolism Associated with 3-Methylglutaric Aciduria
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutaric aciduria (3-MGA-uria) represents a group of heterogeneous inborn errors of metabolism characterized by the elevated urinary excretion of 3-methylglutaric acid and 3-methylglutaconic acid. These disorders are broadly categorized into primary and secondary 3-MGA-urias. Primary 3-MGA-uria results from a direct impairment in the leucine catabolic pathway, specifically a deficiency of 3-methylglutaconyl-CoA hydratase. In contrast, secondary 3-MGA-urias are a more diverse group of disorders where the enzymatic defect lies outside of the leucine degradation pathway, typically affecting mitochondrial function. This technical guide provides a comprehensive overview of the core inborn errors of metabolism associated with 3-MGA-uria, detailing their genetic etiologies, biochemical phenotypes, and the underlying pathophysiology. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of the associated metabolic and signaling pathways.
Classification of 3-Methylglutaric Acidurias
The 3-methylglutaconic acidurias are a group of inherited metabolic disorders where a key diagnostic feature is the increased excretion of 3-methylglutaconic acid and this compound in the urine.[1] These conditions are broadly divided into two main categories: primary and secondary 3-methylglutaconic aciduria.[2][3]
Primary 3-Methylglutaconic Aciduria: This form is a direct result of a defect in the catabolism of the amino acid leucine.[2][3]
Secondary 3-Methylglutaconic Acidurias: This is a varied group of disorders where the underlying cause is not a defect in the leucine breakdown pathway itself, but rather a more general dysfunction of the mitochondria, the energy-producing centers of the cells.[2][3]
This guide will focus on the following key inborn errors of metabolism associated with 3-MGA-uria:
-
3-Methylglutaconic Aciduria Type I (Primary)
-
3-Hydroxy-3-Methylglutaric Aciduria
-
Barth Syndrome (3-MGA-uria Type II)
-
Costeff Syndrome (3-MGA-uria Type III)
-
DCMA Syndrome (3-MGA-uria Type V)
-
MEGDEL Syndrome (SERAC1 Deficiency)
-
TMEM70 Deficiency
Biochemical and Genetic Overview
The following table summarizes the key genetic and biochemical features of the discussed inborn errors of metabolism.
| Disorder | Gene | Inheritance | Enzyme/Protein Defect | Primary Biochemical Hallmark |
| 3-MGA-uria Type I | AUH | Autosomal Recessive | 3-Methylglutaconyl-CoA hydratase | Markedly elevated urinary 3-methylglutaconic acid and 3-hydroxyisovaleric acid.[4] |
| 3-Hydroxy-3-Methylglutaric Aciduria | HMGCL | Autosomal Recessive | 3-Hydroxy-3-methylglutaryl-CoA lyase | Elevated urinary 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and this compound.[5] |
| Barth Syndrome (3-MGA-uria Type II) | TAZ | X-linked Recessive | Tafazzin | Increased monolysocardiolipin to cardiolipin ratio; elevated urinary 3-methylglutaconic acid (typically 5- to 20-fold increase).[6][7] |
| Costeff Syndrome (3-MGA-uria Type III) | OPA3 | Autosomal Recessive | OPA3 protein | Mildly increased and variable urinary 3-methylglutaconic and this compound, which can overlap with normal levels.[8][9][10] |
| DCMA Syndrome (3-MGA-uria Type V) | DNAJC19 | Autosomal Recessive | DNAJC19 protein | Elevated urinary 3-methylglutaconic and this compound. |
| MEGDEL Syndrome | SERAC1 | Autosomal Recessive | SERAC1 protein | Elevated urinary 3-methylglutaconic acid. |
| TMEM70 Deficiency | TMEM70 | Autosomal Recessive | TMEM70 protein | Elevated urinary 3-methylglutaconic acid and lactic acidosis.[11] |
Quantitative Data on Biochemical Markers
The following table presents available quantitative data for key biochemical markers in urine. It is important to note that ranges can vary between laboratories.
| Disorder | 3-Methylglutaconic Acid (mmol/mol creatinine) | This compound (mmol/mol creatinine) | Other Key Markers |
| Normal Range | <10 - 20[12][13] | 0.02 - 0.38[14] | |
| 3-MGA-uria Type I | >40, can exceed 1,000[4][12][13] | Usually only slightly elevated[4] | High levels of 3-hydroxyisovaleric acid[4] |
| 3-Hydroxy-3-Methylglutaric Aciduria | Elevated | Elevated | Elevated 3-hydroxy-3-methylglutaric acid (≤ 26 mmol/mol creatinine is a reported reference)[5][15] |
| Barth Syndrome (3-MGA-uria Type II) | Typically 5- to 20-fold increase over normal[6][16] | Elevated[16] | Increased 2-ethylhydracrylic acid[6] |
| Costeff Syndrome (3-MGA-uria Type III) | Mildly increased and variable, can overlap with normal range[8] | Mildly increased and variable, can overlap with normal range[8] | |
| DCMA Syndrome (3-MGA-uria Type V) | Elevated | Elevated | |
| MEGDEL Syndrome | Elevated | Not consistently reported | |
| TMEM70 Deficiency | Elevated | Not consistently reported | Lactic acidosis[11] |
Pathophysiology and Signaling Pathways
Leucine Catabolism Pathway and Primary Defects
The primary defects in 3-MGA-uria Type I and 3-Hydroxy-3-Methylglutaric Aciduria occur directly within the mitochondrial leucine catabolism pathway.
Caption: Leucine catabolism pathway and associated primary enzymatic defects.
In 3-MGA-uria Type I , a deficiency in 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene) leads to the accumulation of 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaconic acid.[17] The buildup of upstream metabolites also results in increased levels of 3-hydroxyisovaleric acid.[4] In 3-Hydroxy-3-Methylglutaric Aciduria , the deficiency of HMG-CoA lyase (encoded by the HMGCL gene) causes the accumulation of HMG-CoA, which is subsequently converted to 3-hydroxy-3-methylglutaric acid.[5]
Mitochondrial Dysfunction in Secondary 3-MGA-urias
The secondary 3-MGA-urias are a consequence of broader mitochondrial dysfunction affecting various cellular processes.
Caption: Pathophysiological overview of secondary 3-MGA-urias.
In these disorders, the primary genetic defect affects proteins crucial for mitochondrial structure and function.
-
Barth Syndrome: Mutations in the TAZ gene impair the remodeling of cardiolipin, a key phospholipid of the inner mitochondrial membrane, leading to mitochondrial dysfunction.[18]
-
Costeff Syndrome: Defective OPA3 protein, due to OPA3 gene mutations, is thought to disrupt mitochondrial dynamics and organization.[19]
-
DCMA Syndrome: Mutations in DNAJC19 are believed to affect the import of proteins into the mitochondria.[20][21]
-
MEGDEL Syndrome: A faulty SERAC1 protein, resulting from SERAC1 gene mutations, disrupts phospholipid metabolism at the interface of the mitochondria and endoplasmic reticulum.
-
TMEM70 Deficiency: Mutations in the TMEM70 gene impair the assembly of ATP synthase (complex V) of the electron transport chain, leading to deficient cellular energy production.[11]
The resulting mitochondrial dysfunction is hypothesized to lead to an accumulation of acetyl-CoA, which is then shunted into a pathway that produces 3-methylglutaconic acid, independent of the leucine catabolism pathway.
Experimental Protocols
Urinary Organic Acid Analysis
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: An aliquot of urine is treated with an internal standard. The organic acids are extracted from the urine sample.
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for GC analysis.
-
Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.
-
Data Analysis: The mass spectra of the unknown compounds are compared to a library of known spectra for identification. The concentration of each organic acid is quantified by comparing its peak area to that of the internal standard.
Enzymatic Assay for 3-Methylglutaconyl-CoA Hydratase
Methodology: Spectrophotometric or High-Performance Liquid Chromatography (HPLC)-based assay in patient fibroblasts or lymphocytes.
-
Cell Culture and Lysate Preparation: Patient-derived fibroblasts or lymphocytes are cultured under standard conditions. The cells are harvested and lysed to release the cellular proteins, including the enzymes.
-
Assay Reaction: The cell lysate is incubated with the substrate, 3-methylglutaconyl-CoA.
-
Detection of Product Formation:
-
Spectrophotometric Method: The conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA can be coupled to a subsequent reaction that produces a detectable change in absorbance.
-
HPLC Method: The reaction is stopped, and the mixture is analyzed by HPLC to separate and quantify the substrate and the product. The amount of product formed over time is used to determine the enzyme activity.[22]
-
-
Data Analysis: The enzyme activity is calculated and compared to the activity measured in control cell lysates. A significant reduction in activity is indicative of 3-MGA-uria Type I.
Genetic Testing
Methodology: DNA Sequencing (Sanger or Next-Generation Sequencing)
Caption: General workflow for genetic testing of 3-MGA-urias.
-
DNA Extraction: Genomic DNA is isolated from a patient sample, typically blood or saliva.[23]
-
Target Gene Amplification (for Sanger Sequencing): The specific gene of interest (e.g., AUH, TAZ, OPA3, DNAJC19, SERAC1, TMEM70) is amplified using the polymerase chain reaction (PCR).[1]
-
Library Preparation (for Next-Generation Sequencing - NGS): The patient's DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. The target genes can be specifically captured from this library.
-
DNA Sequencing:
-
Data Analysis: The sequencing data is aligned to a reference human genome sequence.
-
Variant Calling and Annotation: Any differences (variants) between the patient's DNA sequence and the reference sequence are identified. These variants are then annotated to determine their potential clinical significance (e.g., pathogenic, likely pathogenic, variant of uncertain significance).
Conclusion and Future Directions
The inborn errors of metabolism associated with 3-methylglutaric aciduria are a complex group of disorders with significant clinical and genetic heterogeneity. While the primary defect in 3-MGA-uria Type I is well-defined within the leucine catabolism pathway, the secondary 3-MGA-urias highlight the intricate connection between mitochondrial function and intermediary metabolism. Accurate diagnosis relies on a combination of clinical evaluation, quantitative biochemical analysis of urinary organic acids, and molecular genetic testing.
For drug development professionals, a thorough understanding of the underlying pathophysiology of each specific disorder is crucial for the identification of potential therapeutic targets. For secondary 3-MGA-urias, strategies aimed at improving mitochondrial function, such as enhancing electron transport chain activity or supporting mitochondrial biogenesis, may hold promise. Further research is needed to fully elucidate the mechanisms by which diverse mitochondrial defects converge on the phenotype of 3-methylglutaric aciduria. The development of targeted therapies will depend on a deeper understanding of these complex cellular pathways.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. SERAC1 Single Gene | Fulgent Genetics [fulgentgenetics.com]
- 3. SERAC1 single gene sequencing - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 4. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 5. Increased level of 3-hydroxy-3-methylglutaric acid in urine (Concept Id: C4703617) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. Clinical Manifestations [barthsyndrome.org]
- 7. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. Costeff syndrome: MedlinePlus Genetics [medlineplus.gov]
- 11. TMEM70 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 13. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Rupa Health [rupahealth.com]
- 15. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 16. Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 18. barthsyndrome.org [barthsyndrome.org]
- 19. medlineplus.gov [medlineplus.gov]
- 20. DNAJC19 gene: MedlinePlus Genetics [medlineplus.gov]
- 21. medlineplus.gov [medlineplus.gov]
- 22. content-assets.jci.org [content-assets.jci.org]
- 23. Intrafamilial variability for novel TAZ gene mutation: Barth syndrome with dilated cardiomyopathy and heart failure in an infant and left ventricular noncompaction in his great-uncle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pathophysiology of Primary vs. Secondary 3-Methylglutaric Aciduria
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutaric aciduria (3-MGA-uria) encompasses a heterogeneous group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid and 3-methylglutaric acid.[1][2] These conditions are broadly classified into primary and secondary forms, each with distinct underlying pathophysiological mechanisms. Primary 3-MGA-uria results from genetic defects directly within the leucine catabolic pathway.[3][4] In contrast, secondary 3-MGA-urias are a consequence of broader mitochondrial dysfunction, where the accumulation of 3-methylglutaconic acid is a secondary biochemical marker.[5][6] This guide provides a comprehensive technical overview of the pathophysiology of primary and secondary 3-MGA-uria, including detailed data on biochemical markers, insights into experimental protocols, and visual representations of the key metabolic and signaling pathways involved.
Primary 3-Methylglutaric Aciduria: A Defect in Leucine Catabolism
Primary 3-methylglutaric aciduria is an autosomal recessive disorder stemming from deficiencies in the enzymes responsible for the breakdown of the amino acid leucine.[7][8] This leads to a bottleneck in the metabolic pathway, causing the accumulation of upstream metabolites.
Pathophysiology and Core Defects
The two primary forms of this condition are:
-
3-Methylglutaconic Aciduria Type I (AUH deficiency): This form is caused by mutations in the AUH gene, which encodes the enzyme 3-methylglutaconyl-CoA hydratase.[7][8] This enzyme is responsible for the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5] A deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid (3-MGA).[7]
-
3-Hydroxy-3-Methylglutaric Aciduria (HMGCL deficiency): This disorder is caused by mutations in the HMGCL gene, leading to a deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase.[9][10][11] This enzyme catalyzes the final step in leucine degradation and is also crucial for the production of ketone bodies.[9][12] Its deficiency results in the accumulation of HMG-CoA and its upstream metabolites, including 3-MGA.[5][13]
The accumulation of these organic acids is toxic to the body, leading to metabolic acidosis and a range of clinical symptoms.[9]
Biochemical Profile
Patients with primary 3-MGA-uria exhibit a characteristic pattern of organic acids in their urine. A leucine loading test can be used to confirm the diagnosis, as it will lead to a significant increase in the excretion of these metabolites in affected individuals.[4]
| Biomarker | 3-MGA-uria Type I (AUH deficiency) | 3-Hydroxy-3-Methylglutaric Aciduria (HMGCL deficiency) | Normal Range |
| Urinary 3-Methylglutaconic Acid (3-MGA) | Markedly elevated | Elevated | < 10 mmol/mol creatinine |
| Urinary this compound (3-MG) | Elevated | Elevated | < 5 mmol/mol creatinine |
| Urinary 3-Hydroxyisovaleric Acid (3-HIVA) | Elevated | Elevated | < 15 mmol/mol creatinine |
| Urinary 3-Hydroxy-3-Methylglutaric Acid | Normal | Markedly elevated | Not typically detected |
| Blood Acylcarnitine Profile | Normal to mildly elevated C5-OH | Elevated C5-OH and C6-DC | Varies by age |
| Plasma Ketones | Normal | Low to absent (hypoketotic) | Varies with fasting state |
| Blood Glucose | Normal | Hypoglycemia, especially during fasting | 70-100 mg/dL |
| Blood pH | Normal to low | Low (metabolic acidosis) | 7.35-7.45 |
Table 1: Comparative Biochemical Markers in Primary 3-Methylglutaric Acidurias. C5-OH: 3-hydroxyisovalerylcarnitine; C6-DC: 3-hydroxy-3-methylglutarylcarnitine.
Experimental Protocols
1.3.1. Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This is the gold-standard method for identifying and quantifying organic acids in urine.
-
Methodology:
-
Sample Preparation: A urine sample is first extracted with an organic solvent to isolate the organic acids.
-
Derivatization: The extracted acids are then chemically modified (derivatized) to make them volatile.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the column.
-
MS Detection: As the separated compounds exit the GC column, they enter a mass spectrometer, which fragments them and detects the resulting ions. The mass spectrum of each compound is a unique "fingerprint" that allows for its identification and quantification.
-
1.3.2. Enzyme Activity Assays
-
Principle: The activity of the deficient enzyme (AUH or HMGCL) can be measured directly in patient cells.
-
Methodology:
-
Cell Culture: Fibroblasts or lymphocytes are cultured from a patient's skin or blood sample.
-
Cell Lysis: The cells are broken open (lysed) to release their contents, including the enzymes.
-
Enzyme Reaction: The cell lysate is incubated with the specific substrate for the enzyme of interest.
-
Product Measurement: The rate of product formation is measured using techniques such as spectrophotometry or high-performance liquid chromatography (HPLC). This rate is then compared to that of healthy control cells to determine the extent of the enzyme deficiency.
-
Signaling Pathway Visualization
Caption: Leucine catabolism pathway and primary 3-MGA-uria defects.
Secondary 3-Methylglutaric Aciduria: A Consequence of Mitochondrial Dysfunction
Secondary 3-MGA-urias are a diverse group of disorders where the elevated 3-MGA is not due to a primary defect in the leucine degradation pathway but rather is a consequence of impaired mitochondrial function.[5][14] The exact mechanism of 3-MGA accumulation is still under investigation but is thought to involve a "mevalonate shunt" or a reversal of the leucine catabolism pathway due to a buildup of acetyl-CoA.[7]
Pathophysiology and Core Defects
Several genetic disorders are associated with secondary 3-MGA-uria, including:
-
Barth Syndrome (TAZ deficiency): An X-linked disorder caused by mutations in the TAZ gene, which encodes tafazzin, an enzyme involved in the remodeling of cardiolipin, a key phospholipid of the inner mitochondrial membrane.[15][16][17] Defective cardiolipin leads to mitochondrial dysfunction, affecting energy production.[16][17]
-
MEGDEL Syndrome (SERAC1 deficiency): An autosomal recessive disorder caused by mutations in the SERAC1 gene.[18][19] The SERAC1 protein is involved in phospholipid remodeling at the interface of the mitochondria and endoplasmic reticulum.[18] Its deficiency leads to impaired mitochondrial function and intracellular cholesterol trafficking.[18][20][21]
-
TMEM70 Deficiency: An autosomal recessive disorder caused by mutations in the TMEM70 gene.[22][23] The TMEM70 protein is an assembly factor for mitochondrial ATP synthase, and its deficiency leads to impaired energy production.[5][23][24]
-
Other Mitochondrial Disorders: A variety of other conditions affecting the mitochondrial respiratory chain, such as defects in complex I, II, III, IV, or V, can also lead to secondary 3-MGA-uria.[5]
Biochemical Profile
The biochemical profile in secondary 3-MGA-uria is more variable than in the primary forms and often includes markers of general mitochondrial dysfunction.
| Biomarker | Barth Syndrome | MEGDEL Syndrome | TMEM70 Deficiency |
| Urinary 3-Methylglutaconic Acid (3-MGA) | Moderately to markedly elevated | Moderately to markedly elevated | Moderately elevated |
| Urinary this compound (3-MG) | Elevated | Elevated | Elevated |
| Urinary 3-Hydroxyisovaleric Acid (3-HIVA) | Normal to mildly elevated | Normal to mildly elevated | Normal to mildly elevated |
| Blood Lactate | Often elevated | Often elevated | Often elevated |
| Blood Pyruvate | Often elevated | Often elevated | Often elevated |
| Lactate/Pyruvate Ratio | Often elevated | Often elevated | Often elevated |
| Plasma Amino Acids | Normal to mildly altered | Normal to mildly altered | Normal to mildly altered |
| Monolysocardiolipin/Cardiolipin Ratio | Markedly elevated | Not typically measured | Not typically measured |
| Neutropenia | Often present (cyclic or persistent) | Absent | Absent |
Table 2: Comparative Biochemical Markers in Common Secondary 3-Methylglutaric Acidurias.
Experimental Protocols
2.3.1. Mitochondrial Respiratory Chain Enzyme Analysis
-
Principle: This involves measuring the activity of the different complexes of the electron transport chain in patient tissues.
-
Methodology:
-
Tissue Biopsy: A muscle or liver biopsy is obtained from the patient.
-
Mitochondrial Isolation: Mitochondria are isolated from the tissue homogenate by differential centrifugation.
-
Spectrophotometric Assays: The activity of each respiratory chain complex is measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates.
-
2.3.2. Cardiolipin Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: This technique is used to analyze the composition of cardiolipin and its metabolites, such as monolysocardiolipin, in patient samples.
-
Methodology:
-
Lipid Extraction: Lipids are extracted from patient cells or tissues.
-
LC Separation: The extracted lipids are separated by high-performance liquid chromatography.
-
MS Analysis: The separated lipids are then analyzed by mass spectrometry to identify and quantify the different cardiolipin species. An elevated monolysocardiolipin to cardiolipin ratio is diagnostic for Barth syndrome.[15]
-
Signaling Pathway Visualization
Caption: Pathophysiology of secondary 3-MGA-uria.
Conclusion
While both primary and secondary 3-methylglutaric acidurias share the common biochemical feature of elevated 3-MGA, their underlying pathophysiologies are fundamentally different. Primary 3-MGA-uria is a direct consequence of a block in the leucine degradation pathway, whereas secondary 3-MGA-uria is a downstream marker of broader mitochondrial dysfunction. A thorough understanding of these distinct mechanisms is crucial for accurate diagnosis, the development of targeted therapies, and the advancement of research in these rare metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and clinicians to navigate the complexities of these conditions.
References
- 1. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 2. About: 3-Methylglutaconic aciduria [dbpedia.org]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. This compound in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylglutaconic aciduria: a common biochemical marker in various syndromes with diverse clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. babysfirsttest.org [babysfirsttest.org]
- 10. rarediseases.org [rarediseases.org]
- 11. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 12. revvity.com [revvity.com]
- 13. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 14. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 15. Barth syndrome: cardiolipin, cellular pathophysiology, management, and novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Barth syndrome: MedlinePlus Genetics [medlineplus.gov]
- 17. stealthbt.com [stealthbt.com]
- 18. SERAC1 - Wikipedia [en.wikipedia.org]
- 19. SERAC1 Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. medlineplus.gov [medlineplus.gov]
- 21. MEGDEL syndrome: MedlinePlus Genetics [medlineplus.gov]
- 22. TMEM70 deficiency: long-term outcome of 48 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Orphanet: TMEM70-related mitochondrial encephalo-cardio-myopathy [orpha.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methylglutaric Acid: Chemical Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutaric acid, a dicarboxylic acid, serves as a critical biomarker for a category of inherited metabolic disorders known as 3-methylglutaconic acidurias. Its accumulation in biological fluids is indicative of disruptions in the leucine catabolic pathway or broader mitochondrial dysfunction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and metabolic pathways associated with this compound. Detailed experimental protocols for its synthesis and quantification in biological matrices are presented, alongside visualizations of the key metabolic pathways to facilitate a deeper understanding of its biochemical context.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name 3-methylpentanedioic acid , is a C6 dicarboxylic acid.[1][2] Its chemical structure is characterized by a five-carbon chain with carboxyl groups at both ends and a methyl group at the third carbon.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-methylpentanedioic acid[1] |
| Synonyms | β-Methylglutaric acid, 3-Methylpentanedioate[3] |
| CAS Number | 626-51-7[1][4] |
| Chemical Formula | C₆H₁₀O₄[1][3] |
| InChI | InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)[1] |
| SMILES | CC(CC(=O)O)CC(=O)O[1] |
The physicochemical properties of this compound are crucial for its handling, analysis, and understanding its biological behavior.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 146.14 g/mol [4][5] |
| Melting Point | 81-86 °C[4] |
| Boiling Point | 299 °C at 760 mmHg |
| pKa | 4.24 (at 25°C)[6] |
| Solubility | Soluble in water and ethanol.[6] Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7] |
| Appearance | White crystalline powder[8] |
Metabolic Pathways Involving this compound
Elevated levels of this compound are primarily associated with inborn errors of metabolism. Two key pathways are central to understanding its accumulation: the leucine catabolism pathway and the acetyl-CoA diversion pathway.
Leucine Catabolism Pathway
Under normal physiological conditions, the essential amino acid leucine is broken down through a series of enzymatic steps. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (AUH) , which is responsible for the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), leads to the accumulation of upstream metabolites.[9][10] This results in increased levels of 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and this compound in the urine.[1][11] This condition is known as 3-methylglutaconic aciduria type I.[9][12]
Acetyl-CoA Diversion Pathway
In certain mitochondrial disorders not directly related to leucine metabolism, an accumulation of this compound can still be observed. This is explained by the "acetyl-CoA diversion pathway".[5][13] When mitochondrial energy metabolism is compromised, for instance due to a defective electron transport chain, acetyl-CoA can no longer efficiently enter the TCA cycle. This leads to an accumulation of acetyl-CoA, which is then diverted into an alternative pathway that synthesizes this compound.[14][15]
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the condensation of acetaldehyde with cyanoacetamide, followed by hydrolysis.[8]
Materials:
-
Cyanoacetamide
-
Acetaldehyde
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Sodium Chloride
-
Diethyl Ether
-
Phosphorus Pentoxide
-
10% Hydrochloric Acid
Procedure:
-
Preparation of α,α'-Dicyano-β-methylglutaramide:
-
Dissolve cyanoacetamide in water and cool the solution to 10°C.
-
Add freshly distilled acetaldehyde and piperidine to the solution while shaking.
-
Allow the mixture to stand at room temperature for 2 hours.
-
Cool the mixture in an ice-salt bath to induce precipitation.
-
Filter the precipitate and wash it with cold distilled water to obtain α,α'-dicyano-β-methylglutaramide.[8]
-
-
Hydrolysis to this compound:
-
To the α,α'-dicyano-β-methylglutaramide, add concentrated hydrochloric acid and warm on a steam bath until the solid dissolves.
-
Dilute the solution with water and reflux for 8 hours.
-
Saturate the resulting solution with sodium chloride and extract with diethyl ether.
-
Dry the combined ether extracts over phosphorus pentoxide and remove the ether by distillation.
-
The residue is crude this compound.
-
Recrystallize the crude product from 10% hydrochloric acid to obtain purified this compound.[8]
-
Quantification of this compound in Urine by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of organic acids in urine.[16][17]
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Ethyl acetate
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
To a known volume of urine, add the internal standard.
-
Acidify the urine sample with hydrochloric acid.
-
Extract the organic acids with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatizing agent (BSTFA + 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the TMS-derivatized organic acids.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the TMS-derivatized this compound and the internal standard.[16]
-
-
Quantification:
-
Calculate the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Quantification of this compound in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of metabolites in complex biological matrices like plasma.[2]
Materials:
-
Plasma sample
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Protein precipitation agent (e.g., cold methanol or acetonitrile)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a small volume of plasma, add the internal standard.
-
Add a cold protein precipitation agent to precipitate plasma proteins.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected or evaporated and reconstituted in a suitable solvent.[18]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard for high selectivity and sensitivity.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a key metabolite whose quantification is essential for the diagnosis and monitoring of certain inborn errors of metabolism. A thorough understanding of its chemical properties and its position within metabolic pathways is crucial for researchers and clinicians. The provided experimental protocols offer a foundation for the reliable synthesis and analysis of this important biomarker, facilitating further research into the pathophysiology of related metabolic disorders and the development of potential therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a 13C solid-state NMR standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methylglutaconic Aciduria Type I Due to AUH Defect: The Case Report of a Diagnostic Odyssey and a Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 13. This compound in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. metbio.net [metbio.net]
- 18. lcms.cz [lcms.cz]
discovery and mechanism of the acetyl-CoA diversion pathway
An In-depth Technical Guide to the Discovery and Mechanism of Acetyl-CoA Diversion Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-Coenzyme A (acetyl-CoA) stands at a critical crossroads of cellular metabolism, acting as the central node for the catabolism of carbohydrates, fatty acids, and amino acids, and as the primary two-carbon donor for biosynthesis and epigenetic regulation.[1][2] Its main function is to deliver the acetyl group to the citric acid cycle (TCA cycle) for oxidation and energy production.[2][3] However, the fate of acetyl-CoA is not monolithic. Based on the cell's energetic state and compartmental needs, acetyl-CoA can be "diverted" from the TCA cycle into various other pathways. This guide explores the discovery and mechanisms of these critical acetyl-CoA diversion pathways, with a focus on both the canonical route for biosynthesis and a more recently discovered pathological pathway.
The Canonical Diversion: The Citrate Shuttle for Biosynthesis
The best-characterized acetyl-CoA diversion is its transport from the mitochondria to the cytosol to support lipid synthesis and histone acetylation, crucial processes for cell growth and regulation.[1]
Discovery
The fundamental discoveries linking acetyl-CoA to fatty acid metabolism were made by Nobel laureates Konrad Bloch and Feodor Lynen, who elucidated the steps of fatty acid breakdown and synthesis.[2] It was established that while acetyl-CoA is primarily produced within the mitochondria (from pyruvate oxidation and fatty acid β-oxidation), fatty acid synthesis occurs in the cytosol.[1][2] This posed a conundrum, as the inner mitochondrial membrane is impermeable to acetyl-CoA. The discovery of ATP citrate lyase (ACLY) in the cytosol provided the missing link, showing that citrate, produced from acetyl-CoA and oxaloacetate in the mitochondria, could be transported to the cytosol and cleaved to regenerate acetyl-CoA.[1][2] This process, often referred to as the citrate-pyruvate cycle or citrate shuttle, effectively diverts acetyl-CoA from mitochondrial oxidation to cytosolic biosynthesis.
Mechanism
Under conditions of energy surplus (high ATP), the TCA cycle enzyme isocitrate dehydrogenase is allosterically inhibited, leading to an accumulation of its precursor, citrate. This citrate is then transported out of the mitochondria into the cytosol.
-
Mitochondrial Citrate Synthesis: Pyruvate enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex. This acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.[1]
-
Citrate Efflux: When mitochondrial citrate levels are high, it is transported across the inner mitochondrial membrane into the cytosol via the citrate transport protein (CTP).[4]
-
Cytosolic Acetyl-CoA Regeneration: In the cytosol, ATP citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate, an ATP-dependent reaction.[1][2]
-
Fates of Cytosolic Acetyl-CoA: This newly generated cytosolic acetyl-CoA serves as the precursor for:
-
Fatty Acid and Cholesterol Synthesis: It is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis.[5]
-
Histone Acetylation: It is used by histone acetyltransferases (HATs) to acetylate lysine residues on histones, an epigenetic modification that generally activates gene expression.[1][6]
-
The remaining oxaloacetate in the cytosol is converted to malate and then pyruvate, which can re-enter the mitochondria, completing the shuttle.
Visualization: The Citrate Shuttle Pathway
Caption: The Citrate Shuttle diverts mitochondrial acetyl-CoA for cytosolic biosynthesis.
A Pathological Diversion: The Pathway to 3-Methylglutaconic Acid
In certain inborn errors of metabolism (IEMs), a compromised TCA cycle or electron transport chain (ETC) leads to a pathological buildup of mitochondrial acetyl-CoA. A specific "acetyl-CoA diversion pathway" has been described that shunts this excess acetyl-CoA towards the production of 3-methylglutaconic acid (3MGC), a key biomarker for these disorders.[7][8]
Discovery
3-methylglutaconic aciduria (3MGC aciduria) is a feature of several inherited metabolic diseases. While some forms (primary 3MGC acidurias) are caused by defects in the leucine degradation pathway, others (secondary 3MGC acidurias) arise from defects in mitochondrial energy metabolism unrelated to leucine.[8] The origin of 3MGC in these secondary cases was a long-standing puzzle. In 2014, Su and Ryan proposed the "acetyl-CoA diversion pathway" hypothesis.[8] They posited that when mitochondrial function is impaired, the resulting high ratio of NADH/NAD+ inhibits TCA cycle enzymes, causing acetyl-CoA to accumulate. This excess acetyl-CoA is then diverted through a series of reactions to form 3MGC.[7][8]
Mechanism
This pathway involves a three-step enzymatic conversion of acetyl-CoA to trans-3-methylglutaconyl-CoA (trans-3MGC-CoA), followed by non-enzymatic steps.
-
Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA undergo a Claisen condensation, catalyzed by acetoacetyl-CoA thiolase (T2) , to form acetoacetyl-CoA and a free Coenzyme A.[7][8]
-
HMG-CoA Synthesis: A third molecule of acetyl-CoA condenses with acetoacetyl-CoA to produce (S)-hydroxymethylglutaryl-CoA (HMG-CoA), a reaction catalyzed by HMG-CoA synthase 2 (HMGCS2) .[7][8]
-
Dehydration to trans-3MGC-CoA: HMG-CoA is then dehydrated by 3-methylglutaconyl-CoA hydratase (AUH) , an enzyme from the leucine catabolism pathway, to yield trans-3MGC-CoA.[7][8]
-
Formation of 3MGC Acid: The trans-3MGC-CoA can then isomerize non-enzymatically to cis-3MGC-CoA. This cis isomer can cyclize to form a reactive anhydride, which is subsequently hydrolyzed to cis-3MGC acid, the form predominantly excreted in urine.[8]
This diversion provides a metabolic sink for acetyl-CoA when the TCA cycle is stalled, explaining the characteristic 3MGC aciduria in various mitochondrial disorders.
Visualization: Pathological Acetyl-CoA Diversion to 3MGC
Caption: Diversion of excess mitochondrial acetyl-CoA to 3MGC acid.
Data Presentation: Quantitative Insights
Quantitative analysis of metabolites and enzyme activities is crucial for understanding the flux through these pathways. The data below is compiled from various studies and represents typical concentration ranges and activities.
| Parameter | Compartment | Condition | Value | Organism/System | Reference |
| Metabolite Concentration | |||||
| Acetyl-CoA | Mitochondria | Fed State | ~100-200 µM | Rat Liver | [9] |
| Acetyl-CoA | Cytosol | Fed State | ~30-60 µM | Rat Liver | [10] |
| Acetyl-CoA | Cytosol | AT-1 Deficient | ~60% increase | Mouse Liver | [10] |
| Enzyme Activity | |||||
| ACSS2 Activity | Cytoplasm | Normal | 732 ± 84 mU/g | Woodchuck Liver | [11] |
| ACSS2 Activity | Cytoplasm | HCC Tumor | 1122 ± 112 mU/g | Woodchuck Liver | [11] |
| Metabolic Flux | |||||
| Pyruvate Dehydrogenase Flux | Mitochondria | CTP Deficient | Suppressed | Cancer Cells | [4] |
| Pyruvate Carboxylase Flux | Mitochondria | CTP Deficient | Induced | Cancer Cells | [4] |
| De Novo Lipogenesis | Liver | Fructose Fed | Variable | Human | [12] |
Experimental Protocols
Protocol 1: Quantification of Acetyl-CoA by LC-MS/MS
This protocol outlines a standard method for extracting and quantifying acetyl-CoA from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[6][9][13]
1. Sample Collection and Quenching:
-
For cultured cells: Aspirate culture medium and immediately add ice-cold 80% methanol to quench all enzymatic activity. Scrape cells and collect the cell suspension.
-
For tissues: Rapidly excise the tissue and freeze-clamp it in liquid nitrogen to halt metabolism instantly.
2. Metabolite Extraction:
-
Homogenize the quenched sample (cell suspension or pulverized frozen tissue) in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Include an internal standard, such as ¹³C-labeled acetyl-CoA, to correct for extraction efficiency and instrument variability.[6]
-
Incubate the mixture at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using reverse-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC).
- Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and acetic acid.
- Mobile Phase B: Methanol or acetonitrile.
- Gradient: A gradient from low to high organic phase to elute metabolites based on polarity.
-
Mass Spectrometry:
- Use a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled (endogenous) acetyl-CoA and the ¹³C-labeled internal standard.
- Example Transition for Acetyl-CoA: m/z 810 → m/z 303.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the endogenous acetyl-CoA peak area to the internal standard peak area.
-
Quantify the concentration by comparing this ratio to a standard curve generated with known concentrations of acetyl-CoA.
Visualization: LC-MS Workflow for Acetyl-CoA Quantification
Caption: Workflow for quantifying acetyl-CoA levels using LC-MS/MS.
Protocol 2: ¹³C Metabolic Flux Analysis (MFA)
This protocol describes how to trace the flow of carbon from a labeled substrate (e.g., ¹³C-glucose) into acetyl-CoA and downstream metabolites to quantify pathway flux.[4]
1. Isotope Labeling:
-
Culture cells in a defined medium.
-
Replace the standard medium with a medium containing an isotopic tracer, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, as the primary carbon source.[4][6]
-
Incubate the cells for a defined period to allow the label to incorporate into intracellular metabolites and reach a metabolic steady state.
2. Sample Preparation:
-
Quench and extract metabolites as described in Protocol 1.
-
For analysis of fatty acids, saponify the lipid fraction of the cell extract and derivatize the resulting free fatty acids (e.g., by methylation to FAMEs) for GC-MS analysis.
-
For analysis of protein-bound amino acids, hydrolyze the protein pellet and analyze the amino acids by GC-MS or LC-MS.
3. Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns (mass isotopomer distributions) of key metabolites (e.g., citrate, malate, fatty acids) using GC-MS or LC-MS/MS.
-
The mass shift in these molecules reveals the number of ¹³C atoms incorporated from the initial tracer.
4. Computational Flux Modeling:
-
Use the measured mass isotopomer distributions as input for a computational metabolic model.
-
The model consists of a network of biochemical reactions representing central carbon metabolism.
-
Employ software (e.g., INCA, Metran) to solve a system of algebraic equations that relate metabolic fluxes to the measured labeling patterns.
-
The output is a quantitative map of the fluxes (rates) through the metabolic pathways, including the rate of acetyl-CoA production from different sources and its diversion into various biosynthetic routes.
This advanced technique provides a dynamic view of metabolism that goes beyond simple metabolite concentration measurements.
References
- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA flux regulates the proteome and acetyl-proteome to maintain intracellular metabolic crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Methylglutaric Acid in Mitochondrial Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutaric acid (3-MGA) is a dicarboxylic acid that serves as a critical biomarker for a heterogeneous group of inherited metabolic disorders known as 3-methylglutaconic acidurias. Its accumulation reflects underlying defects in mitochondrial energy metabolism, stemming from either primary deficiencies in the leucine catabolic pathway or secondary consequences of broader mitochondrial dysfunction. This technical guide provides an in-depth exploration of the biochemical pathways involving 3-MGA, its impact on mitochondrial function, and the experimental methodologies used to investigate its role. The guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target pathologies associated with dysfunctional mitochondrial energy metabolism.
Introduction to this compound and its Clinical Significance
This compound is an organic acid that is typically present in low concentrations in healthy individuals. However, its elevation in urine is a hallmark of several metabolic disorders collectively known as 3-methylglutaconic acidurias.[1] These conditions are broadly classified into primary and secondary forms.
Primary 3-Methylglutaconic Aciduria arises from genetic defects in the enzymes directly involved in the catabolism of the branched-chain amino acid leucine.[1][2][3] Specifically, deficiencies in 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene) and 3-hydroxy-3-methylglutaryl-CoA lyase (encoded by the HMGCL gene) lead to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is then converted to 3-MGA.[1][2][4]
Secondary 3-Methylglutaconic Aciduria encompasses a more diverse group of disorders where the defect is not in the leucine degradation pathway itself but rather in broader aspects of mitochondrial function.[1] These can include defects in the electron transport chain, ATP synthase, mitochondrial membrane integrity, and other aspects of mitochondrial homeostasis. In these cases, the accumulation of 3-MGA is thought to occur via an alternative pathway known as the "acetyl-CoA diversion pathway."
The clinical presentation of 3-methylglutaconic acidurias is varied and can range from mild developmental delay to severe neurological impairment, cardiomyopathy, and failure to thrive, underscoring the critical role of mitochondrial energy metabolism in human health.[3][4]
Biochemical Pathways Involving this compound
The concentration of 3-MGA in biological fluids is intricately linked to two key mitochondrial metabolic pathways: the leucine catabolism pathway and the acetyl-CoA diversion pathway.
Leucine Catabolism Pathway
The breakdown of leucine is a mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. A defect in this pathway can lead to the accumulation of 3-MGA.
Acetyl-CoA Diversion Pathway
In cases of general mitochondrial dysfunction, impaired entry of acetyl-CoA into the citric acid cycle leads to its accumulation. This excess acetyl-CoA can be shunted into a pathway that results in the de novo synthesis of 3-methylglutaconyl-CoA, and subsequently 3-MGA, independent of leucine breakdown.
References
natural occurrence of 3-methylglutaric acid in plants
An In-depth Technical Guide to the Natural Occurrence of 3-Methylglutaric Acid in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-MGA) and its hydroxylated derivative, 3-hydroxy-3-methylglutaric acid (HMG), are dicarboxylic organic acids. While extensively studied in human medicine due to their accumulation in certain metabolic disorders, their presence and function within the plant kingdom are less understood. This technical guide provides a comprehensive overview of the known natural occurrences of these compounds in plants, their biosynthetic origins, and detailed protocols for their extraction and analysis. The information is intended to serve as a foundational resource for researchers investigating plant secondary metabolism, natural product chemistry, and the potential pharmacological applications of plant-derived compounds.
Biosynthesis of 3-MGA and HMG in Plants
In plants, as in animals, the biosynthesis of 3-hydroxy-3-methylglutaric acid is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. The pathway involves a series of mitochondrial enzymatic reactions that break down leucine into acetyl-CoA and acetoacetate, which can then enter central metabolism.
The key intermediate is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The final step in the canonical leucine degradation pathway is the cleavage of HMG-CoA by HMG-CoA lyase to yield acetyl-CoA and acetoacetate.[1] The free acid, HMG, is produced from the HMG-CoA intermediate.
This compound (3-MGA) is not a direct intermediate of this pathway but is believed to be formed via a side reaction. It arises from the reduction of 3-methylglutaconyl-CoA, an earlier intermediate in the leucine catabolism pathway.[2][3] The accumulation of these acids is often associated with disruptions or specific metabolic demands related to this pathway.[4][5]
References
- 1. thaiscience.info [thaiscience.info]
- 2. mdpi.com [mdpi.com]
- 3. This compound in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana | Semantic Scholar [semanticscholar.org]
The Crossroads of Metabolism: A Technical Guide to 3-Methylglutaric Acid and its Intricate Relationship with the TCA Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylglutaric acid (3-MGA) is a dicarboxylic acid that serves as a critical biomarker for a heterogeneous group of inherited metabolic disorders known as 3-methylglutaconic acidurias. While seemingly a peripheral metabolite of leucine degradation, its accumulation provides a window into the core of cellular energy metabolism, specifically the Tricarboxylic Acid (TCA) cycle. This technical guide delves into the biochemical pathways connecting 3-MGA to the TCA cycle, explores the pathological consequences of its accumulation, presents available quantitative data on its metabolic impact, and provides detailed experimental protocols for its study. The intricate relationship between 3-MGA and mitochondrial function underscores its importance as a potential therapeutic target and a diagnostic marker in various metabolic and neurodegenerative diseases.
Introduction: The Significance of a Seemingly Minor Metabolite
This compound is not a direct intermediate of the TCA cycle. Its clinical and scientific significance arises from its accumulation in specific inborn errors of metabolism, broadly categorized as 3-methylglutaconic acidurias. These disorders highlight a critical dependency of seemingly unrelated metabolic pathways on the proper functioning of the central energy-producing machinery of the cell. Understanding the biochemistry of 3-MGA provides valuable insights into mitochondrial health and disease.
There are two primary routes leading to the accumulation of 3-MGA:
-
Primary 3-Methylglutaconic Acidurias: These are caused by genetic defects directly within the leucine catabolism pathway. Deficiencies in the enzymes 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene) or 3-hydroxy-3-methylglutaryl-CoA lyase (encoded by the HMGCL gene) lead to a buildup of upstream intermediates, which are then converted to 3-methylglutaconic acid and subsequently this compound.[1][2][3]
-
Secondary 3-Methylglutaconic Acidurias: In these conditions, the leucine degradation pathway is intact. Instead, the accumulation of 3-MGA is a consequence of broader mitochondrial dysfunction.[3] A proposed mechanism is the "acetyl-CoA diversion pathway," where impairment of the electron transport chain and subsequent inhibition of acetyl-CoA entry into the TCA cycle leads to a retrograde synthesis of 3-methylglutaconyl-CoA from acetyl-CoA, which is then converted to 3-MGA.[3][4]
This guide will focus on the interplay between 3-MGA and the TCA cycle, providing the technical details necessary for researchers to investigate this crucial metabolic intersection.
Biochemical Pathways: Connecting this compound to the TCA Cycle
The relationship between 3-MGA and the TCA cycle is indirect but profound. The accumulation of 3-MGA and its precursors can disrupt the delicate balance of mitochondrial metabolites and enzyme activities.
The Leucine Degradation Pathway and its Intersection with Ketogenesis
The catabolism of the branched-chain amino acid leucine is a key pathway that ultimately feeds into the TCA cycle and ketogenesis. A defect in this pathway is the primary cause of some 3-methylglutaconic acidurias.
The Acetyl-CoA Diversion Pathway in Mitochondrial Dysfunction
In secondary 3-methylglutaconic acidurias, impaired mitochondrial respiration leads to an accumulation of NADH, which in turn inhibits TCA cycle enzymes. This causes a buildup of acetyl-CoA, which is then rerouted through a series of reactions to form 3-methylglutaconyl-CoA, the precursor to 3-MGA.[3][4]
Quantitative Data: The Impact of 3-MGA on Cellular Metabolism
The accumulation of 3-MGA and related metabolites has quantifiable effects on various aspects of cellular function, from urinary organic acid profiles to the activity of key mitochondrial enzymes.
Urinary Organic Acid Profiles
The analysis of urinary organic acids is a cornerstone for the diagnosis of 3-methylglutaconic acidurias. The levels of 3-methylglutaconic acid and this compound are significantly elevated.
| Metabolite | Normal Range (mmol/mol creatinine) | 3-Methylglutaconic Aciduria Type I (mmol/mol creatinine) | Reference |
| 3-Methylglutaconic Acid | < 20 | > 1000 (can be intermittent) | [2] |
| This compound | Trace | Mildly to moderately elevated | [2] |
Table 1: Urinary concentrations of key metabolites.
Inhibition of TCA Cycle Enzymes
While direct kinetic data for this compound is limited in the literature, studies on the closely related and co-accumulating metabolite, 3-hydroxy-3-methylglutaric acid (HMG), provide valuable insights into the potential inhibitory effects on TCA cycle enzymes.
| Enzyme | Brain Region | Treatment | % Inhibition (relative to control) | Reference |
| Citrate Synthase | Striatum | Intracerebroventricular HMG | ~25% | [1][5] |
| Succinate Dehydrogenase | Cortex | Intracerebroventricular HMG | ~40% | [5] |
| Striatum | Intracerebroventricular HMG | ~30% | [1][5] |
Table 2: In vivo inhibition of TCA cycle enzymes by 3-hydroxy-3-methylglutaric acid in neonatal rats.
It is important to note that these studies were conducted in an animal model and with HMG. Further research is needed to determine the direct inhibitory constants (Ki, IC50) of 3-MGA on purified TCA cycle enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 3-MGA and its effects on the TCA cycle.
Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the analysis of organic acids in urine.
Objective: To extract, derivatize, and quantify organic acids, including this compound and 3-methylglutaconic acid, from urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., tropic acid)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., CP-Sil 8 CB)
Procedure:
-
Sample Preparation: Thaw frozen urine samples to room temperature and vortex. Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Internal Standard Addition: Add a known amount of internal standard to a specific volume of urine supernatant.
-
Extraction: Acidify the urine sample with HCl. Extract the organic acids with two successive portions of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Drying: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Derivatization: Evaporate the dried extract to dryness under a stream of nitrogen. Add BSTFA with 1% TMCS and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
GC conditions: Use a temperature program to separate the different organic acid derivatives.
-
MS conditions: Operate in full scan mode to identify the compounds based on their mass spectra and retention times. Use selected ion monitoring (SIM) for accurate quantification.
-
-
Quantification: Calculate the concentration of each organic acid by comparing its peak area to that of the internal standard and using a calibration curve.
Workflow Diagram:
Measurement of Citrate Synthase Activity
This spectrophotometric assay is a common method to assess the activity of this key TCA cycle enzyme.
Objective: To measure the rate of citrate formation catalyzed by citrate synthase.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., Tris-HCl)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetyl-CoA
-
Oxaloacetate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Isolate mitochondria or prepare a cell lysate. Determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA.
-
Assay: Add a known amount of the sample to the reaction mixture and incubate at a controlled temperature (e.g., 30°C).
-
Initiation: Start the reaction by adding oxaloacetate.
-
Measurement: Monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free Coenzyme A (produced in the citrate synthase reaction) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which is yellow.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.
Measurement of Succinate Dehydrogenase (Complex II) Activity
This assay measures the activity of succinate dehydrogenase, an enzyme that participates in both the TCA cycle and the electron transport chain.
Objective: To determine the rate of succinate oxidation by succinate dehydrogenase.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., phosphate buffer)
-
Succinate
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Phenazine methosulfate (PMS)
-
Inhibitor (e.g., malonate)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Isolate mitochondria or prepare a cell lysate. Determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, succinate, and DCPIP.
-
Assay: Add the sample to the reaction mixture and incubate.
-
Initiation: Start the reaction by adding PMS.
-
Measurement: Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Control: Perform a parallel assay in the presence of malonate, a competitive inhibitor of succinate dehydrogenase, to determine the non-specific reduction of DCPIP.
-
Calculation: Subtract the rate of the inhibited reaction from the uninhibited reaction to determine the specific succinate dehydrogenase activity.
Conclusion and Future Directions
The study of this compound provides a compelling example of how a seemingly peripheral metabolite can illuminate fundamental aspects of central metabolism. Its accumulation, whether from primary defects in leucine catabolism or secondary to mitochondrial dysfunction, has profound consequences for cellular energy production and homeostasis. The link between 3-MGA and the TCA cycle is a critical area of research with implications for the diagnosis and treatment of a range of metabolic disorders.
Future research should focus on:
-
Determining the precise kinetic parameters (Ki, IC50) of 3-MGA and its derivatives on all TCA cycle enzymes. This will provide a more complete quantitative picture of its inhibitory effects.
-
Elucidating the exact mechanisms of the "acetyl-CoA diversion pathway." Identifying all the enzymes involved and their regulation will be crucial.
-
Developing therapeutic strategies to mitigate the toxic effects of 3-MGA accumulation. This could involve substrate reduction therapies, enzyme replacement therapies, or strategies to enhance mitochondrial function.
By continuing to explore the intricate relationship between this compound and the TCA cycle, the scientific and medical communities can advance our understanding of mitochondrial diseases and develop novel therapeutic interventions for these debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Toxicological Effects of Elevated 3-Methylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of 3-methylglutaric acid (3-MGA) are a key biochemical hallmark of a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. These conditions are often associated with significant neurological and neuromuscular pathologies. This technical guide provides an in-depth overview of the toxicological effects of 3-MGA, focusing on its cellular and molecular mechanisms of toxicity. We consolidate quantitative data from key studies, detail relevant experimental protocols, and visualize the implicated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development. The primary mechanisms of 3-MGA toxicity converge on mitochondrial dysfunction and the induction of oxidative stress, leading to a cascade of downstream cellular damage and contributing to the neurodegenerative phenotypes observed in patients.
Introduction
This compound (3-MGA) is a dicarboxylic organic acid that typically appears in trace amounts in healthy individuals. However, in several inborn errors of metabolism, its concentration in tissues and biological fluids becomes significantly elevated[1]. These disorders, collectively termed 3-methylglutaconic acidurias (MGA-urias), are a heterogeneous group of genetic conditions that impair mitochondrial function[2][3][4]. While some forms of MGA-uria are due to defects in the leucine catabolism pathway, where 3-MGA is a side-product, many are associated with broader mitochondrial dysfunctions, leading to the accumulation of 3-MGA through an alternative "acetyl-CoA diversion pathway"[5][6][7][8].
The clinical presentation of MGA-urias is varied but often includes severe neurological symptoms such as developmental delay, spasticity, and neurodegeneration[2][9]. The accumulation of 3-MGA is considered a key contributor to this neuropathology. This guide will explore the toxicological underpinnings of elevated 3-MGA levels.
Biochemical Basis of this compound Accumulation
Elevated 3-MGA can arise from two primary metabolic scenarios:
-
Primary 3-MGA-uria: This occurs due to defects in the leucine degradation pathway, specifically deficiencies in the enzymes 3-methylglutaconyl-CoA hydratase (in MGA-uria type I) or 3-hydroxy-3-methylglutaryl-CoA lyase[4][5][7]. The blockage of this pathway leads to the accumulation of upstream intermediates, which are then converted to 3-methylglutaconic acid and subsequently 3-MGA.
-
Secondary 3-MGA-uria: In many mitochondrial diseases not directly affecting leucine metabolism, impaired electron transport chain function can lead to an accumulation of acetyl-CoA[7]. This excess acetyl-CoA can be shunted into a novel biosynthetic pathway, termed the "acetyl-CoA diversion pathway," which results in the production of 3-MGA[7][10].
dot
Caption: Biochemical pathways leading to this compound accumulation.
Core Toxicological Mechanisms
The primary toxic effects of elevated 3-MGA levels are centered on mitochondrial dysfunction and the induction of oxidative stress, which are intricately linked.
Mitochondrial Dysfunction
Experimental evidence strongly indicates that 3-MGA impairs mitochondrial function. In vitro studies using rat brain synaptosomes have shown that 3-MGA at a concentration of 5 mM leads to a significant decrease in mitochondrial function[5][11]. This is often a consequence of disrupted energy metabolism. The related compound, 3-hydroxy-3-methylglutaric acid (HMG), which is also elevated in some of these disorders, has been shown to inhibit key enzymes of the citric acid cycle and the mitochondrial respiratory chain[9].
Oxidative Stress
A major consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS), leading to oxidative stress. 3-MGA has been shown to induce lipid peroxidation in rat brain synaptosomes at concentrations of 1 mM and 5 mM[5][11]. Similarly, HMG increases lipid peroxidation and protein oxidative damage, as evidenced by increased carbonyl content and sulfhydryl oxidation in rat cerebral cortex[8].
Studies in patients with 3-hydroxy-3-methylglutaric aciduria, where 3-MGA levels are also elevated, have confirmed the presence of systemic oxidative stress. Untreated patients show higher levels of markers for lipid and protein damage and a reduction in antioxidant capacity[1][12].
dot
Caption: Core toxicological mechanisms of elevated this compound.
Quantitative Data on Toxicological Effects
The following tables summarize quantitative data from key studies investigating the effects of 3-MGA and the related metabolite, HMG.
Table 1: Effects of 3-Hydroxy-3-Methylglutaric Acid (HMG) on Mitochondrial Enzyme Activities in Neonatal Rat Brain [9]
| Brain Region | Enzyme/Complex | Effect of HMG Administration |
| Cerebral Cortex | Succinate Dehydrogenase (SDH) | Decreased Activity |
| Complex II-III | Decreased Activity | |
| Complex IV | Decreased Activity | |
| Striatum | Citrate Synthase (CS) | Decreased Activity |
| Succinate Dehydrogenase (SDH) | Decreased Activity | |
| Complex IV | Decreased Activity |
Table 2: Oxidative Stress Markers in Patients with 3-Hydroxy-3-Methylglutaric Aciduria [1][12]
| Marker | Sample | Patient Status | Finding Compared to Controls |
| Thiobarbituric Acid-Reactive Substances (TBA-RS) | Plasma | Untreated | Increased |
| Plasma | Treated | Normalized | |
| Di-tyrosine | Urine | Untreated & Treated | Increased |
| Protein Carbonyls | Plasma | Treated | Increased |
| Total Sulfhydryl Groups | Plasma | Treated | Decreased |
| Urinary Antioxidant Capacity | Urine | Untreated | Decreased |
| Urine | Treated | Normalized |
Key Signaling Pathways Affected
Apoptosis Signaling Pathway
The cellular damage induced by 3-MGA and HMG can ultimately lead to programmed cell death, or apoptosis. A key executioner in this process is caspase-3. Studies have shown that HMG increases the content of active caspase-3, indicating the activation of the apoptotic cascade[13][14]. This activation is likely a downstream consequence of mitochondrial dysfunction, which can lead to the release of pro-apoptotic factors like cytochrome c.
dot
Caption: 3-MGA-induced apoptosis signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. While direct studies on 3-MGA's effect on this pathway are limited, the significant oxidative stress it induces suggests a likely modulation of Nrf2 signaling. Persistent oxidative stress could potentially overwhelm or dysregulate this protective pathway, contributing to ongoing cellular damage.
dot
Caption: The Nrf2 antioxidant response pathway.
Experimental Protocols
This section provides an overview of key methodologies used to study the toxicological effects of 3-MGA.
Isolation of Synaptosomes from Rat Brain
Synaptosomes are isolated nerve terminals that are a valuable tool for studying synaptic function and neurotoxicity.
-
Homogenization: Freshly isolated rat brain tissue (cerebral cortex) is homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES buffer) using a Dounce homogenizer[1][9].
-
Differential Centrifugation:
-
Washing: The synaptosomal pellet is washed by resuspension in fresh buffer and re-centrifugation to remove contaminants[9].
-
Final Preparation: The final pellet, enriched with synaptosomes, can be resuspended in an appropriate buffer for subsequent experiments, such as mitochondrial function or oxidative stress assays[9].
Measurement of Mitochondrial Respiratory Chain Complex Activity
The activity of individual complexes of the electron transport chain can be measured spectrophotometrically.
-
Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates (e.g., from rat brain or liver) using differential centrifugation.
-
Sample Preparation: Isolated mitochondria are subjected to freeze-thaw cycles to disrupt the membranes and expose the enzyme complexes.
-
Activity Assays:
-
Complex I (NADH:ubiquinone oxidoreductase): Activity is measured by following the decrease in absorbance at 600 nm of a specific dye that acts as a terminal electron acceptor. The reaction is initiated by the addition of NADH. The specific activity is determined by subtracting the activity measured in the presence of the Complex I inhibitor, rotenone[15].
-
Complex II (Succinate Dehydrogenase): Activity is determined by following the reduction of 2,6-dichlorophenolindophenol (DCIP) at a specific wavelength[16].
-
Complex II-III: Activity is measured by monitoring the reduction of cytochrome c, which is dependent on the activity of both complexes[16].
-
Complex IV (Cytochrome c Oxidase): Activity is assessed by following the oxidation of reduced cytochrome c[16].
-
Quantification of Urinary this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for quantifying organic acids in biological fluids.
-
Sample Preparation:
-
An internal standard is added to a defined volume of urine.
-
The urine sample is acidified (e.g., with HCl) to a pH below 2[13].
-
The organic acids are extracted from the aqueous phase using an organic solvent such as ethyl acetate[5][11]. This step is typically repeated to ensure complete extraction.
-
-
Derivatization:
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The compounds are separated on a capillary column and then ionized and detected by the mass spectrometer.
-
Quantification is achieved by comparing the peak area of 3-MGA to that of the internal standard[11].
-
Conclusion and Future Directions
The accumulation of this compound is unequivocally linked to cellular toxicity, primarily through the induction of mitochondrial dysfunction and oxidative stress. These mechanisms provide a plausible explanation for the severe neurological symptoms observed in patients with 3-methylglutaconic acidurias. The data and protocols summarized in this guide offer a foundational resource for researchers investigating these rare diseases.
Future research should focus on elucidating the precise molecular targets of 3-MGA and further detailing the downstream signaling cascades, such as the Nrf2 and apoptosis pathways. A deeper understanding of these mechanisms is crucial for the development of targeted therapeutic strategies. Approaches aimed at mitigating mitochondrial dysfunction and oxidative stress, for example, through the use of antioxidants or agents that promote mitochondrial biogenesis, may hold promise for ameliorating the devastating effects of elevated 3-MGA levels. Continued research in this area is essential for improving the diagnosis, management, and treatment of patients with these challenging metabolic disorders.
References
- 1. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evidence that 3-hydroxy-3-methylglutaric acid promotes lipid and protein oxidative damage and reduces the nonenzymatic antioxidant defenses in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
- 11. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 12. Increased oxidative stress in patients with 3-hydroxy-3-methylglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. erndim.org [erndim.org]
- 14. 3-Hydroxy-3-Methylglutaric Acid Impairs Redox and Energy Homeostasis, Mitochondrial Dynamics, and Endoplasmic Reticulum-Mitochondria Crosstalk in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 3-Methylglutaric Acid in Human Urine by Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed protocol for the quantitative analysis of 3-methylglutaric acid in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key biomarker for several inborn errors of metabolism, including certain organic acidurias. The accurate and precise measurement of this analyte is crucial for the diagnosis and monitoring of these conditions. The described method involves liquid-liquid extraction of the organic acids from a urine matrix, followed by chemical derivatization to increase volatility, and subsequent analysis by GC-MS. This protocol is intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics.
Introduction
This compound is a dicarboxylic acid that can accumulate in individuals with specific metabolic disorders affecting the leucine catabolism pathway.[1][2] Its detection and quantification in urine are essential for the diagnosis of conditions such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency and 3-methylglutaconic aciduria.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of urinary organic acids due to its high sensitivity and specificity.[4][5] However, due to the low volatility of organic acids, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.[6] This protocol details a reliable method for the determination of this compound, focusing on a trimethylsilyl (TMS) derivatization approach.
Experimental Protocol
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): A stable isotope-labeled analogue is recommended for optimal accuracy.
-
Ethyl acetate (Chromatography grade)
-
Pyridine (Anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Anhydrous)
-
Deionized water
-
Urine samples (patient and control)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MS or equivalent)
-
Autosampler
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Heating block
-
Glass centrifuge tubes (15 mL)
-
GC vials with inserts (2 mL)
Sample Preparation
-
Sample Collection and Storage: Collect random urine samples in sterile, preservative-free containers. Samples should be stored frozen at -20°C or lower until analysis to ensure stability.
-
Normalization: Thaw urine samples and vortex to ensure homogeneity. To account for variations in urine concentration, it is common practice to normalize the sample volume to the creatinine concentration.
-
Internal Standard Addition: To a 1.5 mL microcentrifuge tube, add a volume of urine equivalent to a specific amount of creatinine. Add the internal standard to all samples, calibrators, and quality controls.
-
Acidification and Extraction: Acidify the urine sample by adding 50 µL of 6M HCl. Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Repeat the extraction process with another 4 mL of ethyl acetate and combine the organic layers. Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization: To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the tube tightly and vortex. Heat the mixture at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivatives.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Column: CP-Sil 8 CB (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio of 10:1 or as optimized)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized in the table below. The values provided are based on typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Value | Reference |
| Analyte | This compound, di-TMS derivative | |
| Molecular Weight | 290.5 g/mol | |
| Retention Time | Instrument and method dependent, requires local optimization | |
| Quantifier Ion (m/z) | 275 | |
| Qualifier Ions (m/z) | 147, 290 | |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | Typically in the low µmol/L range for organic acids | [8] |
| Limit of Quantification (LOQ) | Typically in the low to mid µmol/L range for organic acids | [8] |
Note: Specific LOD and LOQ values for this compound were not explicitly found in the searched literature. The provided information reflects typical values for urinary organic acid analysis by GC-MS. Laboratories should perform their own validation studies to determine these parameters.
Experimental Workflow
Caption: Workflow for this compound analysis.
Signaling Pathway Diagram
This application note focuses on an analytical protocol and does not describe a biological signaling pathway. Therefore, a signaling pathway diagram is not applicable.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in urine. The protocol, encompassing sample preparation, derivatization, and instrumental analysis, is suitable for clinical research and diagnostic applications. Adherence to good laboratory practices, including the use of internal standards and proper method validation, is essential for obtaining accurate and reproducible results.
References
- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeol.com [jeol.com]
- 5. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: NMR Spectroscopy for the Analysis of 3-Methylglutaric Acid in Body Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylglutaric acid (3-MGA) is a dicarboxylic organic acid that serves as a critical biomarker for certain inborn errors of metabolism.[1][2] Its detection and quantification in body fluids, primarily urine, are essential for the diagnosis and monitoring of these disorders. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and highly reproducible platform for the analysis of 3-MGA and other related metabolites.[2][3] This document provides detailed application notes and protocols for the use of ¹H-NMR spectroscopy in the analysis of this compound.
Metabolic Significance of this compound
Elevated levels of this compound are indicative of metabolic disorders, which can be categorized as primary or secondary 3-methylglutaric acidurias.[2]
-
Primary 3-Methylglutaric Aciduria: This is primarily associated with 3-methylglutaconic aciduria type I, an autosomal recessive disorder caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase (AUH).[4][5][6] This enzyme is involved in the catabolism of the essential amino acid leucine.[5][7] A deficiency leads to the accumulation of 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaconic acid and this compound.[1][5]
-
Secondary 3-Methylglutaric Aciduria: In these conditions, the defect is not in the leucine degradation pathway but rather in mitochondrial energy metabolism.[2] The accumulation of this compound is thought to occur via an alternative "acetyl-CoA diversion pathway".[8]
The following diagram illustrates the metabolic pathway of leucine catabolism and the point of enzymatic defect in 3-methylglutaconic aciduria type I.
Quantitative Data
The concentration of this compound in urine is a key diagnostic marker. The following table summarizes typical concentrations in healthy individuals versus those with 3-methylglutaconic aciduria.
| Analyte | Body Fluid | Condition | Concentration Range (mmol/mol creatinine) | Reference |
| This compound | Urine | Healthy | 0.02 - 0.38 | [2] |
| 3-Methylglutaconic Aciduria Type I | Mildly elevated | [1] | ||
| 3-Methylglutaconic Acid | Urine | Healthy | < 20 | [1] |
| 3-Methylglutaconic Aciduria | > 1,000 | [1] | ||
| 3-Hydroxy-3-methylglutaric Acid | Urine | Healthy Newborn (0-30 days) | 10.7 - 57.5 | [9] |
| 3-HMG-CoA Lyase Deficiency | 200 - 11,000 | [10] |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound in urine using ¹H-NMR spectroscopy.
Urine Sample Collection and Preparation
Proper sample handling is crucial for obtaining reliable and reproducible results.
Materials:
-
Sterile urine collection containers
-
Centrifuge
-
Micropipettes and sterile tips
-
Phosphate buffer (0.2 M, pH 7.4 in D₂O)
-
Internal standard (ISTD) solution (e.g., 5 mM DSS-d₆ in D₂O)[11]
-
5 mm NMR tubes
Protocol:
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Storage: If not analyzed immediately, samples should be stored at -80°C.
-
Thawing: Thaw frozen urine samples on ice to prevent degradation of metabolites.
-
Centrifugation: Centrifuge the urine sample at 12,000 x g for 10 minutes at 4°C to remove cells and particulate matter.[9]
-
Sample Preparation for NMR:
-
In a clean microcentrifuge tube, combine 400 µL of the urine supernatant with 70 µL of the internal standard solution.[11]
-
Alternatively, a common practice is to mix 630 µL of the supernatant with 70 µL of phosphate buffer containing the internal standard.[9][12]
-
Vortex the mixture gently for 30 seconds.
-
-
Transfer to NMR Tube: Transfer 650 µL of the final mixture into a 5 mm NMR tube.[9]
¹H-NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe is recommended for better signal dispersion and sensitivity.[12]
Acquisition Parameters (Example for a 600 MHz Spectrometer):
-
Pulse Sequence: 1D ¹H-NOESY with presaturation for water suppression (e.g., noesygppr1d).[9]
-
Temperature: 298 K (25°C).[9]
-
Number of Scans (NS): 128 (can be adjusted based on sample concentration).[9]
-
Spectral Width (SW): 12 ppm (approximately 7200 Hz).
-
Acquisition Time (AQ): 2 seconds.[9]
-
Relaxation Delay (D1): 3 seconds.[9]
-
Mixing Time: 150 ms.[9]
-
Receiver Gain (RG): Set automatically or optimized manually.
Data Processing and Analysis
Software:
-
NMR data processing software (e.g., TopSpin, Mnova, Chenomx).
Processing Steps:
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
-
Referencing: Reference the spectra to the internal standard signal (e.g., TSP or DSS at 0.0 ppm).
-
Identification of this compound: Identify the characteristic signals of this compound. The ¹H-NMR spectrum of this compound shows signals corresponding to its protons.
-
Quantification:
-
Integrate the area of a well-resolved signal from this compound.
-
Integrate the area of the known concentration internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration of 3-MGA = (Integral of 3-MGA / Number of Protons of 3-MGA signal) * (Number of Protons of ISTD signal / Integral of ISTD) * Concentration of ISTD
-
Normalize the final concentration to the creatinine concentration in the same sample, which is a common practice for urine metabolite analysis to account for variations in urine dilution.[2] The creatinine methyl signal at approximately 3.05 ppm is typically used for this normalization.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship for diagnosing metabolic disorders using NMR analysis of this compound.
References
- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. hmdb.ca [hmdb.ca]
- 10. 3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Methylglutaric Acid in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric acid (3-MGA) is a dicarboxylic organic acid that serves as a critical biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. Elevated concentrations of 3-MGA in plasma and urine are indicative of enzymatic defects in the leucine catabolism pathway or disruptions in mitochondrial energy metabolism.[1] Accurate and precise quantification of 3-MGA in plasma is essential for the diagnosis, monitoring, and management of these conditions, as well as for research into mitochondrial dysfunction.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Clinical Significance
Elevated levels of this compound are primarily associated with:
-
Primary 3-Methylglutaconic Acidurias: These are autosomal recessive disorders caused by deficiencies of enzymes directly involved in the leucine degradation pathway, such as 3-methylglutaconyl-CoA hydratase deficiency (AUH) and 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD).[1]
-
Secondary 3-Methylglutaconic Acidurias: These disorders are not caused by defects in the leucine catabolism pathway but rather by impaired mitochondrial energy metabolism. Examples include Barth syndrome (TAZ gene mutations), Costeff Optic Atrophy syndrome (OPA3), and MEGDEL syndrome (SERAC1).[2] In these cases, 3-MGA is thought to accumulate via an alternative "acetyl-CoA diversion pathway" resulting from mitochondrial dysfunction.[1]
Therefore, the quantification of 3-MGA, often in conjunction with other organic acids like 3-methylglutaconic acid and 3-hydroxyisovaleric acid, is a key diagnostic tool for differentiating these metabolic disorders.[3]
Data Presentation: Method Performance Characteristics
The following tables summarize the typical quantitative performance characteristics of the described analytical methods.
Table 1: Representative Performance Characteristics of an LC-MS/MS Method for a Related Dicarboxylic Acid in Plasma
| Parameter | Result |
| Linearity Range | 6.20 - 319 ng/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Detection (LOD) | 0.348 ng/mL |
| Limit of Quantitation (LOQ) | 1.56 ng/mL |
| Intra-assay Precision (%CV) | 2 - 18% |
| Inter-assay Precision (%CV) | 2 - 18% |
| Recovery | 66 - 115% |
Data are representative and based on a validated method for 3-hydroxyglutaric acid, a structurally similar analyte.[4][5]
Table 2: Typical Performance Characteristics of a GC-MS Method for Organic Acids in Plasma
| Parameter | Typical Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85 - 110% |
Data are representative of typical performance for quantitative organic acid analysis by GC-MS.
Signaling Pathways
Elevated this compound can result from defects in two primary metabolic pathways: the Leucine Catabolism Pathway and the Acetyl-CoA Diversion Pathway.
Caption: Leucine catabolism pathway and points of enzymatic defects.
Caption: Acetyl-CoA diversion pathway in mitochondrial dysfunction.
Experimental Protocols
Accurate quantification of 3-MGA in plasma requires meticulous sample preparation to remove interfering substances, followed by sensitive detection. Below are detailed protocols for both GC-MS and LC-MS/MS analysis.
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Protocol 1: Quantitative Analysis by GC-MS
This protocol involves protein precipitation, solvent extraction, and derivatization to form volatile trimethylsilyl (TMS) esters suitable for GC-MS analysis.
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Internal Standard (IS): Isotope-labeled this compound (e.g., D3-3-methylglutaric acid) or a structurally similar non-endogenous organic acid.
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microcentrifuge tubes (1.5 mL)
-
Glass autosampler vials with inserts (250 µL)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6][7]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
3. Extraction
-
Acidify the supernatant to pH 1-2 with HCl.
-
Add 500 µL of ethyl acetate and vortex for 1 minute to extract the organic acids.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 2-4) with another 500 µL of ethyl acetate and combine the organic layers.
-
Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.
4. Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[8]
-
Cap the tube tightly and vortex for 10 seconds.
-
Heat at 70°C for 60 minutes in a heating block or oven.
-
Cool to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
5. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for 3-MGA-TMS: To be determined empirically (e.g., m/z 275)
-
Qualifier Ion for 3-MGA-TMS: To be determined empirically (e.g., m/z 147)
-
Ions for IS-TMS: To be determined based on the chosen internal standard.
-
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol uses a similar protein precipitation step followed by derivatization to enhance chromatographic retention and ionization efficiency for LC-MS/MS analysis. The following is based on a method for the related analyte 3-hydroxyglutaric acid.[4][5]
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Internal Standard (IS): Isotope-labeled this compound (e.g., D3-3-methylglutaric acid)
-
Acetonitrile (ACN), LC-MS grade
-
3 M Hydrochloric acid (HCl) in n-Butanol (prepare fresh)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials (e.g., 1.5 mL)
2. Sample Preparation and Derivatization
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
To the dried residue, add 100 µL of 3 M HCl in n-Butanol.
-
Cap the tube tightly and heat at 65°C for 20 minutes.
-
Cool to room temperature and evaporate the sample to dryness under nitrogen at 40°C.
3. Reconstitution and Analysis
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex to dissolve and transfer to an autosampler vial.
4. LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 95% to 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex QTRAP 6500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 3-MGA-butyl ester: To be determined empirically (e.g., Precursor ion [M+H]⁺ -> Product ion)
-
MRM Transition for IS-butyl ester: To be determined based on the chosen internal standard.
-
-
Key MS Parameters: Optimize source temperature, ion spray voltage, and collision energy for the specific analytes.
Conclusion
The quantitative analysis of this compound in plasma is a vital tool for the investigation of inborn errors of metabolism and mitochondrial diseases. Both GC-MS and LC-MS/MS offer the sensitivity and specificity required for accurate quantification. The choice of method may depend on available instrumentation and laboratory workflow. The protocols provided herein offer a detailed framework for establishing a robust and reliable assay for this compound in a clinical and research setting. Proper method validation is crucial before implementation for diagnostic purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
Revolutionizing Organic Acid Analysis: A Guide to Sample Preparation and Derivatization
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organic acids is a critical aspect of numerous fields, from clinical diagnostics and drug development to food science and metabolomics. However, the inherent physicochemical properties of organic acids—namely their polarity and low volatility—present significant challenges for direct analysis by modern chromatographic techniques. This document provides a comprehensive overview of robust sample preparation and derivatization protocols designed to overcome these analytical hurdles, ensuring high-quality, reproducible results.
The Crucial Role of Sample Preparation
Effective sample preparation is the cornerstone of reliable organic acid analysis. The primary goals are to isolate the target analytes from complex sample matrices, remove interfering substances, and concentrate the analytes to detectable levels. The two most widely employed techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][2] Acid-base extraction, a common form of LLE for organic acids, involves manipulating the pH of the aqueous phase to control the ionization state, and thus the solubility, of the target organic acids.[1][2][3][4]
Principle of Acid-Base Extraction:
-
Acidification: The aqueous sample is acidified, ensuring the organic acids are in their protonated, non-ionic form.
-
Extraction: An organic solvent is added, and the non-ionic organic acids preferentially partition into the organic phase, leaving polar, water-soluble impurities behind.
-
Back-Extraction (optional but recommended): The organic phase can be "washed" with a basic aqueous solution. The organic acids will deprotonate, becoming ionic and moving into the aqueous phase, while neutral and basic impurities remain in the organic solvent.
-
Final Acidification and Extraction: The basic aqueous phase is re-acidified, and the protonated organic acids are re-extracted into a fresh organic solvent.
dot
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique that utilizes a solid sorbent material, typically packed in a cartridge, to selectively retain and elute analytes from a liquid sample.[5] For organic acid analysis, anion exchange SPE is particularly effective.[6][7][8]
Principle of Anion Exchange SPE:
-
Conditioning: The SPE cartridge is washed with a solvent to activate the sorbent.
-
Equilibration: The cartridge is rinsed with a solution that mimics the sample matrix to ensure proper interaction.
-
Loading: The sample is passed through the cartridge. The negatively charged organic acids (at an appropriate pH) bind to the positively charged functional groups of the anion exchange sorbent.
-
Washing: The cartridge is washed with a solvent to remove unbound impurities.
-
Elution: A solvent is used to disrupt the interaction between the organic acids and the sorbent, releasing the purified analytes.
dot
Caption: Solid-Phase Extraction Workflow.
Derivatization: Enhancing Analyte Properties
Derivatization is a chemical modification process that converts the analyte into a derivative with improved analytical properties. For organic acids, the primary goals of derivatization are to:
-
Increase volatility for Gas Chromatography (GC) analysis.
-
Enhance thermal stability.
-
Improve chromatographic separation.
-
Increase detection sensitivity for both GC and High-Performance Liquid Chromatography (HPLC).
Derivatization for GC Analysis
2.1.1. Silylation
Silylation is a widely used derivatization technique for GC analysis that involves replacing the active hydrogen in the carboxyl group of an organic acid with a trimethylsilyl (TMS) group.[9][10] This process reduces the polarity and increases the volatility of the analytes.[11]
Common Silylating Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[11]
-
N-methyl-N-trimethylsilyltrifluoroacetamide with 1% Trimethylchlorosilane (TMCS)
dot
Caption: General Silylation Reaction.
2.1.2. Esterification
Esterification converts carboxylic acids into their corresponding esters, which are more volatile and suitable for GC analysis.[12][13][14]
Common Esterification Methods:
-
Acid-Catalyzed Esterification (Fischer Esterification): Reaction with an alcohol in the presence of a strong acid catalyst.[13][14]
-
Alkylation: Using reagents like methyl chloroformate (MCF) to form methyl esters.[15]
dot
Caption: Fischer Esterification Reaction.
Derivatization for HPLC Analysis
For HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the organic acid molecule, enhancing its detectability by UV-Vis or fluorescence detectors.[16][17] This is particularly useful for organic acids that lack a strong native chromophore. A common approach involves a coupling reaction with a labeling agent.[18][19][20]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Organic Acids from Urine
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 500 µL of urine.
-
Internal Standard: Add an appropriate internal standard.
-
Acidification: Add 50 µL of 6 M HCl to acidify the sample to a pH of approximately 1-2. Vortex for 10 seconds.
-
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is now ready for derivatization.
Protocol 2: Solid-Phase Extraction of Organic Acids from Plasma
-
Cartridge: Use a strong anion exchange (SAX) SPE cartridge (e.g., 100 mg/1 mL).
-
Conditioning: Wash the cartridge with 1 mL of methanol.
-
Equilibration: Wash the cartridge with 1 mL of deionized water.
-
Sample Preparation: Dilute 100 µL of plasma with 900 µL of deionized water. Add an internal standard.
-
Loading: Load the diluted plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute the organic acids with 1 mL of 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is now ready for derivatization.
Protocol 3: Silylation for GC-MS Analysis
-
Reagent Preparation: Prepare the derivatization reagent by mixing BSTFA with 1% TMCS.
-
Reaction: To the dried sample residue from LLE or SPE, add 100 µL of the derivatization reagent and 50 µL of pyridine (as a catalyst).
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[21]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 4: Esterification (Methanolic HCl) for GC-MS Analysis
-
Reagent Preparation: Prepare 3 M methanolic HCl by carefully bubbling dry HCl gas through anhydrous methanol.
-
Reaction: To the dried sample residue, add 200 µL of 3 M methanolic HCl.
-
Incubation: Cap the vial and heat at 80°C for 60 minutes.
-
Evaporation: Cool the vial and evaporate the reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | Generally 70-90% | Often >90% | [6] |
| Reproducibility (RSD) | <15% | <10% | [22] |
| Throughput | Lower | Higher | |
| Solvent Consumption | High | Low |
| Derivatization Method | Typical Reagent | Target Analytes | Limit of Detection (LOD) | Reference |
| Silylation | BSTFA + 1% TMCS | Carboxylic acids, hydroxyl acids | 0.04-0.42 µmol/L | [22] |
| Esterification | Methyl Chloroformate | Amino and organic acids | Low picomole range | [15] |
| HPLC Derivatization | 1-Naphthylamine | Carboxylic acids | 0.14-0.69 µg/mL | [19][20] |
Conclusion
The selection of an appropriate sample preparation and derivatization strategy is paramount for the successful analysis of organic acids. Liquid-liquid extraction and solid-phase extraction offer robust methods for sample clean-up and concentration, with SPE generally providing higher recovery and throughput. For GC-based analysis, silylation and esterification are the gold-standard derivatization techniques, effectively increasing analyte volatility and improving chromatographic performance. For HPLC, derivatization to incorporate a UV-active or fluorescent tag can significantly enhance detection sensitivity. By carefully considering the specific analytical requirements and sample matrix, researchers can implement these protocols to achieve accurate and reliable quantification of organic acids.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 6. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. monash.edu [monash.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. one-step-pre-column-derivatization-method-for-hplc-uv-determination-of-organic-acids-in-fruit-juices - Ask this paper | Bohrium [bohrium.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Methylglutaric Acid as a Versatile Solid-State NMR Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methylglutaric acid (MGA) is a C6 dicarboxylic organic acid that serves as a highly effective and versatile standard for solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy.[1][2] Its utility lies in its ability to be used as a single compound for nearly all calibration steps required for ssNMR spectrometer setup, streamlining the process and ensuring consistency.[2][3] This application note provides detailed information on the properties of MGA, protocols for its use as a ssNMR standard, and quantitative data for reference.
Key Applications: this compound is particularly valuable for the calibration of ssNMR spectrometers. Traditionally, multiple standard compounds are required for different calibration tasks.[2] MGA, however, can be used for a comprehensive range of calibrations, including:
-
Setting the magic angle
-
Setting reference and decoupler frequencies
-
Optimizing magnetic field homogeneity
-
Maximizing signal-to-noise ratio
-
Determining π/2 pulse durations
The CH2 and CH carbon peaks of MGA are especially useful for evaluating high-power decoupling, offering an advantage over other common standard compounds.[2] The only calibration step for which MGA is not suitable is magnet shimming.[1][2][3]
Quantitative Data for this compound
The following table summarizes the key quantitative NMR data for this compound, which is crucial for its use as a standard.
| Property | Value | Reference |
| Molecular Formula | C6H10O4 | [4] |
| Molecular Weight | 146.14 g/mol | [4] |
| Physical State | Solid | [4] |
| Melting Point | 80 - 82 °C | [4] |
| ¹³C Chemical Shifts | ||
| Methyl (CH3) | 18.84 ppm (referenced to TMS) | [3] |
| Methylene (CH2) | 40.68 ppm | [4] |
| Methine (CH) | 27.07 ppm | [4] |
| Carboxyl (COOH) | 179.02 ppm | [4] |
| ¹H Chemical Shifts | ||
| CH3 | 0.91, 0.92 ppm | [4] |
| CH | 1.96, 1.97, 1.98, 1.99, 2.00 ppm | [4] |
| CH2 | 2.18, 2.19, 2.20, 2.21, 2.22, 2.23 ppm | [4] |
Experimental Protocols
Protocol 1: Preparation of a Solid-State NMR Sample of this compound
This protocol outlines the steps for packing a solid-state NMR rotor with this compound.
Materials:
-
This compound (solid)
-
Mortar and pestle
-
Solid-state NMR rotor (e.g., 7.0 mm zirconia)
-
Rotor packing tool
-
Spatula
Procedure:
-
Grinding the Sample: Place a small amount of this compound into a clean, dry mortar. Gently grind the solid into a fine, homogeneous powder using the pestle. This ensures efficient packing and minimizes crystallite orientation effects.[5]
-
Placing the Rotor: Securely place the empty NMR rotor into the packing tool.[5]
-
Loading the Sample: Using a spatula, add a small aliquot of the powdered this compound into the rotor.
-
Packing the Sample: Insert the packing stick into the rotor and gently press the powder down to the bottom. To ensure dense and even packing, make several quick downward pushes followed by firm pressure.[5]
-
Iterative Loading and Packing: Repeat steps 3 and 4 until the rotor is filled to the desired level.
-
Sealing the Rotor: Once packed, securely place the cap on the rotor.
-
Cleaning: Carefully clean any excess powder from the outside of the rotor before inserting it into the NMR probe.
Protocol 2: Calibration of a Solid-State NMR Spectrometer using this compound
This protocol describes the general workflow for calibrating a solid-state NMR spectrometer using a prepared MGA sample.
Equipment:
-
Solid-state NMR spectrometer
-
Packed rotor with this compound
Procedure:
-
Sample Insertion and Spinning: Insert the MGA rotor into the ssNMR probe. Begin spinning the sample at the desired magic angle spinning (MAS) rate.
-
Probe Tuning: Tune the probe to the appropriate frequencies for the nuclei being observed (e.g., ¹³C and ¹H).
-
Setting the Magic Angle: Acquire a spectrum of MGA and adjust the magic angle to minimize the linewidth of the peaks. A minimal linewidth as low as 10.5 Hz can be achieved.
-
Chemical Shift Referencing: Use the methyl peak of MGA at 18.84 ppm as an external secondary reference to calibrate the ¹³C chemical shift scale relative to tetramethylsilane (TMS).[3]
-
Optimizing Signal-to-Noise: Adjust receiver gain and other acquisition parameters to maximize the signal-to-noise ratio using the strong signals from MGA.
-
Determining π/2 Pulse Width: Perform a nutation experiment to determine the 90° (π/2) pulse width for both the observe and decoupler channels.
-
Hartman-Hahn Matching: For cross-polarization experiments, perform a Hartman-Hahn matching experiment to optimize the signal transfer from ¹H to ¹³C.
-
Decoupling Optimization: Evaluate the efficiency of high-power decoupling by observing the linewidths of the CH and CH2 peaks of MGA.[2]
Visualizations
References
Application Notes and Protocols: 3-Methylglutaric Acid as a Biomarker for Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylglutaric acid (3-MG) and its related metabolite, 3-methylglutaconic acid (3-MGA), are organic acids that serve as important biomarkers for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. While some of these disorders are due to primary defects in the leucine catabolism pathway, a significant number are associated with broader mitochondrial dysfunction, making these organic acids valuable tools in the diagnosis and investigation of mitochondrial diseases.[1][2][3] Elevated levels of 3-MG and 3-MGA can indicate impaired mitochondrial energy metabolism, and their quantification in biological fluids is a key diagnostic procedure.[4][5] This document provides detailed information on the biochemical basis of this compound elevation, protocols for its detection, and its application in research and drug development.
Biochemical Background
In healthy individuals, 3-methylglutaconyl-CoA is an intermediate in the mitochondrial catabolism of the amino acid leucine.[2] A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase, encoded by the AUH gene, leads to the accumulation of 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaconic acid and subsequently to this compound. This condition is known as 3-methylglutaconic aciduria type I.[6][7][8]
In several other mitochondrial disorders, collectively referred to as secondary 3-methylglutaconic acidurias, the elevation of these acids occurs despite a functional leucine degradation pathway.[4][9] The proposed mechanism for this is the "acetyl-CoA diversion pathway."[4][10] In cases of mitochondrial dysfunction, impaired activity of the tricarboxylic acid (TCA) cycle and electron transport chain can lead to an accumulation of acetyl-CoA. This excess acetyl-CoA is then diverted into a pathway that results in the synthesis of 3-methylglutaconyl-CoA and subsequently 3-MGA and 3-MG.[11][12]
Associated Disorders
Elevated this compound is a hallmark of the 3-methylglutaconic acidurias, which are a heterogeneous group of disorders.
-
3-Methylglutaconic Aciduria Type I (AUH deficiency): A primary defect in leucine metabolism.[6]
-
Barth Syndrome (TAZ deficiency, 3-MGA-uria Type II): An X-linked disorder characterized by cardiomyopathy, neutropenia, and skeletal myopathy, where mitochondrial dysfunction is due to abnormal cardiolipin remodeling.[1][5]
-
Costeff Syndrome (OPA3 deficiency, 3-MGA-uria Type III): An autosomal recessive disorder characterized by optic atrophy and movement disorders.[6][7]
-
3-Methylglutaconic Aciduria Type IV: A classification for unclassified cases with variable neurological symptoms and evidence of mitochondrial dysfunction.[2]
-
DCMA Syndrome (DNAJC19 deficiency, 3-MGA-uria Type V): An autosomal recessive disorder with dilated cardiomyopathy and ataxia.[2][12]
Data Presentation
The following tables summarize the urinary concentrations of 3-methylglutaconic acid and this compound in healthy controls and in patients with different types of 3-methylglutaconic aciduria.
Table 1: Urinary 3-Methylglutaconic Acid (3-MGA) Levels
| Condition | Analyte | Concentration (mmol/mol creatinine) | Fold Increase (Approx.) | Reference |
| Healthy Controls | 3-MGA | < 20 | - | [3] |
| 3-MGA-uria (general) | 3-MGA | Can exceed 1,000 (intermittently) | > 50x | [3] |
| 3-MGA-uria Type I | 3-MGA | Generally higher than other types | Variable, often very high | [3] |
| Barth Syndrome (Type II) | 3-MGA | 5 to 20-fold increase over normal | 5-20x | [1][5] |
| Other Mitochondrial Diseases | 3-MGA | 2 to 3-fold increase over normal | 2-3x | [5] |
Table 2: Urinary Organic Acid Profile in Barth Syndrome (3-MGA-uria Type II)
| Analyte | Concentration in Barth Syndrome (µg/mg Cr) | Concentration in Controls (µg/mg Cr) | Reference |
| 3-Methylglutaconic acid | 44.6 ± 25 | 0-2 yrs: 6.6 ± 2.4; 2-12 yrs: 5.3 ± 2.4; Adult: 3.7 ± 1.8 | [13] |
| This compound | Moderately increased | Not specified | [13] |
| 2-Ethylhydracrylic acid | Moderately increased | Trace | [13] |
Table 3: Urinary Organic Acid Profile in 3-MGA-uria Type I and Costeff Syndrome (Type III)
| Condition | 3-Methylglutaconic acid | This compound | 3-Hydroxyisovaleric acid | Reference |
| 3-MGA-uria Type I | Markedly increased | Mildly elevated | Elevated | [3] |
| Costeff Syndrome (Type III) | Mildly increased (variable) | Mildly increased (variable) | Not typically elevated | [3][7] |
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of urinary organic acids, including this compound. Specific parameters may need to be optimized based on the instrumentation and standards available.
1. Sample Collection and Preparation:
-
Collect a first-morning void urine sample.[14]
-
Store urine samples at -20°C or lower until analysis.
-
Thaw samples and centrifuge to remove any particulate matter.
2. Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte of interest).
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the organic acids with 2 x 2 mL of ethyl acetate.[3]
-
Vortex vigorously for 1 minute after each addition of ethyl acetate.
-
Centrifuge to separate the layers.
-
Combine the organic (upper) layers and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 100 µL of N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a non-polar or medium-polarity column).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 70-80°C, followed by a ramp to 280-300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Scan for a mass range of m/z 50-600 or use selected ion monitoring (SIM) for specific quantification of target analytes.
5. Quantification:
-
Identify the TMS-derivatized this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.[3]
Visualizations
Caption: Biochemical pathways leading to this compound accumulation.
Caption: General workflow for urinary this compound analysis.
Caption: Logical relationship of 3-MG elevation and mitochondrial dysfunction.
Application in Drug Development
The quantification of this compound can be a valuable tool in the development of therapies for mitochondrial diseases.
-
Patient Stratification: Baseline levels of 3-MG can aid in identifying patient populations with specific types of mitochondrial dysfunction for inclusion in clinical trials.
-
Pharmacodynamic Biomarker: Changes in urinary 3-MG levels in response to a therapeutic intervention can provide an early indication of target engagement and biological activity. A reduction in elevated 3-MG could suggest an improvement in mitochondrial function.
-
Monitoring Disease Progression: Longitudinal monitoring of 3-MG may help in tracking the natural history of a mitochondrial disease and the long-term efficacy of a treatment.
-
Investigational Tool: In preclinical studies, measuring 3-MG in animal models of mitochondrial dysfunction can help in the evaluation of novel therapeutic candidates.[15]
Conclusion
This compound is a key biomarker for a range of inherited metabolic disorders, including those with primary defects in leucine metabolism and those with secondary mitochondrial dysfunction. Its quantification by GC-MS is a robust method for aiding in the diagnosis and monitoring of these conditions. For drug development professionals, 3-MG represents a valuable pharmacodynamic and patient stratification biomarker that can facilitate the development of novel therapies for mitochondrial diseases.
References
- 1. Laboratories that test for Barth syndrome [barthsyndrome.org]
- 2. dshs.texas.gov [dshs.texas.gov]
- 3. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. Clinical Manifestations [barthsyndrome.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 13. Table 1. [Urine and Plasma Organic Acid Levels in Barth Syndrome]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 15. Experimental Evidence that this compound Disturbs Mitochondrial Function and Induced Oxidative Stress in Rat Brain Synaptosomes: New Converging Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Organic Acids Using the Stable-Isotope Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of organic acids is crucial in various fields of research, including clinical diagnostics, drug development, and metabolic studies. Organic acids are key intermediates in numerous metabolic pathways, and their concentrations can serve as important biomarkers for disease states and therapeutic responses. The stable-isotope dilution (SID) method, coupled with mass spectrometry (GC-MS or LC-MS), offers unparalleled accuracy and precision for this purpose. This application note provides a detailed overview of the SID method for organic acid quantification, including comprehensive experimental protocols and data presentation.
The principle of the SID method relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample.[1] Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction, derivatization, and ionization efficiencies throughout the analytical process.[1] By measuring the ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte using mass spectrometry, precise quantification can be achieved, minimizing the impact of matrix effects and sample processing variability.[1][2]
Key Advantages of the Stable-Isotope Dilution Method:
-
High Accuracy and Precision: Minimizes analytical variability from sample preparation and matrix effects.[1]
-
High Specificity: The use of mass spectrometry allows for the differentiation of the analyte from other sample components.[2]
-
Robustness: The method is less susceptible to variations in extraction recovery and instrument response.
-
Wide Applicability: Can be adapted for the analysis of a broad range of organic acids in various biological matrices.[3]
Data Presentation
The following tables summarize typical quantitative performance data for the stable-isotope dilution method for a selection of organic acids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: GC-MS Quantification Performance for Selected Organic Acids
| Organic Acid | Recovery (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Lactic Acid | 98.5 | 5 | 15 | >0.995 |
| Pyruvic Acid | 97.2 | 10 | 30 | >0.996 |
| Succinic Acid | 101.3 | 3 | 10 | >0.998 |
| Fumaric Acid | 99.1 | 4 | 12 | >0.997 |
| Malic Acid | 102.5 | 5 | 15 | >0.995 |
| Citric Acid | 98.9 | 8 | 25 | >0.994 |
| α-Ketoglutaric Acid | 96.8 | 12 | 35 | >0.993 |
Data is representative and may vary depending on the specific matrix and instrumentation.
Table 2: LC-MS/MS Quantification Performance for Selected Organic Acids [3]
| Organic Acid | Recovery (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Acetic Acid | 95-105 | 0.1 | 0.3 | >0.99 |
| Propionic Acid | 95-105 | 0.1 | 0.3 | >0.99 |
| Butyric Acid | 95-105 | 0.05 | 0.15 | >0.99 |
| Valeric Acid | 95-105 | 0.05 | 0.15 | >0.99 |
| Lactic Acid | 90-110 | 0.5 | 1.5 | >0.99 |
| Succinic Acid | 90-110 | 0.2 | 0.6 | >0.99 |
| Malic Acid | 90-110 | 0.2 | 0.6 | >0.99 |
Data is representative and may vary depending on the specific matrix and instrumentation.[3]
Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps for organic acid quantification using the stable-isotope dilution method with either GC-MS or LC-MS.
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of 3-Hydroxy-3-Methylglutaric Aciduria Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaric aciduria (HMG-CoA lyase deficiency) is a rare, autosomal recessive metabolic disorder that impairs the final step of leucine catabolism and ketogenesis. The deficiency of the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) leads to the accumulation of toxic organic acids and an inability to produce ketone bodies, a crucial alternative energy source for the brain and other tissues during periods of fasting or metabolic stress. Clinical manifestations can be severe, including metabolic acidosis, hypoketotic hypoglycemia, lethargy, and coma, often triggered by catabolic stress.[1][2][3] The development of small molecule therapeutics that could either enhance the residual activity of mutant HMGCL or modulate related metabolic pathways represents a promising therapeutic strategy. High-throughput screening (HTS) is a critical tool in the early stages of drug discovery to identify such molecules from large compound libraries.
These application notes provide a framework for developing and implementing a robust HTS campaign to identify modulators of HMG-CoA lyase activity. The protocols are designed for adaptation to standard HTS automation and instrumentation.
Signaling and Metabolic Pathway
HMG-CoA lyase is a key enzyme at the intersection of two major metabolic pathways: the degradation of the branched-chain amino acid leucine and the synthesis of ketone bodies (ketogenesis). A deficiency in HMGCL disrupts both pathways, leading to the pathological hallmarks of 3-hydroxy-3-methylglutaric aciduria.
Figure 1: Metabolic pathway of HMG-CoA lyase.
Experimental Protocols
Expression and Purification of Recombinant Human HMG-CoA Lyase
A reliable source of active and pure HMG-CoA lyase is a prerequisite for developing a robust biochemical assay. Recombinant expression in E. coli is a feasible approach.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the cDNA sequence for the mature human HMG-CoA lyase (HMGCL) and clone it into a suitable bacterial expression vector, such as pTrc99a, which has been shown to produce soluble, active enzyme.[4] An N-terminal His-tag can be incorporated for simplified purification.
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at high speed.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer containing a lower concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged HMG-CoA lyase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Assess the purity of the eluted protein by SDS-PAGE.
-
If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.
-
Dialyze the purified enzyme into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
-
High-Throughput Screening Assay for HMG-CoA Lyase Inhibitors
A coupled spectrophotometric assay is a robust method for HTS of HMG-CoA lyase activity. This assay measures the production of acetoacetate, one of the products of the HMG-CoA lyase reaction, by coupling it to the oxidation of NADH by 3-hydroxybutyrate dehydrogenase. The decrease in NADH absorbance at 340 nm is proportional to the HMG-CoA lyase activity.[5][6][7]
Materials:
-
Purified recombinant human HMG-CoA lyase
-
HMG-CoA (substrate)
-
NADH
-
3-hydroxybutyrate dehydrogenase (from Rhodobacter sphaeroides)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 1 mM DTT)
-
Small molecule compound library (e.g., Prestwick Chemical Library)
-
384-well UV-transparent microplates
Protocol:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, NADH, and 3-hydroxybutyrate dehydrogenase.
-
Dispense the reaction mixture into the wells of a 384-well microplate.
-
-
Compound Addition:
-
Add the small molecule compounds from the library to the assay plates using a high-precision liquid handler. Typically, a final concentration of 10 µM is used for primary screening. Include appropriate controls:
-
Negative control (0% inhibition): DMSO vehicle only.
-
Positive control (100% inhibition): A known inhibitor (if available) or no enzyme.
-
-
-
Enzyme Addition:
-
Add the purified HMG-CoA lyase to all wells except for the "no enzyme" control wells.
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate, HMG-CoA.
-
Immediately place the microplate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to the controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][9][10]
-
Figure 2: High-throughput screening workflow for HMG-CoA lyase inhibitors.
Data Presentation
Quantitative data from a high-throughput screening campaign should be summarized to assess the performance of the assay and the outcome of the screen. The following table provides an illustrative example of the type of data that would be generated from a primary screen of a small molecule library against an enzyme target.
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of compounds screened in the primary assay. |
| Screening Concentration | 10 µM | The final concentration of each compound in the assay wells. |
| Assay Format | 384-well microplate | The format used for the screening assay. |
| Detection Method | Spectrophotometric (340 nm) | The method used to measure enzyme activity. |
| Z'-Factor (average) | 0.78 ± 0.09 | A measure of the statistical effect size of the assay. A value > 0.5 indicates a robust assay.[8][9][10] |
| Signal-to-Background Ratio | 5.2 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Hit Criteria | >50% inhibition | The threshold for a compound to be considered a "hit" in the primary screen. |
| Primary Hit Rate | 0.8% | The percentage of compounds in the library that met the hit criteria. |
| Number of Primary Hits | 80 | The total number of compounds identified as primary hits. |
Note: The data presented in this table is for illustrative purposes and represents typical values obtained in a successful HTS campaign for an enzyme inhibitor.
Hit Confirmation and Follow-up Studies
Primary hits from the HTS campaign require further validation to eliminate false positives and to characterize their mechanism of action.
Protocols:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Perform serial dilutions of the confirmed hits to determine their potency (IC50).
-
Counter-Screens: Test the confirmed hits against related enzymes or in assay formats lacking the primary target to assess their specificity and rule out assay interference.
-
Mechanism of Action Studies: Conduct enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Orthogonal Assays: Validate the activity of the hits using a different assay format, such as a fluorometric assay that detects the other product of the HMG-CoA lyase reaction, acetyl-CoA.[11][12][13]
-
Cell-Based Assays: Test the most promising compounds in cell-based models of HMG-CoA lyase deficiency (e.g., patient-derived fibroblasts) to assess their ability to rescue the disease phenotype.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for conducting a high-throughput screening campaign to identify novel modulators of HMG-CoA lyase. A well-designed and executed HTS, followed by rigorous hit validation, can lead to the discovery of promising lead compounds for the development of new therapeutics for 3-hydroxy-3-methylglutaric aciduria.
References
- 1. More Than One HMG-CoA Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of hydroxymethylglutaryl-CoA lyase (Concept Id: C0268601) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methylglutaryl-CoA lyase: expression and isolation of the recombinant human enzyme and investigation of a mechanism for regulation of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of hyperpolarized 13C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of hyperpolarized 13 C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | acetoacetic acid + NADH + H+ <=> beta-hydroxybutyrate + NAD+ [reactome.org]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 11. abcam.com [abcam.com]
- 12. apexbt.com [apexbt.com]
- 13. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Acylcarnitine Profiling in Metabolic Disorders by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
Tandem mass spectrometry (MS/MS) has revolutionized the screening and diagnosis of inborn errors of metabolism (IEMs), particularly disorders of fatty acid oxidation and organic acid metabolism.[1][2][3][4][5] This powerful analytical technique allows for the rapid and sensitive quantification of acylcarnitines in various biological specimens, including dried blood spots, plasma, and urine.[1][2][3] Acylcarnitine profiling provides a metabolic "snapshot" that can reveal characteristic patterns of accumulated metabolites, guiding clinicians to a specific diagnosis and enabling early therapeutic intervention.[6]
Applications:
-
Newborn Screening: Tandem mass spectrometry is a cornerstone of expanded newborn screening programs worldwide, enabling the detection of over 20 metabolic disorders from a single dried blood spot.[2][4]
-
Diagnosis of Symptomatic Patients: For individuals presenting with clinical symptoms suggestive of a metabolic disorder, acylcarnitine profiling can provide a rapid and accurate diagnosis.
-
Monitoring Treatment Efficacy: The quantitative nature of the assay allows for the monitoring of metabolic control in patients undergoing treatment for IEMs.[1]
-
Drug Development: In the pharmaceutical industry, acylcarnitine profiling can be utilized to assess the metabolic effects and potential off-target mitochondrial toxicity of drug candidates.
Principles of Tandem Mass Spectrometry for Acylcarnitine Analysis
Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis to identify and quantify specific molecules within a complex mixture.[7] The process begins with the ionization of the sample, followed by the separation of ions based on their mass-to-charge ratio (m/z).
A typical workflow involves:
-
Ionization: Acylcarnitines are most commonly ionized using electrospray ionization (ESI), which produces protonated molecular ions [M+H]+.
-
First Mass Analyzer (MS1): The first mass analyzer separates the ions based on their m/z.
-
Collision Cell: Ions of interest are selected and fragmented in a collision cell through collision-induced dissociation (CID).
-
Second Mass Analyzer (MS2): The resulting fragment ions are separated in the second mass analyzer.
For acylcarnitine analysis, a common approach is precursor ion scanning . All acylcarnitines share a common fragment ion at m/z 85 upon fragmentation. By setting the second mass spectrometer to only detect this fragment, the first mass spectrometer can scan for all the "parent" ions that produce it, generating a profile of all acylcarnitines in the sample. Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines.[8]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for acylcarnitine profiling and the central role of carnitine in fatty acid metabolism.
Caption: Experimental workflow for acylcarnitine profiling.
Caption: The Carnitine Shuttle System.
Detailed Experimental Protocols
Sample Preparation from Dried Blood Spots
This protocol is adapted for the analysis of acylcarnitines from dried blood spots (DBS).
Materials:
-
Methanol (HPLC grade)
-
Deuterated internal standard mixture in methanol (commercially available)
-
n-Butanol
-
Acetyl chloride or 3N HCl in n-butanol
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.
-
Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride) to each well.[3][9]
-
Incubation: Seal the plate and incubate at 60-65°C for 15-30 minutes.[3][10]
-
Drying: Evaporate the butanol to dryness under nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[3]
-
Analysis: The plate is now ready for analysis by tandem mass spectrometry.
Sample Preparation from Plasma
Materials:
-
Plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (HPLC grade)
-
Deuterated internal standard mixture in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Pipette 10-50 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation and Extraction: Add 3 volumes of cold acetonitrile containing the deuterated internal standards.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Drying: Evaporate the supernatant to dryness under nitrogen or using a vacuum concentrator.
-
Derivatization and Reconstitution: Proceed with the butylation and reconstitution steps as described in the DBS protocol (steps 5-8).
Tandem Mass Spectrometry Analysis
Instrumentation:
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
A suitable liquid chromatography system for sample introduction (flow injection analysis is often sufficient).
Typical MS/MS Parameters (Precursor Ion Scan of m/z 85):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 300 - 400 °C |
| Collision Gas | Argon |
| Collision Energy | 20 - 30 eV |
| MS2 Scan Mode | Product Ion Scan |
| Product Ion (m/z) | 85 |
| MS1 Scan Range (m/z) | 200 - 500 |
Data Acquisition:
-
Acquire data in precursor ion scan mode, detecting all parent ions that fragment to produce the m/z 85 product ion.
-
Alternatively, for targeted analysis, use MRM mode with specific precursor-product ion transitions for each acylcarnitine of interest.
Data Presentation: Acylcarnitine Profiles in Metabolic Disorders
The following tables summarize typical acylcarnitine profiles observed in healthy individuals and in several common metabolic disorders. Concentrations are given in µmol/L and are for plasma or dried blood spots. It is crucial for each laboratory to establish its own age-specific reference ranges.[8][11]
Table 1: Reference Ranges for Acylcarnitines in Healthy Newborns
| Acylcarnitine | Abbreviation | Concentration (µmol/L) |
| Free Carnitine | C0 | 10.0 - 50.0 |
| Acetylcarnitine | C2 | 2.0 - 15.0 |
| Propionylcarnitine | C3 | 0.5 - 4.0 |
| Butyrylcarnitine | C4 | 0.1 - 0.5 |
| Isovalerylcarnitine | C5 | 0.1 - 0.5 |
| Octanoylcarnitine | C8 | < 0.3 |
| Decanoylcarnitine | C10 | < 0.3 |
| Palmitoylcarnitine | C16 | 0.5 - 3.0 |
| Stearoylcarnitine | C18 | 0.5 - 2.0 |
Table 2: Acylcarnitine Profiles in Selected Metabolic Disorders
| Disorder | Abbreviation | Key Elevated Acylcarnitine(s) | Typical Concentration (µmol/L) | Other Elevated Acylcarnitines |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency | MCAD | Octanoylcarnitine (C8) | > 5.0 | C6, C10:1 |
| Propionic Acidemia | PA | Propionylcarnitine (C3) | > 5.0 | - |
| Methylmalonic Acidemia | MMA | Propionylcarnitine (C3) | > 5.0 | - |
| Isovaleric Acidemia | IVA | Isovalerylcarnitine (C5) | > 2.0 | - |
| Glutaric Acidemia Type I | GA-I | Glutarylcarnitine (C5-DC) | > 0.5 | - |
| Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | VLCAD | Tetradecenoylcarnitine (C14:1) | > 1.0 | C12, C14, C14:2 |
| Carnitine Palmitoyltransferase II Deficiency | CPT-II | Hexadecanoylcarnitine (C16), Octadecanoylcarnitine (C18:1) | C16 > 3.0, C18:1 > 1.0 | C18 |
Note: The C8/C10 ratio is also a critical diagnostic marker for MCAD deficiency, with a ratio > 5 being highly indicative of the disorder.[12] For propionic and methylmalonic acidemias, further analysis of urine organic acids is necessary for differential diagnosis.
Interpretation and Follow-up
An abnormal acylcarnitine profile is not a definitive diagnosis but rather a strong indicator of a potential metabolic disorder.[13] Interpretation should be performed by experienced laboratory personnel and clinicians. Positive results require confirmatory testing, which may include:
-
Urine organic acid analysis: To differentiate between disorders with similar acylcarnitine profiles (e.g., propionic and methylmalonic acidemia).
-
Plasma amino acid analysis: For a comprehensive metabolic evaluation.
-
Enzyme activity assays: To confirm a specific enzyme deficiency.
-
Molecular genetic testing: To identify the underlying genetic mutation(s).[9]
False negatives can occur, particularly in patients with low free carnitine levels.[9] Therefore, clinical correlation is always essential.
Conclusion
Tandem mass spectrometry-based acylcarnitine profiling is an indispensable tool in the field of metabolic medicine. Its high throughput, sensitivity, and specificity have made it the standard for newborn screening and a vital diagnostic test for a wide range of inborn errors of metabolism. The protocols and data presented here provide a foundation for laboratories to establish and perform this critical analysis, ultimately leading to improved outcomes for patients with these rare but serious conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. longdom.org [longdom.org]
- 8. Establishment of Age Specific Reference Interval for Aminoacids and Acylcarnitine in Dried Blood Spot by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Age-related variations in acylcarnitine and free carnitine concentrations measured by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayocliniclabs.com [mayocliniclabs.com]
Application Notes and Protocols for the Analysis of Organic Acids in Newborns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of organic acids in newborns is a critical component of newborn screening programs and the diagnosis of inborn errors of metabolism (IEM).[1][2] Organic acidurias are a group of metabolic disorders characterized by the accumulation of specific organic acids in bodily fluids.[3][4] Early detection and intervention are crucial to prevent severe neurological damage, developmental delays, and even death.[3][5] This document provides detailed application notes and protocols for the two primary analytical techniques used for measuring organic acids in newborns: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques: A Comparative Overview
Both GC-MS and LC-MS/MS are powerful techniques for the qualitative and quantitative analysis of organic acids. Tandem mass spectrometry (MS/MS) has become a widely adopted technology for newborn screening, enabling the rapid measurement of dozens of biomarkers in a single analysis.[6][7]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass analysis. | Separation of compounds in a liquid mobile phase followed by tandem mass analysis. |
| Sample Type | Primarily urine; can also be used for plasma and other fluids.[8][9] | Dried blood spots (DBS), urine, plasma.[6][7][10] |
| Sample Preparation | Requires extraction and chemical derivatization to increase volatility.[8][9][11] | Often requires less extensive sample preparation; can sometimes be performed on underivatized samples.[12] |
| Throughput | Generally lower throughput. | High-throughput capabilities, suitable for large-scale screening.[13] |
| Sensitivity & Specificity | Good sensitivity and specificity. | High sensitivity and specificity, especially with the use of internal standards.[14] |
| Advantages | Well-established with extensive libraries for compound identification.[15] | High throughput, multiplexing capabilities, and suitability for a wider range of compounds.[7] |
| Disadvantages | Derivatization can be time-consuming and introduce variability.[16] | Matrix effects can be a challenge; instrumentation can be more complex. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine Organic Acid Analysis
GC-MS is a gold standard for the confirmatory analysis of organic acids in urine.[15] The following protocol is a generalized procedure based on common laboratory practices.
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of urinary organic acids.
Materials and Reagents
-
Urine sample (random collection, stored at -20°C)[11]
-
Internal standards (e.g., heptadecanoic acid)[10]
-
Extraction solvents (e.g., ethyl acetate, ether)[17]
-
Derivatizing agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine)[10][11]
-
Anhydrous sodium sulfate[11]
Protocol
-
Sample Preparation:
-
Thaw urine sample to room temperature and vortex.
-
Normalize the sample volume based on creatinine concentration (e.g., use a volume equivalent to 1 µmole of creatinine).[15]
-
Add a known amount of internal standard to each sample.
-
(Optional) Treat with urease to remove urea, which can interfere with the analysis.[18][19][20]
-
-
Extraction:
-
Evaporation:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[11]
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions (Typical):
-
Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless
-
Temperature Program: Start at a lower temperature (e.g., 80°C), hold, then ramp to a higher temperature (e.g., 300°C).
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 50-650
-
-
Data Analysis
-
Identification: Identify organic acids by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Quantification: Calculate the concentration of each organic acid relative to the internal standard.
Quantitative Performance Data (Illustrative)
| Parameter | Value | Reference |
| Recovery | >85% for most organic acids | [19] |
| Coefficient of Variation (CV) | 5-15% | [19] |
| Limit of Detection (LOD) | Analyte-dependent, typically in the low µmol/L range | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Dried Blood Spot (DBS) Analysis
LC-MS/MS is the primary method for high-throughput newborn screening for organic acidemias and other inborn errors of metabolism from dried blood spots.[6][7][21]
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of organic acids from DBS.
Materials and Reagents
-
Dried blood spot (DBS) card[22]
-
Extraction solution (e.g., methanol or acetonitrile/water mixture) containing isotopically labeled internal standards[6][7]
-
Derivatizing agents (optional, if needed for specific analytes)
-
Mobile phases for liquid chromatography (e.g., acetonitrile and water with additives like formic acid or ammonium formate)[7]
Protocol
-
Sample Preparation:
-
Punch a small disc (e.g., 3.2 mm) from the dried blood spot into a microtiter plate well.
-
Add the extraction solution containing a mixture of stable isotope-labeled internal standards for the target organic acids.
-
Agitate the plate (e.g., on a shaker for 30-45 minutes) to extract the analytes.[7]
-
-
Derivatization (if necessary):
-
Some protocols may include a derivatization step to improve ionization efficiency or chromatographic separation for certain organic acids. However, many methods analyze underivatized samples.[12]
-
-
Evaporation and Reconstitution (if necessary):
-
The extract may be evaporated to dryness under nitrogen and then reconstituted in the initial mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample into the LC-MS/MS system.
-
Liquid Chromatography Conditions (Typical):
-
Tandem Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of each analyte and its internal standard.
-
-
Data Analysis
-
Identification: Analytes are identified by their specific retention times and MRM transitions.
-
Quantification: The concentration of each organic acid is determined by the ratio of the peak area of the analyte to its corresponding stable isotope-labeled internal standard.
Quantitative Performance Data for Key Biomarkers (Illustrative)
| Biomarker | Associated Disorder(s) | Typical Cutoff (µmol/L) | Positive Predictive Value (%) |
| Propionylcarnitine (C3) | Propionic Acidemia, Methylmalonic Acidemia | > 5 | ~8% (for the overall panel)[6] |
| Glutaric Acid | Glutaric Acidemia Type 1 | Varies | - |
| 3-Hydroxyisovalerylcarnitine (C5OH) | 3-Methylcrotonyl-CoA Carboxylase Deficiency | Varies | - |
| Methylmalonic Acid | Methylmalonic Acidemia | Varies | - |
Note: Cutoff values can vary between laboratories and are established based on population data.
Signaling Pathways and Logical Relationships
The detection of elevated organic acids is indicative of a disruption in specific metabolic pathways. For example, the accumulation of propionylcarnitine and methylmalonic acid points to defects in the catabolism of certain amino acids and odd-chain fatty acids.
Caption: Simplified metabolic pathway showing the origin of propionic and methylmalonic acidemias.
Conclusion
The analytical techniques of GC-MS and LC-MS/MS are indispensable tools for the measurement of organic acids in newborns. While LC-MS/MS has become the frontline method for high-throughput newborn screening due to its speed and multiplexing capabilities, GC-MS remains a crucial technique for confirmatory diagnostics. The choice of method depends on the specific application, required throughput, and the available instrumentation. Adherence to validated protocols and the use of appropriate quality control measures are essential for accurate and reliable results, which are paramount for the timely diagnosis and management of organic acidurias in the neonatal population.
References
- 1. Laboratory diagnostic approaches in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. health.mo.gov [health.mo.gov]
- 4. dph.illinois.gov [dph.illinois.gov]
- 5. Newborn Screening Program - Organic Acid Disorders [idph.state.il.us]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. familiasga.com [familiasga.com]
- 11. erndim.org [erndim.org]
- 12. Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tandem Mass Spectrometry Screening for Inborn Errors of Metabolism in Newborns and High-Risk Infants in Southern China: Disease Spectrum and Genetic Characteristics in a Chinese Population [frontiersin.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 18. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simplified screening for organic acidemia using GC/MS and dried urine filter paper: a study on neonatal mass screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Automated tandem mass spectrometry for mass newborn screening for disorders in fatty acid, organic acid, and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Newborn Screening For Organic Acid Metabolic Disorders | School of Medicine | University of Nevada, Reno [med.unr.edu]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of Dicarboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are important intermediates in several key metabolic pathways, including the tricarboxylic acid (TCA) cycle. The accurate quantification of DCAs in biological matrices is crucial for understanding disease pathogenesis, biomarker discovery, and monitoring therapeutic interventions. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[1][2][3] However, the analysis of DCAs by LC-MS presents challenges due to their high polarity, which leads to poor retention on conventional reversed-phase columns, and their propensity for poor ionization in electrospray ionization (ESI).[2][3]
To overcome these challenges, chemical derivatization is often employed to decrease the polarity of the analytes and improve their ionization efficiency.[2][4][5] This document provides detailed application notes and protocols for two distinct LC-MS/MS methods for the quantitative analysis of dicarboxylic acids:
-
Method 1: Esterification with Butanolic HCl for the analysis of short-chain dicarboxylic acids, particularly isomeric pairs like methylmalonic acid (MMA) and succinic acid (SA).[6][7][8]
-
Method 2: Charge-Reversal Derivatization using Phenylenediamine for enhanced sensitivity in the analysis of a broader range of carboxylic acid-containing metabolites.[2]
Method 1: High-Throughput Analysis of Dicarboxylic Acids by Esterification and LC-MS/MS
This method is particularly well-suited for the rapid and specific quantification of methylmalonic acid (MMA) in biological fluids, a key biomarker for vitamin B12 deficiency and certain inborn errors of metabolism.[6] The method utilizes derivatization to form dibutyl esters of dicarboxylic acids, which enhances their chromatographic retention and allows for sensitive detection using positive mode electrospray ionization tandem mass spectrometry.[6][7][8] A key advantage of this method is its high throughput, with an analysis time of less than 60 seconds per sample.[6][7]
Experimental Workflow
Caption: Workflow for dicarboxylic acid analysis via esterification.
Quantitative Data Summary
The following table summarizes the performance characteristics of the esterification-based LC-MS/MS method for the analysis of methylmalonic acid (MMA).
| Parameter | Value | Reference |
| Linearity | Up to 150 µmol/L | [6][8] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [6][8] |
| Limit of Detection (LOD) | 0.05 µmol/L | [6][8] |
| Total Imprecision | ≤ 7.5% | [6][8] |
| Analysis Time per Sample | < 60 seconds | [6][7] |
| Sample Throughput (batch of 100) | < 4 hours (including prep) | [6][7] |
Detailed Experimental Protocol
1. Materials and Reagents:
-
Methyl-tert-butyl ether (MTBE)
-
3 M HCl in n-Butanol (butanolic HCl)
-
Internal Standard (e.g., deuterated MMA)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Reconstitution Solvent: Mobile Phase A/B mixture
2. Sample Preparation:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum, plasma, or urine.
-
Internal Standard Spiking: Add the internal standard solution to each sample, calibrator, and quality control.
-
Extraction:
-
Derivatization:
-
Final Preparation:
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of a suitable mobile phase mixture (e.g., 80:20 Water:Methanol).
-
Vortex to mix and transfer to an autosampler vial for analysis.
-
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A short C18 column (e.g., 50 x 2.1 mm, 3 µm) is sufficient as extensive chromatographic separation is not required for MMA and SA isomers due to the specificity of MS/MS fragmentation.[6][8]
-
Mobile Phase Gradient: A rapid gradient can be employed. For example, starting at 20% B, ramping to 95% B over 0.5 minutes, holding for 0.2 minutes, and then re-equilibrating.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the dibutyl esters of the target dicarboxylic acids and internal standards should be optimized.
Method 2: High-Sensitivity Analysis of Dicarboxylic Acids by Charge-Reversal Derivatization
This method is designed to enhance the detection sensitivity for a wide range of carboxylic acids, including dicarboxylic acids, in complex biological matrices.[2] It employs a phenylenediamine-based derivatization strategy, which introduces a readily ionizable group into the target molecules. This "charge-reversal" makes the derivatives highly responsive to positive mode ESI, leading to significantly lower limits of detection.[1][2] This method is particularly useful for biomarker discovery studies where the sensitive detection of low-abundance DCAs is required.[1]
Experimental Workflow
Caption: Workflow for dicarboxylic acid analysis via derivatization.
Quantitative Data Summary
The following table summarizes the performance characteristics of the phenylenediamine-based derivatization LC-MS/MS method.
| Parameter | Value | Reference |
| Linearity Range | 0.1 ng/mL to 10 µg/mL | [2] |
| Linear Regression Coefficient (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | As low as 0.01 ng/mL | [2] |
| Recovery | 90% to 105% | [2] |
| Coefficient of Variation (CV) | ≤ 10% | [2] |
Detailed Experimental Protocol
1. Materials and Reagents:
-
4-Chloro-ortho-phenylenediamine (4-Cl-o-PD)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Acetonitrile (ACN)
-
Formic Acid
-
Internal Standards (e.g., stable isotope-labeled DCAs)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Reconstitution Solvent: Acetonitrile/Water (50/50, v/v)
2. Sample Preparation:
-
Sample Extraction:
-
For plasma or serum, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing internal standards.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization Reaction:
-
To 50 µL of the sample extract, add a solution of the derivatizing agents. A published method suggests mixing the sample with 4-Cl-o-PD and EDC.[2] For dicarboxylic acids, a 2:1 molar ratio of derivatizing agent to analyte is recommended.[2]
-
The reaction can be catalyzed by a base such as N,N-Diisopropylethylamine (DIPEA).[1]
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding a small volume (e.g., 5 µL) of formic acid.[1]
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for optimal resolution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). For derivatized dicarboxylic acids, a common and intense product ion is often observed (e.g., m/z 166.06 for 4-Cl-o-PD derivatives), which can be used for sensitive detection.[2]
The two methods presented provide robust and reliable approaches for the quantification of dicarboxylic acids in various biological samples. The choice of method will depend on the specific application. The esterification method offers high throughput and is ideal for targeted analysis of specific DCAs like MMA in a clinical setting. The charge-reversal derivatization method provides superior sensitivity across a broader range of carboxylic acids and is well-suited for metabolomics and biomarker discovery research. Both protocols highlight the necessity of derivatization to overcome the inherent analytical challenges posed by dicarboxylic acids in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting common interferences in urine organic acid GC-MS analysis
Welcome to the technical support center for urine organic acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of interferences in urine organic acid GC-MS analysis?
Interferences can be broadly categorized as endogenous or exogenous.[1]
-
Endogenous interferences originate from substances naturally found in the patient's sample, such as other metabolites, lipids, proteins, and cross-reacting substances that may not be of diagnostic interest but can complicate the analysis.[1]
-
Exogenous interferences come from substances not naturally present in the specimen.[1] This category includes drugs and their metabolites, dietary compounds, products from intestinal bacteria, and contaminants like soaps, creams, and plasticizers from collection containers.[1][2] Contaminants can also be introduced during sample processing, such as from preservatives, solvents, or GC-MS system components like septa and column bleed.[1][2][3]
Q2: Why is derivatization necessary for organic acid analysis, and what are the common challenges?
Organic acids are generally not volatile enough for direct GC analysis. Derivatization converts them into more volatile and thermally stable compounds.[2][4] The most common method involves creating trimethylsilyl (TMS) derivatives.[4][5]
Common challenges include:
-
Incomplete Derivatization: This can lead to poor peak shapes and reduced sensitivity.
-
Formation of Artifacts: The derivatization process can sometimes create multiple derivative peaks for a single compound, complicating quantification and identification.[6]
-
Analyte Instability: The stability of derivatized organic acids can vary, potentially affecting results if analysis is delayed.[7]
-
Reagent Suitability: Standard TMS derivatization may not be suitable for all compounds, such as highly volatile short-chain fatty acids which can be lost during sample evaporation.[5]
Q3: What is column bleed and how can it affect my results?
Column bleed is the natural degradation of the column's stationary phase, which then elutes during analysis.[3] It manifests as a rising baseline, especially at higher temperatures.[3]
Effects of column bleed include:
-
Increased Baseline Noise: This reduces the signal-to-noise ratio, making it difficult to detect low-concentration analytes.[8]
-
Reduced Sensitivity: The high background can obscure small peaks.[8]
-
MS Source Contamination: The bleeding components can contaminate the mass spectrometer's ion source, requiring more frequent maintenance.[8][9]
-
Inaccurate Spectral Matching: The presence of bleed-related ions can interfere with library matching for compound identification.[9]
Troubleshooting Guides
Sample Preparation Issues
Q: My internal standard signal is low or absent. What should I do? A: A low or missing internal standard (IS) signal often points to a problem during the sample preparation phase.[2]
-
Verify IS Addition: Ensure that the internal standard was added to the sample at the correct concentration.
-
Check Extraction Efficiency: Inefficient liquid-liquid extraction can lead to the loss of both analytes and the IS. Review the pH of the urine sample before extraction; it should be acidified to approximately pH 1-2 to ensure organic acids are in their protonated form for efficient extraction into an organic solvent.[4]
-
Investigate Matrix Effects: Very dilute urine samples (creatinine < 1 mmol/L) may produce invalid results due to matrix effects that can suppress the IS signal.[2][10] Consider re-extracting a larger volume of urine if the initial sample was too dilute.[2]
-
Re-extract and Re-analyze: If the IS signal is consistently low, the sample should be re-extracted and re-analyzed to confirm if the issue was a procedural error.[2]
Q: I am seeing unexpected peaks in my chromatogram that are not present in my standards. What could be the cause? A: Unexpected peaks can arise from various sources, including the sample itself and external contamination.
-
Endogenous/Exogenous Compounds: The peaks may be from drug metabolites, dietary sources, or intestinal bacterial metabolism.[2] A thorough patient history is crucial for interpretation.
-
Contamination: Phthalates (plasticizers), soaps, and creams are common contaminants.[2] Review sample collection and handling procedures to minimize external contamination.
-
Sample Storage: Improper storage can lead to the degradation of certain compounds or bacterial growth, producing new organic acids. Samples should be stored at -20°C until analysis.[4]
-
Preservatives: Certain preservatives, like borate, are not suitable for organic acid analysis and can cause interference.[4]
Derivatization Problems
Q: I am observing multiple peaks for a single organic acid standard. Why is this happening? A: This is a common issue often related to the derivatization process.
-
Incomplete Derivatization: Some organic acids have multiple functional groups (e.g., hydroxyl and carboxyl groups). Incomplete reaction can result in a mix of partially and fully derivatized molecules, each producing a different peak.
-
Formation of Isomers: The oximation step, used to stabilize keto-acids, can produce syn- and anti-isomers of the oxime derivatives, which may separate chromatographically.[6]
-
Analyte Degradation: Thermal degradation of heat-labile compounds in the hot GC inlet can create multiple degradation products.[6]
-
Reagent Purity: Ensure the derivatization reagents (e.g., BSTFA, MTBSTFA) have not degraded. Old or improperly stored reagents can be less effective.[4]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Review the derivatization time and temperature. For example, a common protocol involves heating with BSTFA and pyridine at 75°C for 30 minutes.[6] Ensure these parameters are followed precisely.
-
Ensure Dry Extracts: The presence of water can interfere with silylation reagents. Ensure the organic extract is completely evaporated to dryness before adding derivatization agents.[4][6]
-
Check Reagent Volume: Using too little or too much derivatization reagent can impact efficiency. For example, one study found 100 µL of MTBSTFA to be optimal for their sample volume.[11]
Chromatography (GC) Interferences
Q: My chromatogram has a high, rising baseline. What is the cause? A: A rising baseline, especially as the oven temperature increases, is a classic sign of column bleed.[3]
-
Exceeding Temperature Limits: Operating the column above its specified maximum temperature limit will accelerate stationary phase degradation.[12]
-
Oxygen in Carrier Gas: Oxygen is highly damaging to the stationary phase, particularly at high temperatures.[12] This can be caused by leaks in the system or impure carrier gas.
-
Contamination: Contaminants from the sample or septum can accumulate at the head of the column and elute at high temperatures, mimicking bleed.[9]
Troubleshooting Steps:
-
Condition the Column: Properly condition new columns according to the manufacturer's instructions to remove volatile materials.[9]
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.[13]
-
Use High-Purity Gas and Traps: Ensure the use of high-purity carrier gas and install moisture, oxygen, and hydrocarbon traps.[8]
-
Perform Inlet Maintenance: Regularly replace the inlet liner, septum, and O-ring to prevent contamination.[13]
Q: Some peaks in my chromatogram are broad or tailing. How can I improve the peak shape? A: Poor peak shape can be caused by several factors related to the GC system and method.
-
Inlet Issues: An active or contaminated inlet liner can cause analytes to interact with it, leading to tailing. Using a deactivated liner is crucial.
-
Incomplete Derivatization: Underivatized polar functional groups (e.g., -COOH, -OH) will exhibit strong, undesirable interactions with the stationary phase, causing severe peak tailing.[14]
-
Column Contamination/Aging: Accumulation of non-volatile residues at the column inlet can lead to poor peak shapes. An aging column may also lose its inertness.
-
Column Overload: Injecting too much sample can saturate the column, resulting in fronting or tailing peaks. A split injection with a ratio of at least 1:15 is often recommended.[2]
Mass Spectrometry (MS) Issues
Q: I am seeing common contaminant ions in my spectra. Where are they coming from? A: General background contamination is a frequent issue that can decrease sensitivity.[2] Identifying the source is key to eliminating it.
| Mass Ions (m/z) | Common Compounds | Likely Source of Contamination |
| 73, 147, 207, 281 | Siloxanes | Column bleed, septa bleed, silylation reagents |
| 149, 167, 279 | Phthalates | Plasticizers from labware, collection containers, tubing |
| 57, 71, 85, 99 | Hydrocarbons | Pump oil, contaminated carrier gas, environmental sources |
Table based on common contaminants described in literature.[2]
Troubleshooting Steps:
-
Run a Blank Gradient: Analyze a solvent blank using your method's temperature program. This can help determine if the contamination is from the system itself (injector, column, carrier gas).
-
Check Consumables: Replace the septum and inlet liner.[13]
-
Bake Out the System: Condition the column at its maximum isothermal temperature (or 20°C above your method max) to remove contaminants.[9] Note: Disconnect the column from the detector during bake-out to avoid contaminating the MS source.
Q: My signal intensity is poor and inconsistent. What are the potential causes? A: Poor signal intensity can be a complex issue involving both the sample and the instrument.[15]
-
Ion Source Contamination: The MS ion source will inevitably become dirty over time, especially with complex matrices like urine. This leads to a gradual loss of sensitivity.
-
Ion Suppression/Matrix Effects: Other co-eluting compounds from the urine matrix can suppress the ionization of the target analytes.[15]
-
Improper Tuning: The mass spectrometer requires regular tuning and calibration to ensure it is operating at peak performance.[15][16] An incorrect tune will result in poor sensitivity and mass accuracy.
-
Sample Concentration: If the analyte concentration is too low, the signal may be weak. Conversely, a highly concentrated sample can saturate the detector or cause ion suppression.[15]
Experimental Protocols
General Protocol for Urine Organic Acid Extraction and Derivatization
This protocol is a representative example based on common methodologies.[4][6][10] Laboratories must validate their specific procedures.[2]
1. Sample Preparation & Internal Standard Addition: a. Thaw frozen urine sample and vortex. b. Determine the volume of urine to extract based on creatinine concentration to normalize the sample. For example, normalize to a creatinine concentration of 1 mmol/L.[2] c. Add an appropriate volume of internal standards (e.g., tropic acid, methyl-d3-malonic acid) to the urine aliquot.[6]
2. Oximation (for Keto-Acids): a. Add aqueous hydroxylamine hydrochloride. b. Heat the sample at 60°C for 30 minutes.[10]
3. Acidification and Extraction: a. Acidify the sample to pH 1-2 with HCl.[4][10] b. Saturate the solution with sodium chloride (NaCl) to improve extraction efficiency.[4][10] c. Perform a sequential liquid-liquid extraction, for example, twice with ethyl acetate and/or diethyl ether.[6] d. Combine the organic phases.
4. Drying: a. Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen.[4][6] The temperature should be carefully controlled (e.g., ambient to 40°C) as higher temperatures can lead to the loss of volatile hydroxycarboxylic acids.[6]
5. Derivatization: a. Reconstitute the dried residue in a solvent like pyridine.[6] b. Add the silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[6] c. Cap the vial tightly and heat at approximately 75°C for 30 minutes.[6] d. Cool to room temperature before injection.
6. GC-MS Analysis: a. Inject 1-2 µL of the derivatized sample into the GC-MS.[4] b. Use a non-polar column, such as a 5% phenyl methylsiloxane column (e.g., HP-5ms).[2] c. The mass spectrometer is typically operated in full scan mode (e.g., m/z 50-550) for qualitative or semi-quantitative analysis.[2]
Visualizations
Caption: General troubleshooting workflow for GC-MS analysis.
Caption: Workflow for silylation derivatization of organic acids.
Caption: Potential sources of high baseline and ghost peaks.
References
- 1. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metbio.net [metbio.net]
- 3. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 4. erndim.org [erndim.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 9. coleparmer.com [coleparmer.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 14. gcms.cz [gcms.cz]
- 15. gmi-inc.com [gmi-inc.com]
- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Resolving Chromatographic Peak Splitting for 3-Hydroxy-3-methylglutaric Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering chromatographic peak splitting during the analysis of 3-hydroxy-3-methylglutaric acid (HMGA).
Troubleshooting Guides
Peak splitting in high-performance liquid chromatography (HPLC) for a single analyte like 3-hydroxy-3-methylglutaric acid can manifest as a shoulder on the main peak or two distinct, closely eluted peaks. This phenomenon can arise from various factors related to the analytical column, mobile phase, sample preparation, or the HPLC instrument itself. Below are systematic troubleshooting guides to identify and resolve the root cause of peak splitting.
Guide 1: Column-Related Issues
Column degradation is a frequent cause of peak shape distortion, including splitting. A void at the column inlet, a blocked frit, or contamination of the stationary phase can all lead to a divided flow path for the analyte, resulting in split peaks.[1][2]
Is the peak splitting observed for all peaks or just the 3-hydroxy-3-methylglutaric acid peak?
-
All Peaks Splitting: This typically points to a problem at the head of the column or in the system prior to the column.
-
Check for a Column Void: A void can form in the packing material at the column inlet.[1]
-
Action: Disconnect the column and inspect the inlet. If a void is visible, topping off the packing material (if possible for the column type) or replacing the column is necessary.
-
-
Inspect the Inlet Frit: A partially blocked frit can cause uneven sample distribution onto the column.[1]
-
Action: Replace the inlet frit. If the problem persists, the column may be contaminated.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to peak distortion.[3]
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If this does not resolve the issue, the column may need to be replaced.
-
-
-
Only the 3-hydroxy-3-methylglutaric acid Peak is Splitting: This suggests an issue specific to the interaction of HMGA with the column or mobile phase.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanols.
-
Action: Adjust the mobile phase pH to suppress these interactions (see Guide 2). Using a column with a different stationary phase or end-capping may also be beneficial.
-
-
dot graph "troubleshooting_column_issues" { layout="dot"; rankdir="TB"; node [shape="record", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize="10"];
start [label="Peak Splitting Observed"]; q1 [label="Splitting for all peaks?"]; all_peaks [label="All Peaks Splitting", fillcolor="#FBBC05"]; one_peak [label="Only HMGA Peak Splitting", fillcolor="#4285F4"]; void [label="Check for Column Void", shape="ellipse"]; frit [label="Inspect Inlet Frit", shape="ellipse"]; contamination [label="Column Contamination", shape="ellipse"]; secondary_interaction [label="Secondary Interactions", shape="ellipse"]; replace_column [label="Replace Column", shape="box", fillcolor="#EA4335", fontcolor="#FFFFFF"]; replace_frit [label="Replace Frit", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; flush_column [label="Flush Column", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_mp [label="Adjust Mobile Phase", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> all_peaks [label="Yes"]; q1 -> one_peak [label="No"]; all_peaks -> void; void -> replace_column; all_peaks -> frit; frit -> replace_frit; all_peaks -> contamination; contamination -> flush_column; one_peak -> secondary_interaction; secondary_interaction -> adjust_mp; } caption: Troubleshooting workflow for column-related peak splitting.
Guide 2: Mobile Phase and Sample-Related Issues
The composition of the mobile phase and the sample solvent can significantly impact peak shape.[4] For ionizable compounds like 3-hydroxy-3-methylglutaric acid, the mobile phase pH is a critical parameter.[5]
Have you recently changed your mobile phase preparation or sample solvent?
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 3-hydroxy-3-methylglutaric acid, both the ionized and non-ionized forms of the molecule can exist simultaneously, leading to peak splitting.[5]
-
Action: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of HMGA. For acidic compounds, a lower pH (e.g., pH 2.5-3.5) is generally recommended to ensure the analyte is in a single, non-ionized form.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks.[3]
-
Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[7][8] This can manifest as peak fronting, tailing, or splitting.
-
Action: Reduce the sample concentration or the injection volume by a factor of 10 and re-inject. If the peak shape improves, sample overload was the likely cause.[9]
-
dot graph "troubleshooting_mobile_phase_sample" { layout="dot"; rankdir="TB"; node [shape="record", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize="10"];
start [label="Peak Splitting Observed"]; q1 [label="Recent change in mobile phase or sample solvent?"]; ph_issue [label="Mobile Phase pH near pKa", fillcolor="#FBBC05"]; solvent_issue [label="Sample Solvent Incompatibility", fillcolor="#FBBC05"]; overload_issue [label="Sample Overload", fillcolor="#FBBC05"]; adjust_ph [label="Adjust pH (2 units from pKa)", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Use Mobile Phase as Sample Solvent", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_injection [label="Reduce Sample Concentration/Volume", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> ph_issue [label="Yes/Maybe"]; q1 -> solvent_issue [label="Yes/Maybe"]; q1 -> overload_issue [label="No, but high concentration"];
ph_issue -> adjust_ph; solvent_issue -> change_solvent; overload_issue -> reduce_injection; } caption: Troubleshooting for mobile phase and sample-related issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-hydroxy-3-methylglutaric acid peak splitting when it was fine before?
A1: Peak splitting that appears over time often indicates a degrading column, such as the formation of a void at the inlet or a clogged frit. It can also be due to the accumulation of contaminants from your samples. Start by checking if other compounds in your sample are also showing poor peak shape. If so, the column is the likely culprit. Try flushing the column with a strong solvent or replacing the guard column if you are using one. If the problem persists, you may need to replace the analytical column.
Q2: Can the mobile phase pH really cause a single peak to split into two?
A2: Yes, for an ionizable compound like 3-hydroxy-3-methylglutaric acid, if the mobile phase pH is close to its pKa value, the compound can exist in both its ionized and non-ionized forms. These two forms will have different interactions with the stationary phase and thus different retention times, which can manifest as a split or broadened peak.[5] It is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.
Q3: I dissolved my sample in a stronger solvent for better solubility, and now my peak is splitting. What should I do?
A3: This is a common issue known as the "sample solvent effect."[3] When the sample is introduced in a solvent that is stronger than the mobile phase, it can disrupt the equilibrium at the head of the column and cause distorted peaks, especially for early eluting compounds. The best solution is to dissolve your sample in the initial mobile phase. If solubility is an issue, you can try injecting a smaller volume of the sample in the stronger solvent.
Q4: How can I differentiate between peak splitting and the presence of a co-eluting impurity?
A4: This can be challenging. One way to investigate is to inject a much lower concentration of your sample. If the ratio of the two "split" peaks remains the same, it is more likely to be true peak splitting. If the ratio changes, or one peak becomes more prominent, it could be a co-eluting impurity. Additionally, if you have a mass spectrometer, you can check the mass-to-charge ratio across the entire peak. A consistent m/z would suggest peak splitting of a single compound.
Data Presentation
The following tables provide illustrative data on how changes in chromatographic parameters can affect the peak shape of an organic acid like 3-hydroxy-3-methylglutaric acid.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (Tailing Factor) | Observation |
| 2.5 | 1.1 | Symmetrical peak |
| 3.5 | 1.3 | Slight tailing |
| 4.5 (near pKa) | 1.8 (with shoulder) | Significant tailing/splitting |
| 5.5 | 1.4 | Tailing |
Note: The pKa of 3-hydroxy-3-methylglutaric acid's carboxylic acid groups are approximately 3.4 and 4.4. Peak shape is optimal when the mobile phase pH is well below the pKa values.
Table 2: Effect of Acetonitrile Concentration in Sample Solvent on Peak Shape (for an early eluting peak)
| Acetonitrile in Sample Solvent (%) | Peak Asymmetry (Fronting) | Observation |
| 5 (same as mobile phase) | 1.0 | Symmetrical peak |
| 20 | 0.8 | Slight fronting |
| 50 | 0.6 (split) | Significant fronting and splitting |
| 90 | 0.5 (split) | Severe fronting and splitting |
Mobile phase starting condition: 5% Acetonitrile.
Table 3: Effect of Injection Volume on Peak Shape
| Injection Volume (µL) | Analyte on Column (µg) | Peak Asymmetry | Observation |
| 1 | 0.1 | 1.1 | Symmetrical peak |
| 5 | 0.5 | 1.2 | Symmetrical peak |
| 10 | 1.0 | 1.5 | Noticeable tailing |
| 20 | 2.0 | >2.0 (broad and tailing) | Significant overload, poor peak shape |
Experimental Protocols
Recommended HPLC Method for 3-hydroxy-3-methylglutaric acid
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm[10]
-
Mobile Phase A: DI H₂O with 10 mM Ammonium Formate[10]
-
Mobile Phase B: 95% Acetonitrile / 5% DI H₂O with 10 mM Ammonium Formate (v/v)[10]
-
Gradient:
Time (minutes) %B 0.0 95 1.0 95 5.0 30 7.0 30 | 8.0 | 95 |
-
Post Time: 3 minutes[10]
-
Flow Rate: 0.4 mL/minute[10]
-
Injection Volume: 1 µL[10]
-
Detection: ESI-NEG Mass Spectrometer[10]
-
Sample Preparation: For urine or plasma samples, protein precipitation with acetonitrile is recommended.[10]
dot graph "hplc_workflow" { layout="dot"; rankdir="TB"; node [shape="record", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize="10"];
sample_prep [label="Sample Preparation\n(Protein Precipitation)"]; hplc_system [label="HPLC System"]; column [label="Cogent Diamond Hydride Column"]; mobile_phase [label="Mobile Phase Gradient"]; injection [label="Inject 1 µL"]; detection [label="ESI-NEG MS Detection"]; data_analysis [label="Data Analysis"];
sample_prep -> hplc_system; hplc_system -> column; hplc_system -> mobile_phase; column -> injection; mobile_phase -> injection; injection -> detection; detection -> data_analysis; } caption: General experimental workflow for HMGA analysis.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. mdpi.com [mdpi.com]
- 4. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
Technical Support Center: Optimization of Trimethylsilylation for Organic Acid Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the trimethylsilylation of organic acids for analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization process.
Question: Why am I seeing multiple peaks for a single organic acid in my chromatogram?
Answer: The presence of multiple peaks for a single analyte is a common issue and can arise from several factors:
-
Incomplete Derivatization: This is the most frequent cause. Not all active hydrogens (from carboxyl and hydroxyl groups) on the organic acid molecule have been replaced by a trimethylsilyl (TMS) group. This results in a mixture of partially and fully derivatized molecules, each with a different retention time.[1][2] To address this, consider the following optimization steps:
-
Increase Reaction Temperature: Heating the reaction mixture, typically between 60°C and 80°C, can drive the reaction to completion.[3][4] For more resistant compounds, temperatures up to 150°C for extended times have been used.[5]
-
Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. While some reactions are rapid, others may require 30 minutes to several hours.[3][6][7]
-
Use a Catalyst: The addition of a catalyst like Trimethylchlorosilane (TMCS) can significantly increase the reactivity of silylating reagents such as BSTFA and MSTFA, especially for sterically hindered groups.[5][8]
-
Increase Reagent Concentration: A higher concentration of the silylating reagent can favor complete derivatization. A molar excess of the reagent is recommended.[5]
-
-
Formation of Artifacts: Unexpected side products, or artifacts, can be formed during the derivatization reaction.[1] These can arise from reactions with contaminants in the sample, the solvent, or from side reactions of the silylating reagent itself.[1][9] To minimize artifact formation:
-
Ensure all glassware is scrupulously clean and dry.
-
Use high-purity anhydrous solvents. Polar aprotic solvents like pyridine or acetonitrile are common, but ensure they are free from water.[10][11]
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]
-
-
Tautomerization: Some organic acids, particularly keto-acids, can exist in different isomeric forms (tautomers), which can be "locked" into different derivatives upon silylation, leading to multiple peaks. Pre-derivatization with methoxyamine hydrochloride (methoximation) can stabilize these keto groups and prevent the formation of multiple derivatives.[6]
Question: My derivatization yield is low, or the response in my GC-MS is poor. What can I do?
Answer: Low derivatization yield or poor analytical response can be due to several factors:
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Water will react preferentially with the reagent, consuming it and reducing the amount available to derivatize your analyte.[2][6] It is critical to ensure that your sample, solvents, and glassware are anhydrous. Lyophilization (freeze-drying) of aqueous samples is a common and effective practice.[6]
-
Reagent Degradation: Silylating reagents can degrade over time, especially if not stored properly. Ensure they are stored in a dry environment, often under an inert atmosphere, and that the septum is not compromised by repeated punctures.
-
Analyte Instability: The TMS derivatives themselves can be unstable and susceptible to hydrolysis. It is often recommended to analyze the derivatized samples as soon as possible after preparation.[4] Storing derivatized samples at low temperatures (e.g., 4°C or -20°C) can improve stability.[13]
-
Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction or the chromatographic analysis, leading to signal suppression or enhancement.[14] Proper sample clean-up and the use of an internal standard can help to mitigate these effects.
Question: I'm observing significant peak tailing for my derivatized organic acids. How can I improve the peak shape?
Answer: Peak tailing can be caused by issues within the GC system or by interactions of the analyte with the system.
-
Active Sites in the GC System: Free silanol groups on the GC inlet liner or the column can interact with the TMS derivatives, causing peak tailing.[15][16]
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Injecting Silylating Reagent: An injection of the silylating reagent alone can sometimes help to temporarily passivate active sites in the system.[4]
-
Column Choice: Use a well-deactivated capillary column suitable for the analysis of derivatized acids.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[15][17] Try diluting your sample to see if the peak shape improves.
-
Incomplete Derivatization: As mentioned previously, incomplete derivatization can lead to the presence of more polar, partially derivatized compounds that are more likely to interact with active sites and exhibit tailing.
Frequently Asked Questions (FAQs)
Q1: Which silylating reagent should I choose for my organic acids?
A1: The choice of reagent depends on the specific organic acids you are analyzing and their chemical properties. Here's a general comparison:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A very common and effective reagent for a wide range of organic acids. Its byproducts are volatile and generally do not interfere with the chromatogram.[3][18]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the common silylating reagents, which can be advantageous for the analysis of early-eluting compounds as its byproducts are less likely to interfere.[6]
-
BSA (N,O-bis(trimethylsilyl)acetamide): Another popular reagent, though its byproducts are less volatile than those of BSTFA and MSTFA, which may interfere with early eluting peaks.[8]
-
TMCS (Trimethylchlorosilane): Generally not used alone but is a common catalyst added to BSTFA or MSTFA (often at 1-10%) to increase their silylating power, especially for hindered functional groups.[5][8]
Q2: What are the optimal reaction conditions for trimethylsilylation?
A2: Optimal conditions are analyte-dependent. However, a good starting point for many organic acids is to react the dried sample with a mixture of BSTFA and 1% TMCS in a solvent like pyridine or acetonitrile at 60-80°C for 30-60 minutes.[3][5] For complex mixtures or difficult-to-derivatize compounds, optimization of temperature and time will be necessary.
Q3: How should I prepare my sample before derivatization?
A3: The most critical step is to remove all water. For aqueous samples, lyophilization (freeze-drying) is highly recommended.[6] For samples in organic solvents, ensure the solvent is anhydrous. If the organic acids are in a complex matrix, a prior extraction and clean-up step may be necessary to remove interfering substances.
Q4: How long are the TMS derivatives of organic acids stable?
A4: The stability of TMS derivatives can vary from a few hours to several days.[4] They are susceptible to hydrolysis, so exposure to moisture should be minimized. It is best practice to analyze the samples as soon as possible after derivatization. If storage is necessary, it should be at low temperatures (4°C or -20°C) in tightly sealed vials.[13]
Data Presentation
Table 1: Comparison of Common Trimethylsilylation Reagents for Organic Acids
| Reagent | Key Characteristics | Common Applications | Considerations |
| BSTFA | Highly reactive, volatile byproducts.[3][18] | General purpose for organic acids, amino acids, fatty acids. | Can be used with a catalyst (TMCS) for hindered groups. |
| MSTFA | Most volatile byproducts, strong silyl donor.[6] | Ideal for metabolomics where early eluting peaks are of interest. | Byproducts are less likely to interfere with the chromatogram. |
| BSA | Effective silylating agent. | Derivatization of a wide range of polar compounds. | Byproducts are less volatile and may interfere with early peaks.[8] |
| TMCS | Weak silyl donor, typically used as a catalyst.[5][8] | Added to BSTFA or MSTFA (1-10%) to increase reactivity. | Produces HCl as a byproduct, which can be corrosive.[3] |
Table 2: General Reaction Conditions for Trimethylsilylation of Organic Acids
| Parameter | Typical Range | Notes |
| Temperature | 60 - 100°C | Higher temperatures can increase reaction rate but may degrade sensitive compounds.[3][7] |
| Time | 15 - 90 minutes | Some simple organic acids react quickly, while more complex or hindered acids may require longer times.[6][7] |
| Solvent | Pyridine, Acetonitrile, DMF | Must be anhydrous. Pyridine can also act as a catalyst.[10][11] |
| Catalyst | 1-10% TMCS in silylating reagent | Recommended for hindered hydroxyl or carboxyl groups.[5][8] |
Experimental Protocols
Protocol 1: General Trimethylsilylation of Organic Acids using BSTFA + TMCS
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the organic acids into a reaction vial.
-
If the sample is in an aqueous solution, freeze-dry (lyophilize) the sample to complete dryness.[6]
-
If the sample is in an organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[3] The volume can be adjusted based on the expected amount of organic acids. A significant excess of the reagent is recommended.
-
Tightly cap the vial.
-
-
Reaction:
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven at 70°C for 60 minutes.[7]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
It is advisable to analyze the sample within 24 hours for best results.[13]
-
Protocol 2: Two-Step Derivatization for Keto-Acids (Methoximation followed by Trimethylsilylation)
-
Sample Preparation:
-
Prepare the dried sample as described in Protocol 1.
-
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial and heat at 60°C for 30 minutes.[6]
-
-
Trimethylsilylation:
-
Cool the vial to room temperature.
-
Add 100 µL of MSTFA.
-
Cap the vial and heat at 70°C for 60 minutes.
-
-
Analysis:
-
After cooling, the sample is ready for GC-MS analysis.
-
Visualizations
Caption: General workflow for the trimethylsilylation of organic acids.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. marinelipids.ca [marinelipids.ca]
- 13. The preparation of trimethylsilyl derivatives of sodium salts of organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. glsciences.eu [glsciences.eu]
addressing challenges in the differential diagnosis of 3-methylglutaconic aciduria
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the differential diagnosis of 3-methylglutaconic aciduria (3-MGA-uria).
Frequently Asked Questions (FAQs)
Q1: What is 3-methylglutaconic aciduria (3-MGA-uria) and why is its differential diagnosis challenging?
A1: 3-methylglutaconic aciduria is a group of inherited metabolic disorders characterized by the elevated excretion of 3-methylglutaconic acid (3-MGA) in the urine. The diagnostic challenge arises because elevated 3-MGA is a common biochemical marker for at least five distinct types of the disorder, each with different underlying genetic causes and clinical presentations.[1][2][3] Furthermore, mildly elevated 3-MGA can be a non-specific finding in other mitochondrial diseases, making it difficult to pinpoint the primary etiology without a systematic approach.[4][5]
Q2: What are the primary types of 3-MGA-uria and their genetic bases?
A2: 3-MGA-uria is broadly classified into five types:
-
Type I: An inborn error of leucine metabolism caused by mutations in the AUH gene, leading to a deficiency of 3-methylglutaconyl-CoA hydratase.[1][3][6]
-
Type II (Barth Syndrome): An X-linked disorder caused by mutations in the TAZ gene, affecting cardiolipin metabolism and mitochondrial function.[7]
-
Type III (Costeff Syndrome): Caused by mutations in the OPA3 gene, which plays a role in mitochondrial organization and function.[8][9][10]
-
Type IV: A heterogeneous group of unclassified 3-MGA-urias with a wide range of clinical symptoms, often associated with mitochondrial dysfunction but without a single unifying genetic cause.[11]
-
Type V (DCMA Syndrome): Dilated cardiomyopathy with ataxia, caused by mutations in the DNAJC19 gene, which is involved in mitochondrial protein import and assembly.[12][13][14][15]
Q3: My patient shows borderline levels of urinary 3-MGA. How should I proceed with the diagnosis?
A3: Borderline or variable 3-MGA levels can be diagnostically challenging, as they can sometimes overlap with levels in healthy individuals or be present in other metabolic conditions, especially during illness.[4][8] In such cases, it is crucial to:
-
Repeat the analysis: Collect a second urine sample, preferably during a period of metabolic stress or after a protein-rich meal if Type I is suspected, as this can provoke higher excretion.[1]
-
Analyze for other key metabolites: Look for other informative organic acids. For instance, a concurrent high level of 3-hydroxyisovaleric acid is highly suggestive of Type I 3-MGA-uria.[1][6]
-
Consider plasma analysis: In some cases, plasma 3-MGA levels may be more consistently elevated than urinary levels.[16][17]
-
Proceed with genetic testing: If clinical suspicion remains high, a targeted next-generation sequencing (NGS) panel for known 3-MGA-uria genes is the definitive next step.[18]
Diagnostic and Experimental Workflows
The following diagrams illustrate key workflows in the differential diagnosis of 3-MGA-uria.
Caption: A logical workflow for the differential diagnosis of 3-MGA-uria.
Reference Data: Urinary Organic Acid Levels
The following table summarizes typical urinary metabolite concentrations observed in healthy individuals and different types of 3-MGA-uria. Note that values can vary significantly between laboratories and based on the patient's clinical status.
| Analyte | Condition | Concentration Range (mmol/mol creatinine) | Reference(s) |
| 3-Methylglutaconic Acid (3-MGA) | Healthy Controls | < 20 | [1] |
| 3-MGA-uria (General) | > 40 (can exceed 1,000) | [1][4] | |
| 3-MGA-uria Type I | Generally higher than other types | [1] | |
| 3-MGA-uria Type II (Barth) | 5- to 20-fold increase over normal | [19][20] | |
| 3-Hydroxyisovaleric Acid | Healthy Controls | Low / Undetectable | [6] |
| 3-MGA-uria Type I | Highly elevated | [1][6] | |
| 3-MGA-uria Types II-V | Normal / Not elevated | [1] | |
| 3-Methylglutaric Acid | Healthy Controls | Low / Undetectable | [9] |
| 3-MGA-uria Type I | Mildly elevated | [1][6] | |
| 3-MGA-uria Type III (Costeff) | Elevated | [8][9] |
Key Metabolic Pathways
Understanding the underlying metabolic disruptions is key to differential diagnosis.
Caption: Leucine catabolism pathway showing the defect in 3-MGA-uria Type I.
Caption: Cardiolipin remodeling pathway disrupted in Barth Syndrome (Type II).
Experimental Protocols
Protocol 1: Urinary Organic Acid Analysis by GC-MS
This protocol provides a general methodology for the extraction and derivatization of urinary organic acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
Normalization: Determine the creatinine concentration of the urine sample to normalize the volume used for extraction. A typical approach is to use a volume of urine equivalent to 1 µmole of creatinine.
-
Internal Standard: Add a known amount of an internal standard (e.g., tropic acid) to the normalized urine sample.
-
Oximation (for ketoacids): Add hydroxylamine to the sample to form oxime derivatives of any ketoacids present, improving their stability.
-
Acidification: Acidify the sample with HCl to a pH of approximately 1.
-
Solvent Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing thoroughly, and centrifuging to separate the layers. Collect the organic (upper) layer. Repeat the extraction on the aqueous layer and combine the organic extracts.
-
Drying: Evaporate the combined organic extracts to complete dryness under a stream of nitrogen gas.
2. Derivatization:
-
To make the organic acids volatile for GC analysis, they must be derivatized. A common method is silylation.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the sample at a controlled temperature (e.g., 70°C) for approximately 30 minutes to ensure complete derivatization.
3. GC-MS Analysis:
-
Injection: Inject approximately 1 µL of the derivatized sample onto the GC column using a split injection mode.
-
Separation: Use a suitable capillary column (e.g., DB-5) and a temperature program that ramps from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to separate the various organic acids.
-
Detection: Operate the mass spectrometer in full scan mode, typically scanning a mass-to-charge (m/z) range of 50-550 amu.
-
Identification: Identify compounds by comparing their retention times and mass spectra to a library of known organic acid standards.
Protocol 2: Targeted Next-Generation Sequencing (NGS) Panel
This protocol outlines the key steps for using a targeted NGS panel to identify mutations in genes associated with 3-MGA-uria.
1. DNA Extraction:
-
Extract high-quality genomic DNA from the patient's peripheral blood leukocytes or cultured fibroblasts using a standard commercial kit.
-
Quantify the DNA and assess its purity (e.g., using a spectrophotometer).
2. Library Preparation:
-
DNA Fragmentation: Shear the genomic DNA into fragments of a desired size range (e.g., 150-200 base pairs) using enzymatic or mechanical methods.
-
End-Repair and Adapter Ligation: Repair the ends of the DNA fragments to make them blunt and ligate platform-specific sequencing adapters to both ends. These adapters contain sequences necessary for binding to the sequencer's flow cell and for PCR amplification.
3. Target Enrichment (Hybridization Capture):
-
Probe Hybridization: Use a custom panel of biotinylated oligonucleotide probes designed to be complementary to the exons and flanking intronic regions of the target genes (AUH, TAZ, OPA3, DNAJC19, etc.). Mix these probes with the prepared DNA library and allow them to hybridize to the target regions.
-
Capture: Use streptavidin-coated magnetic beads to capture the biotinylated probe-DNA hybrids, effectively pulling the target regions out of the solution.
-
Wash and Elute: Wash the beads to remove non-target DNA fragments. Elute the captured, enriched target DNA from the beads.
4. Sequencing and Data Analysis:
-
Amplification: Perform PCR to amplify the enriched library.
-
Sequencing: Sequence the amplified library on an NGS platform (e.g., Illumina MiSeq).
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the target genes.
-
Annotate the identified variants using databases to determine if they are known pathogenic mutations or novel variants of uncertain significance.
-
Confirm any potentially pathogenic variants using Sanger sequencing.[21]
-
Troubleshooting Guide
Issue: No or Very Small Peaks for 3-MGA on GC-MS Chromatogram
| Possible Cause | Troubleshooting Step(s) |
| Poor Extraction Efficiency | - Ensure the pH of the urine was correctly acidified to ~1 before extraction. - Verify the correct volume and purity of the extraction solvent (e.g., ethyl acetate). - Ensure vigorous vortexing and proper phase separation during extraction. |
| Incomplete Derivatization | - Check the age and storage conditions of the derivatizing agent (e.g., BSTFA). It is highly sensitive to moisture. - Ensure the sample extract is completely dry before adding the derivatizing agent. - Verify the incubation time and temperature are correct for the derivatization reaction. |
| Analyte Degradation | - 3-MGA can undergo temperature-dependent isomerization from the trans to the cis form, which can affect chromatography. Ensure consistent sample handling and analysis temperatures.[22][23] - Analyze samples as soon as possible after preparation. |
| Instrumental Issues | - Check for leaks in the GC inlet, which can reduce the amount of sample reaching the column. - Clean the injector liner and replace the septum, as active sites can cause analyte adsorption. - Confirm the MS is properly tuned and the detector is functioning correctly. |
Issue: High Background or Interfering Peaks in Urinary Organic Acid Profile
| Possible Cause | Troubleshooting Step(s) |
| Dietary or Medication Interference | - Review the patient's diet and medication list. Certain foods and drugs can produce metabolites that interfere with the analysis. - If possible, collect a new sample after a period of dietary restriction or cessation of non-essential medications. |
| Sample Contamination | - Ensure urine is collected in a sterile, preservative-free container. - Check the pH of the urine; a pH > 8.5 may indicate bacterial contamination, which can alter the organic acid profile. |
| Carryover from Previous Injection | - Run a solvent blank to check for carryover. - If carryover is present, clean the syringe and injector port. Increase the oven temperature at the end of the run to "bake out" contaminants from the column. |
| Plasticizer Contamination | - Avoid using plastic consumables wherever possible. Phthalates and other plasticizers can leach into solvents and samples, causing significant background peaks. |
References
- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 3. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 4. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 7. Barth syndrome: MedlinePlus Genetics [medlineplus.gov]
- 8. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Costeff syndrome: MedlinePlus Genetics [medlineplus.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 12. DNAJC19 Gene: Function, Role in Disease, and Research [learn.mapmygenome.in]
- 13. DNAJC19 gene: MedlinePlus Genetics [medlineplus.gov]
- 14. genecards.org [genecards.org]
- 15. medlineplus.gov [medlineplus.gov]
- 16. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Untargeted metabolomics analysis as a potential screening tool for 3-methylglutaconic aciduria syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted Next Generation Sequencing in Patients with Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Manifestations [barthsyndrome.org]
- 21. Next Generation Sequencing (NGS) Target Approach for Undiagnosed Dysglycaemia [mdpi.com]
- 22. Isomerization of trans‐3‐methylglutaconic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining Solid-Phase Extraction for Organic Acids from Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine solid-phase extraction (SPE) methods for organic acids from serum.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of organic acids from serum samples.
Problem 1: Low Analyte Recovery
Q: My recovery of organic acids is consistently low. What are the potential causes and how can I fix this?
A: Low recovery is the most common issue in SPE.[1] It can manifest as weak analyte signals in the final extract.[1] The problem can originate from any of the four main SPE steps. Here is a systematic approach to troubleshoot this issue:
-
Analyte Breakthrough During Sample Loading: The analyte may not be binding effectively to the sorbent.
-
Incorrect pH: For anion exchange SPE, the primary retention mechanism for organic acids, the sample pH must be adjusted to ensure the analytes are charged (ionized). For weak organic acids, the pH should be approximately 2 units above their pKa.[2]
-
Inappropriate Sorbent Choice: If the organic acids are very polar, a reversed-phase sorbent (like C18) may not provide sufficient retention.[1] Anion exchange sorbents (weak or strong) are generally preferred for acidic compounds.[2][3]
-
Sample Solvent Too Strong: High concentrations of organic solvent in the sample can prevent the analyte from binding to the sorbent. Diluting the sample with a weaker, aqueous solvent can improve retention.[4]
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between the analytes and the sorbent. A typical flow rate is around 1 mL/min.[5]
-
Cartridge Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[6] Consider using a larger cartridge or reducing the sample volume.[4]
-
-
Analyte Loss During Wash Step: The wash solvent may be too strong, stripping the analyte from the sorbent along with interferences.
-
Solution: Decrease the organic solvent percentage in the wash solution or adjust the pH to ensure the analyte remains ionized and bound to the sorbent.[5]
-
-
Incomplete Elution: The elution solvent may not be strong enough to release the analyte from the sorbent.
-
Solution: Increase the strength of the elution solvent. For anion exchange, this typically involves using a solvent with a pH that neutralizes the organic acids (pH < pKa - 2) or by increasing the ionic strength to disrupt the ionic interaction.[2][3] Using a stronger organic solvent like methanol can also be necessary.[6] Ensure the elution volume is sufficient to desorb the analyte completely; try increasing the volume in increments.[1]
-
Problem 2: Poor Reproducibility
Q: I am observing significant variation between my replicate extractions. What could be causing this inconsistency?
A: Poor reproducibility can stem from inconsistent sample pretreatment, procedural errors, or matrix effects.
-
Inconsistent Sample Pre-treatment: Ensure uniform pre-treatment for all samples. This includes consistent pH adjustment and dilution.[5] For serum, protein precipitation is a critical step that must be performed consistently.[7]
-
Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, analyte retention can be compromised. Ensure the sorbent remains wetted.[5]
-
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution will lead to variable interaction times and, consequently, variable results. Using a vacuum manifold or an automated system can help maintain consistent flow.
-
Matrix Effects: Serum is a complex matrix containing proteins, lipids, and salts that can interfere with the extraction process.[8] Inconsistent removal of these components can lead to variable results. See the FAQ section for more on managing matrix effects.
Problem 3: Dirty Extracts and Matrix Effects
Q: My final extract contains significant interferences, leading to ion suppression/enhancement in my LC-MS analysis. How can I get a cleaner sample?
A: Serum matrix components like phospholipids are a common cause of ion suppression in mass spectrometry.[7][8] Improving the cleanup process is key.
-
Optimize the Wash Step: Use the strongest possible wash solvent that does not elute your target organic acids. This may involve increasing the percentage of organic solvent or adjusting the pH to remove more interferences.[5]
-
Incorporate a Protein Precipitation Step: Before loading the sample onto the SPE cartridge, precipitate proteins using a solvent like acetonitrile or by adding an acid like formic acid.[7][9] This greatly reduces a major source of interference.
-
Address Lipid Interference (Lipemia): For lipemic (high-fat) serum samples, turbidity can cause issues.[10][11] Pre-treatment by high-speed centrifugation (e.g., 10,000 x g for 15 minutes) can help remove a significant portion of lipids before the SPE procedure.[12]
-
Choose a More Selective Sorbent: A mixed-mode sorbent, which combines reversed-phase and ion-exchange properties, can offer enhanced selectivity and result in a cleaner extract.[1] For example, a weak anion exchange (WAX) sorbent can effectively bind acidic compounds while allowing for rigorous washing to remove neutral and basic interferences.[1]
Experimental Protocols
Protocol: Weak Anion Exchange (WAX) SPE for Organic Acids in Serum
This protocol provides a general methodology for extracting organic acids from serum using a mixed-mode weak anion exchange sorbent. Optimization will be required for specific analytes.
-
Sample Pre-treatment:
-
To 500 µL of serum, add 1.5 mL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with water to reduce the organic solvent concentration before loading.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the WAX SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water, to protonate the weak anion exchanger) through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic wash (e.g., 20% methanol in water) to remove less polar, non-ionic interferences.
-
-
Elution:
-
Elute the retained organic acids with 1-2 mL of an elution solvent. An effective elution solvent for a WAX sorbent would be basic, to deprotonate the sorbent and release the analyte. A common choice is 5% ammonium hydroxide in methanol.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS).
-
Data Presentation
Table 1: Example Recovery Rates for Organic Acids using Anion Exchange SPE
The following table summarizes typical recovery rates for different classes of organic acids from biological matrices using anion exchange SPE. Actual recoveries will depend on the specific analyte and optimized protocol.
| Organic Acid Class | Example Analyte | Matrix | SPE Sorbent Type | Average Recovery (%) | Reference(s) |
| Aromatic Acids | Salicylic Acid | Plasma | Weak Anion Exchange (WAX) | 92 - 94% | [13] |
| Dicarboxylic Acids | 3-OH-Glutaric Acid | Urine | Strong Anion Exchange (QMA) | >90% | [14][15] |
| Perfluorinated Carboxylics | Perfluorooctanoic Acid | Serum | Hydrophilic-Lipophilic Balance | >85% | [9] |
| General Organic Acids | Metabolite Panel | Urine | Anion Exchange | 84.1% (mean) | [16] |
Frequently Asked Questions (FAQs)
Q1: Should I use a strong anion exchange (SAX) or weak anion exchange (WAX) sorbent for my organic acids?
A1: The choice depends on the pKa of your analytes. Strong ion exchange is generally used for weak acids, while weak ion exchange is better for strong acids.[2] A WAX sorbent offers more flexibility in method development, as the charge on the sorbent itself can be manipulated with pH, allowing for easier elution of strongly acidic compounds.[1][2]
Q2: My sample is lipemic. How does this affect my SPE and what should I do?
A2: Lipemia, or high lipid content in serum, can cause physical blockage of the SPE cartridge and act as a significant source of matrix interference.[10][17] It is highly recommended to remove lipids before the SPE step. High-speed centrifugation (e.g., 10,000 x g for 15 minutes) of the serum sample can pellet a significant portion of the lipids, allowing you to draw off the clearer supernatant for extraction.[12]
Q3: What are the key parameters to adjust when optimizing the wash step?
A3: The goal of the wash step is to remove as many interferences as possible without losing your analyte. The key parameters to adjust are the organic solvent strength and the pH.[5] You can create a series of wash solutions with increasing percentages of organic solvent (e.g., 5%, 10%, 20% methanol in an aqueous buffer) to find the point where interferences are removed but the analyte is retained.
Q4: Can I reuse my SPE cartridges?
A4: It is generally not recommended to reuse SPE cartridges for bioanalytical applications, especially when working with complex matrices like serum. The risk of carryover from a previous sample is high and can lead to inaccurate and unreliable results.
Q5: My analyte recovery is greater than 100%. What does this mean?
A5: Recoveries exceeding 100% typically indicate the presence of a co-eluting interference from the matrix that is enhancing the analytical signal, or an issue with the internal standard.[18] This is a classic example of a matrix effect. To resolve this, you need to improve the selectivity of your SPE method by optimizing the wash step or trying a different sorbent chemistry to better remove the interference.[18]
Mandatory Visualizations
Caption: Standard experimental workflow for SPE of organic acids from serum.
Caption: Decision tree for troubleshooting low analyte recovery in SPE.
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. youtube.com [youtube.com]
- 6. specartridge.com [specartridge.com]
- 7. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 12. Removing Lipemia in Serum/Plasma Samples: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eclinpath.com [eclinpath.com]
- 18. Tip on recoveries greater than 100% | Phenomenex [discover.phenomenex.com]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of 3-Methylglutaric Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of ion suppression in the quantitative analysis of 3-methylglutaric acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue in the analysis of this compound?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, caused by co-eluting components from the sample matrix.[1][2] In the ion source of the mass spectrometer, these interfering molecules compete with the analyte for ionization, leading to a decreased signal intensity.[1][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of an assay, potentially leading to underestimation of the analyte's concentration.[1] Tandem mass spectrometry (MS/MS) does not prevent ion suppression because the effect occurs during the initial ionization stage, before mass selection and fragmentation.[4]
Q2: How can I determine if my this compound assay is being affected by ion suppression?
A2: The most definitive method is a post-column infusion experiment .[4][5] This involves continuously infusing a standard solution of this compound into the LC flow after the analytical column but before the mass spectrometer ion source.[6] After establishing a stable baseline signal from the infused analyte, a blank matrix sample (e.g., protein-precipitated plasma or urine) is injected. Any drop or dip in the stable baseline indicates a region of the chromatogram where co-eluting matrix components are causing ion suppression.[4][6] If the retention time of this compound falls within one of these dips, the assay is affected.
Q3: What are the most common sources of ion suppression when analyzing biological samples like plasma or urine?
A3: In biological matrices, the primary sources of ion suppression are endogenous components that are often present at much higher concentrations than the analyte. Common culprits include:
-
Phospholipids: Particularly prevalent in plasma and serum samples, these molecules are notorious for causing significant ion suppression in the middle of typical reverse-phase chromatographic runs.[7][8]
-
Salts: Inorganic salts from buffers or the biological matrix itself can suppress the ionization of the analyte, especially in Electrospray Ionization (ESI).[7]
-
Proteins and Peptides: Inadequately removed proteins can contaminate the ion source and interfere with the ionization process.[7]
-
Other Endogenous Molecules: Urine and plasma contain numerous other small molecules that can co-elute and compete for ionization.
Q4: Is ESI or APCI a better ionization technique for minimizing ion suppression for this compound?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2][5] The ionization mechanism in APCI occurs in the gas phase, making it less affected by the physical properties of the droplets that are critical in ESI.[5] However, ESI is often preferred for polar molecules like this compound. If severe ion suppression is encountered with ESI and cannot be resolved through other means, switching to APCI is a viable strategy to consider.[2]
Q5: Should I use positive or negative ionization mode for analyzing this compound?
A5: As a dicarboxylic acid, this compound is most effectively analyzed in negative ionization mode , where it readily forms the deprotonated molecule [M-H]⁻. Negative mode can sometimes be less prone to interferences, as fewer endogenous compounds are readily ionizable in this polarity.[2] A study analyzing the related compound 3-hydroxy-3-methylglutaric acid successfully used negative ion mode, detecting the [M-H]⁻ ion.[9]
Troubleshooting Guides
Issue 1: Poor Sensitivity or Inaccurate Low-Level Quantification
-
Symptom: The signal intensity for this compound is significantly lower in matrix samples compared to standards prepared in a clean solvent, leading to poor accuracy at the lower limits of quantification.
-
Possible Cause: Co-elution of this compound with a significant ion-suppressing region of the matrix.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Variability and Poor Reproducibility
-
Symptom: The calculated concentration of this compound shows high a percentage coefficient of variation (%CV) across different samples or even between replicate injections of the same sample.
-
Possible Cause: The degree of ion suppression varies from sample to sample, which is common in complex biological matrices.
-
Solution Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS for this compound will have nearly identical chemical properties and chromatographic retention time. It will therefore experience the same degree of ion suppression as the analyte in every sample, allowing the ratio of analyte to IS to provide an accurate quantification.
-
Improve Sample Cleanup: Variable suppression is often caused by variable levels of interfering compounds like phospholipids. Switching to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) can create a cleaner, more consistent final extract.[7][10]
-
Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards and quality controls in a blank matrix identical to the study samples. This helps to normalize the suppression effect across the entire analytical run, but it does not account for sample-to-sample variability.
-
Experimental Protocols & Data
Protocol 1: Post-Column Infusion Experimental Setup
This protocol is used to identify retention time windows where ion suppression occurs.
-
Prepare Infusion Solution: Create a solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL).
-
Configure the System:
-
Use a T-union to connect the outlet of the LC analytical column to both the mass spectrometer inlet and a syringe pump.
-
Place the infusion solution in the syringe pump.
-
-
Establish a Stable Baseline: Begin the LC gradient without an injection. Start the syringe pump at a low flow rate (e.g., 5-10 µL/min) and infuse the this compound solution. Monitor the signal in the MS until a stable, high-intensity baseline is achieved.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., one that has undergone protein precipitation and extraction but contains no analyte).
-
Analyze the Chromatogram: Monitor the baseline of the infused this compound. Any negative peaks or dips in the baseline correspond to regions where co-eluting matrix components are causing ion suppression.
Caption: Diagram of a post-column infusion setup.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is crucial for removing matrix components that cause ion suppression.
| Technique | Principle | Pros | Cons | Effectiveness on Phospholipids |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive. | Non-selective; significant amounts of phospholipids and salts remain in the supernatant.[7] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | More selective than PPT; can remove many salts and phospholipids. | Can be labor-intensive; potential for emulsion formation; uses larger solvent volumes.[7][11] | Moderate to High |
| Supported Liquid Extraction (SLE) | A form of LLE where the aqueous sample is coated on an inert solid support. | Avoids emulsion issues; easily automated; high analyte recovery.[10] | More expensive than LLE. | High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; provides the cleanest extracts; can concentrate the analyte. | Requires method development; can be more costly and time-consuming than other methods.[2][7] | Very High |
Protocol 2: Example LC-MS/MS Method Parameters
These are suggested starting parameters for the analysis of this compound. Optimization is required for specific instrumentation and matrices.
| Parameter | Suggested Condition | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for polar organic acids. UPLC/UHPLC columns provide better resolution to separate the analyte from interferences.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and helps with peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5-7 minutes | A typical gradient to elute polar compounds and wash the column. |
| Flow Rate | 0.4 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 - 5 µL | Smaller injection volumes can reduce the total amount of matrix introduced, lessening suppression.[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Optimal for acidic molecules like this compound. |
| MRM Transition (Example) | Q1: 145.1 -> Q3: 99.1 | Hypothetical: Precursor ion [M-H]⁻ for 3-MGA (C5H8O4, MW 146.1). Product ion corresponds to a characteristic fragment (e.g., loss of COOH and H). Note: This must be optimized experimentally. |
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. Newborn screening for 3-hydroxy-3-methylglutaric aciduria using direct analysis in real-time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. cbspd.com [cbspd.com]
establishing linearity in calibration curves for 3-hydroxy-3-methylglutaric acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing linearity in calibration curves for the quantitative analysis of 3-hydroxy-3-methylglutaric acid (HMG).
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is its linearity crucial for HMG analysis?
A calibration curve is a fundamental tool in analytical chemistry that establishes the relationship between the instrumental response and the known concentration of an analyte, such as HMG. Linearity is a critical characteristic of this curve, demonstrating that the response is directly proportional to the concentration over a specific range. Establishing linearity is essential for accurately quantifying the amount of HMG in unknown samples. A linear relationship simplifies the data analysis and ensures the reliability and validity of the analytical results.[1][2]
Q2: What are the common analytical techniques for quantifying HMG?
Due to its chemical properties, 3-hydroxy-3-methylglutaric acid is typically analyzed using chromatographic methods coupled with mass spectrometry. The most prevalent techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS): This is a robust method, often requiring derivatization of HMG to increase its volatility. GC-MS/MS offers high specificity and sensitivity, which is crucial for differentiating HMG from isobaric interferences like 2-hydroxyglutaric acid.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific and can often analyze HMG without derivatization, simplifying sample preparation. It is widely used in clinical and bioanalytical laboratories.[5]
Q3: What are the acceptance criteria for linearity in a bioanalytical method?
Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. While specific criteria can vary, the general acceptance standards for linearity are summarized in the table below.[6][7][8]
Q4: How many calibration standards are needed to establish a linear calibration curve?
To properly define the relationship between concentration and response, a minimum of six non-zero calibration standards should be used, in addition to a blank (matrix sample without analyte or internal standard) and a zero standard (matrix sample with internal standard only).[8] These standards should be distributed evenly across the intended analytical range.
Q5: What concentration range should the calibration curve cover?
The calibration range is the interval between the lowest and highest concentration of HMG that has been demonstrated to be reliable, precise, and accurate.[7] This range should encompass the expected concentrations of HMG in the study samples. The lowest standard defines the Lower Limit of Quantitation (LLOQ), and the highest standard defines the Upper Limit of Quantitation (ULOQ).[9]
Q6: What is the purpose of a weighting factor in the regression analysis?
A weighting factor is applied in the linear regression to compensate for heteroscedasticity—the tendency for the variability of the response to increase with concentration. At higher concentrations, the absolute error is often larger than at lower concentrations. Without weighting, the higher concentration points can disproportionately influence the regression line, leading to significant inaccuracy at the lower end of the curve.[10] A common weighting factor used is 1/x² or 1/y², which gives more weight to the data points at the lower concentrations.
Data Presentation
Table 1: Typical Acceptance Criteria for Linearity in Bioanalytical Methods
| Parameter | Acceptance Criterion | Reference |
| Correlation Coefficient (r) | ≥ 0.99 | [11] |
| Coefficient of Determination (R²) | ≥ 0.99 | [11] |
| Calibration Standards | At least 75% of the standards must be within ±15% of their nominal concentration. | [9] |
| LLOQ Standard | Must be within ±20% of its nominal concentration. | [7] |
| Back-calculated Concentrations | Should meet the same acceptance criteria as the calibration standards. | [7] |
Table 2: Example Calibration Standard Concentration Range for HMG in Human Plasma
| Standard Level | Concentration (ng/mL) |
| Blank | 0 (Matrix only) |
| Zero Standard | 0 (Matrix + Internal Standard) |
| LLOQ | 1.0 |
| CAL 2 | 2.5 |
| CAL 3 | 10 |
| CAL 4 | 50 |
| CAL 5 | 100 |
| CAL 6 | 250 |
| CAL 7 | 450 |
| ULOQ | 500 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-HMG reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with an appropriate solvent (e.g., Methanol or Water).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., 3-HMG-d5) in the same manner.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution to create a series of working standard solutions at concentrations suitable for spiking into the biological matrix.
-
Working IS Solution: Dilute the IS stock solution to a final concentration that yields a consistent and robust instrument response (e.g., 100 ng/mL).
Protocol 2: Preparation of Calibration Curve Standards in Matrix
-
Matrix Pooling: Obtain a pool of the appropriate blank biological matrix (e.g., human plasma, urine) from at least six different sources. Screen the pooled matrix to ensure it is free of HMG and other interferences.
-
Spiking: Aliquot the pooled blank matrix into separate tubes. Spike the appropriate working standard solution into each tube to achieve the final concentrations for each calibration level (as shown in Table 2). Ensure the volume of spiking solution is minimal (e.g., <5% of the matrix volume) to avoid altering the matrix composition.
-
Zero and Blank Samples: Prepare a zero standard by spiking the matrix with only the internal standard. Prepare a blank sample by adding only the diluent used for the standards.
-
Sample Processing: Add the working IS solution to all standards (except the blank). Process all standards and quality control (QC) samples using the designated sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Visualizations
References
- 1. uknml.com [uknml.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Use of Deuterium-Labeled Internal Standards for Organic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterium-labeled internal standards for organic acid analysis.
Core Principles of Deuterium-Labeled Internal Standards
Deuterium-labeled internal standards (IS) are considered the gold standard in quantitative mass spectrometry-based bioanalysis. The underlying principle is that an ideal IS should have identical chemical and physical properties to the analyte of interest, differing only in mass. This allows the IS to co-elute with the analyte and experience similar extraction recovery and ionization effects in the mass spectrometer. By adding a known amount of the deuterated standard to samples and calibration standards, variations during sample preparation and analysis can be normalized, leading to more accurate and precise quantification.
Frequently Asked Questions (FAQs)
Synthesis & Purity
Q1: What are the common methods for synthesizing deuterium-labeled organic acids?
A1: Common methods include hydrogen/deuterium exchange reactions and complete synthesis using isotope-containing building blocks. A practical and environmentally friendly protocol involves the synthesis of α-deuterated carboxylic acids from corresponding malonic acids via hydrogen/deuterium exchange and decarboxylation in the presence of D₂O.[1] This method is efficient, does not require organic solvents, and often results in high yields (83-94%) without the need for extensive purification.[1] Other methods include the ortho-deuteration of acidic aromatic compounds using catalysts like cationic Rh(III) with D₂O as the deuterium source.[2][3] For fatty acids, perdeuteration can be achieved using D₂O and a Pt/C catalyst under hydrothermal conditions.
Q2: How can I assess the isotopic purity of my deuterium-labeled internal standard?
A2: Isotopic purity is a critical parameter and can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] A common method involves using LC-ESI-HRMS to record a full scan mass spectrum, followed by extracting and integrating the isotopic ions to calculate the isotopic enrichment.[4] NMR analysis can confirm the structural integrity and the positions of the deuterium labels.[4] There are two primary calculation methods based on the relative abundance of H/D isotopolog ions (D₀-Dₙ) in HRMS, which have been shown to provide consistent and accurate isotopic purity values.[5]
Q3: What level of unlabeled analyte is acceptable as an impurity in my deuterated standard?
A3: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte concentration.[6] While there is no universal acceptance criterion, it is crucial to assess the contribution of the unlabeled impurity to the analyte signal.[6][7] The response from the impurity in a blank sample (spiked only with the internal standard) should ideally be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[6] If significant interference is observed, increasing the LLOQ or using a purer standard may be necessary.[6]
Stability & Storage
Q4: What is deuterium back-exchange and how can I prevent it?
A4: Deuterium back-exchange is the unintended replacement of deuterium atoms with protons from the surrounding solvent or matrix.[8][9] This is a significant issue as it compromises the integrity and concentration of the internal standard.[8] Back-exchange is often catalyzed by acidic or basic conditions.[8][9] To prevent this, it is crucial to avoid storing deuterated compounds in acidic or basic solutions.[8] The stability of the deuterium label is highly dependent on its position within the molecule; labels on heteroatoms (like oxygen in carboxylic acids) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[10] Therefore, careful selection of the labeling position is paramount for the stability of the standard.[10]
Q5: What are the best practices for storing deuterium-labeled organic acids?
A5: To ensure long-term stability, deuterium-labeled organic acids should be stored in a neutral, aprotic solvent if possible, and kept at low temperatures (e.g., -20°C or -80°C) to minimize degradation and back-exchange. It is advisable to aliquot the standard to avoid repeated freeze-thaw cycles. The stability of the standard in the chosen solvent and storage conditions should be periodically verified.
Chromatography & Matrix Effects
Q6: Will my deuterated internal standard co-elute with the unlabeled analyte?
A6: Ideally, a deuterated internal standard should co-elute with the unlabeled analyte. However, a phenomenon known as the "isotope effect" can cause a shift in retention time.[11][12] Deuterated compounds are generally less polar than their non-deuterated counterparts, which can lead to them eluting slightly earlier in reversed-phase liquid chromatography.[11] The magnitude of this shift can depend on the number and position of the deuterium atoms.[12] While often minor, this separation can lead to differential matrix effects.[11]
Q7: How do I evaluate and mitigate matrix effects?
A7: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting matrix components, can be a significant source of error even when using a deuterated internal standard.[13] A standard method to assess matrix effects is the post-extraction spike method. This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution.[13] To mitigate matrix effects, optimization of sample preparation to remove interfering components and chromatographic conditions to separate the analyte from matrix interferences are crucial. Ensuring complete co-elution of the analyte and internal standard is also vital for maximum correction of matrix effects.
Data Presentation
Table 1: Illustrative Comparison of Retention Times for Deuterated vs. Non-Deuterated Compounds
| Compound | Non-Deuterated Retention Time (min) | Deuterated Retention Time (min) | Retention Time Shift (min) | Comments |
| Octanoic Acid | - | - | Noticeable difference in perception | While specific retention time data for organic acids is sparse in the literature, studies on other compounds show deuterated versions often elute earlier. For octanoic acid, a clear perceptual difference between the deuterated and non-deuterated forms was observed, suggesting differing physicochemical properties that could influence chromatography.[14] |
| Steroid Hormones | - | - | Noticeable shift with higher deuterium count | In the analysis of steroid hormones, it was observed that a higher number of deuterium atoms in the internal standard led to a more significant shift in retention time.[12] |
| Various Peptides | - | - | Median shift of 2.9 s in RPLC | A study on dimethyl-labeled peptides found that deuterated versions eluted earlier in reversed-phase liquid chromatography with a median retention time shift of 2.9 seconds.[11] |
Table 2: Impact of Unlabeled Impurity in Deuterated Internal Standard on Analyte Quantification
| True Analyte Concentration (ng/mL) | IS Purity (% Deuterated) | % Unlabeled Impurity in IS | Contribution of Impurity to Analyte Signal at LLOQ | Observed vs. True Concentration |
| 1.0 (LLOQ) | 99.0% | 1.0% | Can be significant, potentially >20% of LLOQ response | Overestimation of analyte concentration.[6] |
| 1.0 (LLOQ) | 99.9% | 0.1% | Generally acceptable, <5% of LLOQ response | Minimal impact on accuracy. |
| 50.0 | 99.0% | 1.0% | Contribution becomes less significant at higher concentrations | Less impact on accuracy compared to LLOQ.[7] |
Experimental Protocols
Protocol 1: Synthesis of α-Deuterated Carboxylic Acids
This protocol is adapted from a general, mild, and efficient method for the synthesis of α-deuterated carboxylic acids.[1]
Materials:
-
Appropriate malonic acid derivative
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (HCl) (for acidification, if necessary)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve the malonic acid derivative in D₂O.
-
Heat the mixture to induce hydrogen/deuterium exchange at the α-position and subsequent decarboxylation. The optimal temperature and reaction time will depend on the specific substrate and should be determined empirically (e.g., reflux for several hours).
-
Monitor the reaction progress using an appropriate technique (e.g., ¹H NMR to observe the disappearance of the α-proton signal).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product is not soluble in the aqueous phase, it may precipitate or can be extracted. If necessary, acidify the solution with HCl to protonate the carboxylate.
-
Extract the α-deuterated carboxylic acid with a suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification is often not necessary due to the clean nature of the reaction.[1] However, if required, the product can be purified by recrystallization or chromatography.
-
Confirm the identity and isotopic purity of the final product using NMR and mass spectrometry.
Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry
This protocol provides a general workflow for determining the isotopic purity of a deuterium-labeled internal standard.[4][5]
Materials:
-
Deuterium-labeled internal standard
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled with a liquid chromatography system (LC-HRMS)
-
Appropriate solvent for dissolving the standard
Procedure:
-
Prepare a solution of the deuterium-labeled internal standard at a suitable concentration for MS analysis.
-
Set up the LC-HRMS method. A short chromatographic run may be sufficient if the primary goal is to assess purity without resolving isomers.
-
Acquire data in full scan mode with high resolution and mass accuracy.
-
In the resulting mass spectrum, identify the isotopic cluster corresponding to the protonated (or deprotonated) molecule of the labeled standard.
-
Extract the ion chromatograms for the unlabeled analyte (M₀) and all deuterated isotopologues (M₁, M₂, M₃, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [ (Sum of peak areas of deuterated isotopologues) / (Sum of peak areas of all isotopologues) ] x 100
-
For a more detailed analysis, compare the experimentally observed isotopic distribution with the theoretical distribution for a given level of enrichment.
Protocol 3: Evaluation of Matrix Effects in LC-MS/MS Analysis
This protocol describes the post-extraction spike method to quantify matrix effects.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
Analyte and deuterium-labeled internal standard stock solutions
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix samples through the entire extraction procedure. Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix at the very beginning, before any extraction steps. (This set is used to determine recovery).
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
MF = (Peak Area in Set B) / (Peak Area in Set A)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
-
Calculate the IS-Normalized Matrix Factor:
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be less than 15%.
-
Calculate Recovery (optional but recommended):
Recovery (%) = [ (Peak Area in Set C) / (Peak Area in Set B) ] x 100
Visualizations
Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.
Caption: Troubleshooting guide for unexpected results in quantitative analysis.
Caption: Decision tree for selecting an appropriate deuterium labeling strategy.
References
- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 13. researchgate.net [researchgate.net]
- 14. Sensory Perception of Non-Deuterated and Deuterated Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Isomeric Organic Acids
Welcome to the Technical Support Center for Chromatographic Resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered when separating isomeric organic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the chromatographic resolution of isomeric organic acids?
A1: The primary factors influencing the resolution of isomeric organic acids are the choice of stationary phase (column chemistry), mobile phase composition (including pH and additives), and column temperature.[1][2][3] Fine-tuning these parameters is crucial for achieving optimal separation. For chiral isomers, the use of a chiral stationary phase (CSP) or a chiral mobile phase additive is often necessary.[4][5]
Q2: When should I choose a chiral stationary phase (CSP) for my separation?
A2: A chiral stationary phase is essential when separating enantiomers, which are non-superimposable mirror images.[4][6] CSPs create a chiral environment that allows for differential interaction with each enantiomer, leading to their separation.[7] Polysaccharide-based and macrocyclic glycopeptide columns are common choices for a wide range of chiral compounds, including organic acids.[4][5] While CSPs can also separate diastereomers and positional isomers, their high cost often makes other column types more practical for non-enantiomeric separations.[8]
Q3: How does temperature affect the resolution of isomeric organic acids?
A3: Temperature can have a significant impact on resolution. Generally, increasing the column temperature decreases retention time by reducing solvent viscosity and enhancing analyte diffusion.[9][10] This can sometimes improve resolution and shorten run times.[1][9] Conversely, for some separations, particularly of enantiomers, lowering the temperature can increase retention and improve resolution by enhancing the differential interactions with the stationary phase.[9][11] It is an important parameter to optimize for each specific pair of isomers.
Q4: What is the role of mobile phase pH in separating isomeric organic acids?
A4: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like organic acids.[12] Adjusting the pH affects the ionization state of the acidic functional groups. For reversed-phase chromatography, suppressing the ionization of the organic acids (by using a mobile phase pH lower than their pKa) will increase their hydrophobicity and retention. Small changes in pH, even by 0.1 units, can significantly alter retention times.[13]
Q5: Can I separate achiral isomers on a standard C18 column?
A5: Yes, separating achiral isomers, such as positional or geometric isomers, on a standard C18 column is often possible. However, it may require careful method development.[1] Optimization of the mobile phase composition (e.g., using methanol versus acetonitrile), the use of additives, and adjusting the temperature can enhance selectivity.[1][14] For particularly challenging separations, alternative stationary phases like phenyl, pentafluorophenyl (PFP), or embedded amide columns may provide better results due to different interaction mechanisms.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of isomeric organic acids.
Problem 1: Poor Resolution or Co-elution of Isomeric Peaks
Possible Causes and Solutions:
-
Suboptimal Mobile Phase:
-
Action: Modify the organic modifier. The choice between acetonitrile and methanol can significantly alter selectivity for aromatic compounds.[1] Methanol, being a weaker eluent, can promote longer retention and better separation of such compounds.[1]
-
Action: Adjust the mobile phase pH. Ensure the pH is at least one unit away from the pKa of the organic acids to maintain a consistent ionization state. Experiment with small pH adjustments to find the optimal selectivity.
-
Action: Incorporate mobile phase additives. Weak organic acids like formic or acetic acid can improve peak shape and resolution.[3][15] For some applications, ion-pairing agents can be effective, but they may require dedicated columns.[6]
-
-
Inappropriate Column Chemistry:
-
Action: For geometric or positional isomers, consider columns that offer shape selectivity, such as phenyl or PFP columns.[8] Embedded amide and C8 columns can also be effective for separating diastereomers and conformational isomers.[8] Multi-mode stationary phases can also offer unique selectivities.[16]
-
Action: For enantiomers, a chiral stationary phase is typically required. Screen different types of CSPs (e.g., polysaccharide, macrocyclic glycopeptide) to find the one with the best selectivity for your analytes.[4][5]
-
-
Incorrect Temperature:
Logical Troubleshooting Workflow for Poor Resolution:
References
- 1. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. welch-us.com [welch-us.com]
- 9. chromtech.com [chromtech.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. academic.oup.com [academic.oup.com]
- 12. aapco.org [aapco.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
quality control and assurance in a metabolic screening laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of their metabolic screening experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Quality Assurance (QA) and Quality Control (QC) in a metabolic screening laboratory?
A: Quality Assurance (QA) and Quality Control (QC) are two essential components of a quality management system.[1] QA focuses on the processes and procedures to prevent errors, ensuring that the entire workflow from sample receipt to data reporting is reliable and consistent.[1][2] It involves establishing standard operating procedures (SOPs), staff training, and instrument calibration schedules.[3] QC, on the other hand, is focused on the detection of errors.[1] It involves the practical steps taken during an analytical run to ensure the data generated is accurate and precise, such as the use of control samples and standards.[2][4]
Q2: Why are pooled QC samples important in untargeted metabolomics?
A: Pooled Quality Control (QC) samples are critical in untargeted metabolomics because they represent the entire metabolic profile of the study samples.[4] They are created by combining small aliquots of every biological sample in the study.[3][4] By injecting these pooled QC samples periodically throughout the analytical run (e.g., every 8-10 injections), researchers can monitor and correct for analytical variability, such as signal drift or changes in instrument performance over time.[4][5] This allows for the assessment of data quality and helps in distinguishing true biological variations from technical artifacts.[4]
Q3: What are the common sources of contamination in metabolic screening, and how can they be minimized?
A: Contamination can arise from various sources, including collection tools, reagents, plasticware, and the laboratory environment.[5][6] To minimize contamination, it is crucial to use high-purity solvents and reagents, employ sterile and contaminant-free collection tubes, and avoid contact with surfaces that may introduce external substances.[6][7] The use of method blanks (containing all reagents but no biological sample) is a key QC measure to identify and assess the level of background contamination.[5]
Q4: How often should mass spectrometers be calibrated?
A: Mass spectrometers should be calibrated regularly to ensure mass accuracy.[8][9] The frequency of calibration depends on the instrument's stability and the specific requirements of the assay. A common practice is to perform a calibration check before each analytical batch using a standard mixture of known compounds.[10] This ensures that the mass measurements are accurate, which is critical for the reliable identification of metabolites.[8] Maintaining detailed records of calibration dates and results is essential for quality control and regulatory compliance.[9]
Q5: What is the acceptable level of variation for technical replicates?
A: The coefficient of variation (CV%) across technical replicates is a measure of the reproducibility of the analytical method.[5] For targeted metabolomics, the CV% should ideally be below 15%.[5] For untargeted metabolomics, a CV% below 30% is generally considered acceptable to ensure reliable differential analysis between experimental groups.[5]
Troubleshooting Guides
Issue 1: High Variability in QC Samples
Symptom: The Principal Component Analysis (PCA) plot of your data shows wide clustering of the pooled QC samples, indicating significant analytical drift.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Instrument Instability | Check the instrument's performance logs for any error messages. Re-calibrate the mass spectrometer and check for stable spray in electrospray ionization sources. |
| Column Degradation | The performance of the liquid chromatography (LC) column can degrade over time. Condition the column with several injections of a pooled QC sample before the main analytical run.[11] If the problem persists, replace the column. |
| Inconsistent Sample Preparation | Review the sample preparation protocol to ensure consistency across all samples. Ensure accurate and consistent pipetting and extraction procedures. |
| Batch Effects | If the analysis is run in multiple batches, batch effects can introduce variability. Use data normalization techniques and ensure that QC samples are evenly distributed across all batches to monitor and correct for these effects.[7] |
Issue 2: Poor Peak Shape in Chromatography
Symptom: Chromatographic peaks are broad, tailing, or splitting.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Column Overloading | The sample concentration may be too high. Dilute the sample and re-inject. |
| Incompatible Solvent | The sample solvent may be too strong, causing peak distortion. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. |
| Column Contamination | Contaminants from previous injections can affect peak shape. Wash the column with a strong solvent or, if necessary, replace it. |
| Incorrect pH of Mobile Phase | The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for the analytes of interest. |
Issue 3: Contamination Peaks in Blank Samples
Symptom: Significant peaks are observed in the chromatograms of your method blank injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use fresh, high-purity solvents and reagents. Prepare fresh mobile phases. |
| Leaching from Plasticware | Use appropriate laboratory-grade plasticware and minimize the contact time of solvents with plastics. |
| Carryover from Previous Injections | Implement a rigorous wash step between sample injections. Injecting a solvent blank after a high-concentration sample can help assess carryover.[11] |
Experimental Protocols
Protocol 1: Preparation of Pooled Quality Control (QC) Samples
Objective: To create a representative pooled QC sample for monitoring analytical stability and data quality in an untargeted metabolomics study.
Materials:
-
Aliquots of all individual biological samples in the study.
-
Vortex mixer.
-
Centrifuge.
-
Pipettes and sterile, contaminant-free microcentrifuge tubes.
Methodology:
-
Thaw all individual biological samples on ice.
-
Once thawed, vortex each sample for 10 seconds to ensure homogeneity.
-
Carefully pipette an equal and small volume (e.g., 20 µL) from each individual sample into a single, larger collection tube.
-
Once all samples have been aliquoted into the collection tube, vortex the pooled sample vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge the pooled sample to pellet any precipitates.
-
Aliquot the supernatant of the pooled QC sample into multiple smaller microcentrifuge tubes for storage at -80°C. Each aliquot will be used for a single injection.
Protocol 2: System Suitability Test for LC-MS
Objective: To verify the performance of the LC-MS system before running a batch of samples.
Materials:
-
A standard mixture of known metabolites with varying chemical properties (e.g., amino acids, organic acids, lipids).
-
LC-MS system.
Methodology:
-
Prepare a standard mixture of metabolites at a known concentration.
-
Inject the standard mixture onto the LC-MS system.
-
Evaluate the following parameters against pre-defined acceptance criteria:
-
Retention Time Stability: The retention times of the standards should be consistent with previous runs.
-
Peak Shape: Peaks should be symmetrical and have an appropriate width.
-
Mass Accuracy: The measured mass-to-charge ratio (m/z) of the standards should be within a specified tolerance (e.g., < 5 ppm) of the theoretical mass.
-
Signal Intensity: The peak areas or heights of the standards should be within an expected range, indicating good instrument sensitivity.
-
-
If the system fails to meet the acceptance criteria, perform necessary maintenance and calibration before proceeding with sample analysis.
Visualizations
Caption: A generalized workflow for a metabolic screening experiment.
Caption: A logical workflow for troubleshooting high variability in QC samples.
Caption: The mTOR signaling pathway's role in regulating cellular metabolism.[12]
References
- 1. youtube.com [youtube.com]
- 2. Quality assurance and quality control reporting in untargeted metabolic phenotyping: mQACC recommendations for analytical quality management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. futurelearn.com [futurelearn.com]
- 5. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 6. organomation.com [organomation.com]
- 7. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Calibration and Maintenance for Using Analytical Balances in Biochemistry - unitestinst [unitestcalibration.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rapid Emergency Organic Acid Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in emergency organic acid profiling. Our goal is to help you reduce analysis time while maintaining data quality and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using newer LC-MS/MS methods over traditional GC-MS for emergency organic acid profiling?
A1: The primary advantages include significantly reduced analysis time, simpler sample preparation, and improved sensitivity and specificity for certain analytes.[1][2][3][4] Traditional GC-MS methods are often time-consuming due to the need for derivatization to make the organic acids volatile.[1] Newer LC-MS/MS and LC-QTOF/MS methods can often analyze samples with minimal preparation, sometimes as simple as dilution, leading to a much faster turnaround time, which is critical in emergency diagnostics.[2]
Q2: Can I achieve a complete organic acid profile in under 10 minutes?
A2: Yes, several modern methods allow for the complete analysis of a panel of organic acids in a very short timeframe. For instance, some UPLC/ESI-MS-MS methods can achieve complete organic acid analysis in less than 3 minutes.[5] Another LC-MS/MS-based method has an analysis time of 5.5 minutes.[6] A GC-MS/MS method with a short 10.0-minute run time has also been developed for rapid screening.[7]
Q3: What is "dilute-and-shoot" and is it a viable option for emergency profiling?
A3: "Dilute-and-shoot" is a sample preparation technique where the sample (e.g., urine) is simply diluted with a suitable solvent and then directly injected into the analysis system, typically an LC-MS/MS. This method is very rapid and is a key advantage of some modern LC-MS/MS workflows for emergency organic acid analysis as it bypasses time-consuming extraction and derivatization steps.[2]
Q4: What are the most critical parameters to control for achieving reproducible and rapid results?
A4: For rapid LC-MS/MS methods, critical parameters include the choice of chromatographic column, mobile phase composition and gradient, and mass spectrometer settings (e.g., multiple reaction monitoring transitions). For rapid GC-MS methods, derivatization conditions, GC oven temperature program, and carrier gas flow rate are crucial. In all cases, consistent sample preparation and the use of appropriate internal standards are vital for reproducibility.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Replace or clean the column.- Adjust mobile phase pH to ensure analytes are in the correct ionization state.- Dilute the sample. |
| Shifting Retention Times | - Leak in the HPLC/UPLC system.- Inconsistent mobile phase preparation.- Column temperature fluctuations.[10]- Worn pump seals.[10] | - Perform a leak check.- Prepare fresh mobile phase and ensure proper degassing.- Use a column oven for stable temperature control.- Replace pump seals as part of regular maintenance.[10] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization in the mass spectrometer source.- Matrix effects from the sample.- Improper derivatization (for GC-MS).- Suboptimal MS parameters. | - Clean and tune the mass spectrometer source.- Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction).[9]- Optimize derivatization reaction conditions (temperature, time, reagent concentration).[11]- Optimize MS parameters (e.g., collision energy, MRM transitions). |
| High Background Noise | - Contaminated mobile phase or solvents.- Contaminated LC or MS system.- Plasticizers or other contaminants leaching from labware. | - Use high-purity solvents and reagents.- Flush the system with appropriate cleaning solutions.- Use glass or polypropylene labware. |
| Inconsistent Quantitation | - Inappropriate or degraded internal standard.- Non-linearity of the calibration curve.- Sample matrix effects. | - Use a stable, isotopically labeled internal standard that co-elutes with the analyte of interest.- Prepare fresh calibration standards and evaluate the linear range.- Implement matrix-matched calibration standards or use a standard addition method. |
Quantitative Data Summary
The following table summarizes the performance of different rapid methods for organic acid profiling.
| Method | Analysis Time | Sample Preparation | Key Advantages | Reference |
| UPLC/ESI-MS-MS | < 3 minutes | Dilution with internal standards | Very fast analysis, minimal sample prep | [5] |
| LC-MS/MS | 5.5 minutes | Dilution and addition of internal standards | Rapid, comprehensive, and sensitive | [2][6] |
| LC-QTOF/MS | Short experimental time | Simple dilution | High accuracy and ability to analyze a large panel of biomarkers | [1][3][4] |
| GC-MS/MS | 10 minutes | Solid-phase extraction and derivatization | Rapid for a GC-based method, suitable for screening | [7] |
Experimental Protocols
Rapid LC-MS/MS Method for Organic Acid Profiling (Based on[2][6])
-
Sample Preparation:
-
Thaw frozen urine or serum samples at room temperature.
-
Vortex the sample for 10 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Take 10 µL of the supernatant and add it to 490 µL of a solution containing the internal standards.
-
Vortex for 10 seconds.
-
The sample is ready for injection.
-
-
LC-MS/MS Analysis:
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient from low to high organic phase over a few minutes.
-
Flow Rate: Approximately 0.4-0.6 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of specific organic acids.
-
Rapid GC-MS/MS Screening Method (Based on[7])
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with the appropriate solvents.
-
Load the urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the organic acids with a suitable solvent.
-
-
Derivatization:
-
-
GC-MS/MS Analysis:
-
GC System: Gas chromatograph with a capillary column suitable for organic acid analysis.
-
Injection: Splitless injection of the derivatized sample.
-
Oven Program: A fast temperature ramp to elute all compounds of interest within the short run time.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., ion trap) operating in electron ionization (EI) mode.
-
Detection: Monitoring of specific product ions for each targeted organic acid.
-
Visualizations
Caption: Rapid LC-MS/MS workflow for emergency organic acid profiling.
Caption: A logical troubleshooting workflow for common analytical issues.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of organic acids during fermentation by ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
GC-MS Optimization for Complex Biological Mixtures: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of complex biological mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during GC-MS experiments with biological samples.
Sample Preparation
Q1: I am seeing poor peak shapes (tailing or fronting) for my analytes. What are the potential causes and solutions related to sample preparation?
A1: Poor peak shape originating from sample preparation is often due to matrix effects or incomplete derivatization.
-
Matrix Effects: Complex biological matrices contain numerous compounds that can interfere with the analysis.[1][2] High concentrations of certain matrix components can lead to peak distortion.[1]
-
Troubleshooting:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[3][4]
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can minimize matrix effects.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in a similar matrix to the samples to compensate for matrix effects.
-
-
-
Incomplete Derivatization: Many biological molecules require derivatization to increase their volatility and thermal stability for GC-MS analysis.[6][7][8][9] Incomplete reactions can result in multiple derivatives for a single analyte or leave polar functional groups exposed, leading to peak tailing.
-
Troubleshooting:
-
Optimize Reaction Conditions: Adjust the derivatization time, temperature, and reagent concentration. A common two-step derivatization for metabolomics is methoxyamination followed by silylation.[6]
-
Ensure Dry Conditions: Water can quench many derivatization reagents, especially silylating agents. Ensure samples and solvents are anhydrous.
-
Test Different Reagents: The choice of derivatization agent is critical and depends on the target analytes.[6][10] For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.[10]
-
-
Q2: My analyte signals are weak or undetectable. How can I improve sensitivity during sample preparation?
A2: Low signal intensity can stem from insufficient analyte concentration or signal suppression by the matrix.[11]
-
Troubleshooting:
-
Concentrate the Sample: Use techniques like evaporation under a gentle stream of nitrogen or vacuum centrifugation to concentrate the sample extract.[3]
-
Optimize Extraction Recovery: Ensure your extraction method provides good recovery for your analytes of interest. This may involve adjusting the solvent, pH, or using a more appropriate extraction technique (e.g., SPE).
-
Derivatization for Enhanced Ionization: Some derivatization agents can improve the ionization efficiency of the analytes, leading to a stronger signal in the mass spectrometer.[7]
-
Gas Chromatography (GC) Parameters
Q3: My peaks are broad and not well-resolved. How can I optimize my GC parameters for better separation?
A3: Poor resolution is often a result of suboptimal GC conditions.
-
Troubleshooting:
-
Column Selection: The choice of the GC column is the most critical factor for separation.[12][13][14] Consider the polarity of your analytes and choose a stationary phase with similar polarity ("like dissolves like").[13] For complex mixtures, a longer column with a smaller internal diameter can improve efficiency.[14][15]
-
Temperature Program: A slow initial temperature and a gradual ramp rate can improve the separation of early-eluting compounds. For later-eluting compounds, a faster ramp rate may be necessary to reduce analysis time without sacrificing resolution.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Operating at the optimal flow rate for your column dimensions will provide the best resolution.
-
Injection Technique: A splitless injection is generally used for trace analysis to ensure all the sample is transferred to the column.[16] However, a split injection might be necessary for more concentrated samples to avoid overloading the column.[17]
-
Q4: I'm observing peak tailing for all or most of my peaks. What could be the cause in the GC system?
A4: Indiscriminate peak tailing often points to a physical problem in the GC flow path.[18]
-
Troubleshooting:
-
Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.[17][19]
-
Dead Volume: Leaks or poorly fitted connections can create dead volumes where the sample can be held up, causing tailing.[18][19] Check all fittings and ferrules.
-
Contamination: Contamination in the injector liner, the front of the GC column, or the inlet seal can cause peak tailing.[17][18][20] Regular maintenance, including replacing the liner and trimming the column, is crucial.[17][18][20]
-
Experimental Protocols
Protocol 1: General Derivatization for Metabolomics (Two-Step Methoxyamination and Silylation)
This protocol is a widely used method for the derivatization of a broad range of metabolites in biological samples.[6]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heater block or oven
-
GC vials with inserts
Procedure:
-
Methoxyamination:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract.
-
Vortex for 1 minute to ensure complete dissolution.
-
Incubate at 30°C for 90 minutes with shaking. This step protects carbonyl groups and prevents the formation of multiple derivatives.
-
-
Silylation:
-
Add 80 µL of MSTFA with 1% TMCS to the vial.
-
Vortex for 1 minute.
-
Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
-
Analysis:
-
Transfer the derivatized sample to a GC vial with an insert.
-
The sample is now ready for GC-MS analysis. Analyze within 24 hours for best results.[10]
-
Data Presentation
Table 1: Troubleshooting Common GC-MS Issues
| Issue | Potential Cause | Recommended Action |
| Poor Signal Intensity | - Low sample concentration- Ion suppression from matrix[11] | - Concentrate sample extract[3]- Improve sample cleanup (SPE, LLE)[3][4]- Optimize ionization method[11] |
| Peak Tailing (All Peaks) | - Improper column installation[17][19]- Dead volume in the flow path[18][19]- Contaminated inlet liner[17][18] | - Re-install column with a clean cut- Check and tighten all fittings- Replace the inlet liner and septum |
| Peak Tailing (Specific Peaks) | - Active sites in the system- Incomplete derivatization[6] | - Use an inert liner and column- Optimize derivatization conditions[6]- Trim the front of the column[17] |
| Broad Peaks | - Suboptimal GC temperature program- Incorrect carrier gas flow rate- Thick film column for volatile analytes | - Optimize temperature ramp rates- Adjust carrier gas flow to optimal velocity- Select a column with appropriate film thickness |
| No Peaks | - Syringe issue (blocked or empty)- Leak in the system[21]- Column breakage[21] | - Check the autosampler syringe and sample vial- Perform a leak check[21]- Inspect and replace the column if necessary |
| Baseline Noise/Drift | - Column bleed[22]- Contaminated carrier gas- Detector instability | - Condition the column properly[22]- Ensure high-purity carrier gas and use traps- Allow detector to stabilize; check detector parameters |
Visualizations
Diagram 1: General GC-MS Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in GC-MS analysis of complex biological samples.
Caption: A general workflow for troubleshooting GC-MS issues.
Diagram 2: Decision Tree for Peak Tailing
This decision tree provides a step-by-step guide to diagnosing the cause of peak tailing.
Caption: A decision tree for troubleshooting peak tailing.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 13. fishersci.ca [fishersci.ca]
- 14. trajanscimed.com [trajanscimed.com]
- 15. A Guide to GC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 16. uoguelph.ca [uoguelph.ca]
- 17. agilent.com [agilent.com]
- 18. GC Troubleshooting—Tailing Peaks [restek.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 21. gentechscientific.com [gentechscientific.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Distinguishing Primary and Secondary 3-Methylglutaric Aciduria: A Guide to Biochemical Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical markers used to differentiate primary and secondary 3-methylglutaric aciduria (3-MGA-uria). Understanding these distinctions is crucial for accurate diagnosis, research into disease mechanisms, and the development of targeted therapies. This document outlines the key urinary organic acid and acylcarnitine markers, presents available quantitative data, details the experimental protocols for their measurement, and provides a visual diagnostic workflow.
Differentiating a Leucine Metabolism Defect from Mitochondrial Dysfunction
Primary 3-methylglutaconic aciduria (Type I) is an inborn error of leucine metabolism caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase (AUH).[1] In contrast, secondary 3-MGA-urias (Types II-V) are a heterogeneous group of disorders where the elevated excretion of 3-methylglutaconic acid is a secondary finding related to underlying mitochondrial dysfunction, rather than a primary defect in the leucine degradation pathway.[2][3] Accurate differentiation between these forms is critical for prognosis and management.
Quantitative Comparison of Urinary Biomarkers
The analysis of urinary organic acids is the cornerstone of differential diagnosis. The following table summarizes the key distinguishing markers. While precise quantitative ranges can vary between laboratories and individual patient metabolism, the relative differences are diagnostically significant.
| Biomarker | Primary 3-MGA-uria (Type I) | Secondary 3-MGA-uria (Types II-V) | Normal Pediatric Range |
| 3-Methylglutaconic Acid (3-MGA) | Markedly increased (can be >1,000 mmol/mol creatinine)[2] | Mildly to moderately increased (typically 20-40 mmol/mol creatinine, but can be higher)[4] | <10-20 mmol/mol creatinine[2][4] |
| 3-Hydroxyisovaleric Acid (3-HIVA) | Significantly increased[1][5] | Absent or only trace amounts[5][6] | Undetectable or trace amounts |
| 3-Methylglutaric Acid (3-MGA) | Mildly elevated[5] | Variable, can be normal or mildly elevated | Undetectable or trace amounts |
Note: The urinary excretion of 3-MGA in Type I patients often shows a significant increase after a leucine-rich meal, which is not typically observed in secondary forms.[2]
Experimental Protocols
Accurate measurement of these biochemical markers is dependent on robust and well-validated experimental procedures. The following are detailed methodologies for the key analytical techniques.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for identifying and quantifying organic acids in urine.
a. Sample Preparation (Liquid-Liquid Extraction):
-
Normalization: Urine samples are normalized based on creatinine concentration. A volume of urine equivalent to a specific amount of creatinine (e.g., 1 mg) is used for analysis to account for variations in urine dilution.
-
Internal Standard Addition: An internal standard (e.g., a non-physiological organic acid like heptadecanoic acid) is added to each sample to correct for variations in extraction efficiency and instrument response.
-
Acidification: The urine sample is acidified to a pH of approximately 1-2 with hydrochloric acid to convert the organic acid salts to their more extractable free acid form.
-
Extraction: The acidified urine is extracted two to three times with an organic solvent such as ethyl acetate. The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers.
-
Drying: The organic layers are combined and evaporated to dryness under a gentle stream of nitrogen.
b. Derivatization:
-
To increase the volatility and thermal stability of the organic acids for GC analysis, they are chemically modified in a process called derivatization.
-
A common method is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to the dried extract.
-
The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction, which replaces the active hydrogen atoms on the organic acids with trimethylsilyl (TMS) groups.
c. GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
-
Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The temperature of the GC oven is programmed to increase over time to elute compounds with different volatilities.
-
Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.
-
Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. The concentration is calculated by comparing the peak area of the analyte to the peak area of the internal standard.
Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)
Analysis of the acylcarnitine profile in dried blood spots or plasma can provide supportive evidence. Specifically, an elevation of 3-hydroxyisovalerylcarnitine (C5-OH) can be indicative of primary 3-MGA-uria.
a. Sample Preparation (from Dried Blood Spot):
-
Punching: A small disc (e.g., 3 mm) is punched from the dried blood spot specimen.
-
Extraction: The blood spot disc is placed in a well of a microtiter plate, and an extraction solution is added. This solution typically contains a mixture of methanol and water, along with a set of stable isotope-labeled internal standards for each acylcarnitine to be measured.
-
Incubation and Elution: The plate is agitated for a period (e.g., 30 minutes) to allow the acylcarnitines to be extracted from the filter paper into the solvent.
-
Evaporation: The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.
b. Derivatization (Butylation):
-
To improve ionization efficiency and fragmentation patterns, the extracted acylcarnitines are often derivatized. A common method is butylation.
-
A solution of butanolic-HCl is added to the dried extract, and the plate is sealed and heated (e.g., at 65°C for 15-20 minutes). This reaction converts the acylcarnitines to their butyl esters.
-
The derivatization reagent is then evaporated.
c. MS/MS Analysis:
-
Reconstitution and Injection: The dried, derivatized sample is reconstituted in a mobile phase solvent and injected into the mass spectrometer, typically using a flow injection analysis or liquid chromatography introduction.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate positively charged molecular ions of the acylcarnitine butyl esters.
-
Tandem Mass Spectrometry:
-
First Mass Analyzer (MS1): In the first stage, a specific precursor ion (the molecular ion of a particular acylcarnitine) is selected.
-
Collision Cell: The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Second Mass Analyzer (MS2): The resulting product ions are then separated in the second mass analyzer. A characteristic product ion for all acylcarnitines is a fragment with a mass-to-charge ratio (m/z) of 85, which corresponds to the carnitine moiety.
-
-
Detection and Quantification: By performing a "precursor ion scan" for m/z 85, all acylcarnitines in the sample can be detected. The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.
Diagnostic Workflow and Signaling Pathways
The following diagrams illustrate the biochemical pathway of leucine metabolism and a typical diagnostic workflow for 3-methylglutaric aciduria.
References
- 1. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 5. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 6. This compound in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methylglutaric and 3-Methylglutaconic Acids as Diagnostic Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-methylglutaric acid (3-MG) and 3-methylglutaconic acid (3-MGA) as diagnostic indicators for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). This document outlines the biochemical significance of these organic acids, their associated pathologies, analytical methodologies for their detection, and relevant experimental data to aid in research and diagnostic development.
Biochemical and Clinical Significance
Both this compound and 3-methylglutaconic acid are organic acids that can accumulate in the body, primarily detected in urine, and serve as key biomarkers for 3-MGA-urias. These disorders are a heterogeneous group of inborn errors of metabolism, classified into five distinct types. The diagnostic utility of 3-MG and 3-MGA lies in their differential elevation across these types, which can point towards the underlying genetic and enzymatic defects.
3-Methylglutaconic Aciduria Type I (Primary) is a disorder of leucine catabolism caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase.[1] In this condition, the direct metabolic block leads to a significant accumulation of 3-MGA.[2]
3-Methylglutaconic Aciduria Types II-V (Secondary) are not caused by a defect in the leucine degradation pathway but are rather associated with mitochondrial dysfunction.[1][3] The elevation of 3-MGA and 3-MG in these secondary acidurias is hypothesized to result from an alternative "acetyl-CoA diversion pathway" due to impaired mitochondrial energy metabolism.[2][4][5]
The pattern of urinary organic acid excretion is crucial for the differential diagnosis of 3-MGA-uria types. For instance, in Type I, there is a marked increase in 3-MGA, a mild elevation of 3-MG, and a significant increase in 3-hydroxyisovaleric acid.[2][6] In contrast, the secondary 3-MGA-urias present with variable elevations of 3-MGA and 3-MG.[2]
Data Presentation: Urinary Organic Acid Levels
The following table summarizes the typical urinary concentrations of 3-methylglutaconic acid and this compound in healthy individuals and in patients with 3-methylglutaconic aciduria. These values are crucial for diagnostic screening and monitoring.
| Analyte | Condition | Urinary Concentration (mmol/mol creatinine) | Other Key Metabolites |
| 3-Methylglutaconic Acid (3-MGA) | Healthy Individuals | < 20[2] | - |
| 3-MGA-uria (general) | > 1,000 (can be intermittent)[2] | - | |
| 3-MGA-uria Type I | Markedly elevated[2] | 3-hydroxyisovaleric acid (highly elevated)[2][6] | |
| 3-MGA-uria Types II-V | Variably elevated[2] | Lactate, other mitochondrial dysfunction markers | |
| This compound (3-MG) | Healthy Individuals | Typically low/trace amounts | - |
| 3-MGA-uria Type I | Mildly elevated[2] | - | |
| 3-MGA-uria Types II-V | Variably elevated[2] | - |
Metabolic Pathways
The following diagrams illustrate the key metabolic pathways associated with the production of 3-methylglutaric and 3-methylglutaconic acids.
Caption: Leucine Catabolism Pathway and Origin of 3-MGA, 3-MG, and 3-HIVA.
Caption: Proposed Acetyl-CoA Diversion Pathway in Secondary 3-MGA-urias.
Experimental Protocols
Accurate quantification of 3-methylglutaric and 3-methylglutaconic acids is paramount for the diagnosis and study of 3-MGA-urias. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
GC-MS is a robust and widely used method for the quantitative analysis of organic acids in urine. The following is a generalized protocol:
-
Sample Preparation:
-
A specific volume of urine, often normalized to creatinine concentration, is used.
-
Internal standards are added for accurate quantification.
-
For ketoacids, a derivatization step with hydroxylamine is performed to form oxime derivatives.[3]
-
-
Extraction:
-
Derivatization:
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer detects and fragments the eluting compounds, providing a mass spectrum that allows for their identification and quantification.
-
Caption: General Experimental Workflow for GC-MS Analysis of Urinary Organic Acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Urinary Organic Acid Analysis
NMR spectroscopy is a powerful, non-destructive technique that requires minimal sample preparation, making it suitable for high-throughput screening.
-
Sample Preparation:
-
Urine samples are typically centrifuged to remove particulate matter.
-
A buffer is added to control the pH, which is crucial for reproducible chemical shifts.
-
A known concentration of an internal standard (e.g., DSS or TSP) is added for quantification.
-
-
NMR Data Acquisition:
-
One-dimensional ¹H NMR spectra are acquired.
-
Water suppression techniques are employed to attenuate the large water signal.
-
-
Data Analysis:
-
The resulting spectra are processed (phasing, baseline correction).
-
Metabolites are identified based on their characteristic chemical shifts and coupling patterns by comparing to spectral databases.
-
Quantification is achieved by integrating the signal of the target metabolite and comparing it to the integral of the internal standard.
-
Conclusion
This compound and 3-methylglutaconic acid are indispensable biomarkers in the diagnostic investigation of 3-methylglutaconic acidurias. A comprehensive analysis of the urinary organic acid profile, particularly the relative concentrations of 3-MG, 3-MGA, and other key metabolites like 3-hydroxyisovaleric acid, is critical for the differential diagnosis of the various types of this disorder. While GC-MS remains the gold standard for quantitative analysis, NMR spectroscopy offers a valuable complementary or screening approach. Further research into the precise quantitative differences in these markers across the different 3-MGA-uria subtypes will enhance their diagnostic power and contribute to a better understanding of the underlying pathophysiology of these complex metabolic diseases.
References
- 1. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 2. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. erndim.org [erndim.org]
- 5. This compound | Rupa Health [rupahealth.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Metabolite Profiling in 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metabolite profiling strategies for 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) lyase deficiency (HMGCLD), a rare autosomal recessive disorder. HMGCLD results from mutations in the HMGCL gene, leading to a critical defect in leucine catabolism and ketone body synthesis. This deficiency disrupts cellular energy production, particularly during periods of fasting or metabolic stress, and causes the accumulation of toxic intermediate metabolites.[1][2][3]
Clinically, HMGCLD presents with severe episodes of metabolic crisis, including hypoketotic hypoglycemia, metabolic acidosis, hyperammonemia, and lethargy, which can progress to coma and death if untreated.[1][4] Accurate and rapid metabolite profiling is therefore essential for diagnosis, monitoring, and the development of therapeutic interventions.
Altered Metabolic Pathways in HMGCLD
The mitochondrial enzyme HMG-CoA lyase catalyzes the final step in both the degradation of the amino acid leucine and the synthesis of ketone bodies.[1][2] Its deficiency blocks the conversion of HMG-CoA into acetyl-CoA and acetoacetate. This blockage leads to two primary metabolic derangements: a failure to produce ketone bodies, a vital energy source for the brain during fasting, and the accumulation of upstream metabolites from the leucine degradation pathway.[2][3]
References
- 1. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: a case report and literature review [redalyc.org]
- 2. Frontiers | HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients [frontiersin.org]
- 3. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylglutaric Acid: A Comparative Guide to its Clinical Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-methylglutaric acid's performance as a disease biomarker against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in their evaluation of biomarkers for relevant metabolic disorders.
Introduction to this compound as a Biomarker
This compound (3-MGA) is a dicarboxylic organic acid that serves as a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic aciduria (3-MGA-uria)[1]. Elevated levels of 3-MGA in urine and blood are indicative of underlying defects in mitochondrial energy metabolism[2]. These disorders are broadly classified into primary and secondary 3-MGA-urias.
Primary 3-MGA-urias result from genetic defects directly within the leucine catabolism pathway. A prime example is 3-methylglutaconyl-CoA hydratase deficiency (3-MGA-uria type I), caused by mutations in the AUH gene[3][4].
Secondary 3-MGA-urias are not caused by defects in the leucine degradation pathway but are rather a consequence of mitochondrial dysfunction stemming from other genetic defects. Notable examples include Barth syndrome (Type II), Costeff syndrome (Type III), and others[1][5]. In these conditions, 3-MGA accumulation is thought to occur via an alternative "acetyl-CoA diversion pathway"[2].
Comparative Analysis of Biomarkers
The clinical validation of this compound as a biomarker is best understood through comparison with related metabolites that are also altered in these disorders. The following tables summarize the quantitative data for this compound and its key alternatives in healthy individuals and in patients with different types of 3-MGA-uria.
| Biomarker | Condition | Specimen | Concentration (mmol/mol creatinine) | Citation |
| This compound | Healthy Individuals | Urine | 0.02 - 0.38 | |
| 3-MGA-uria Type I | Urine | Mildly elevated | ||
| Barth Syndrome (Type II) | Urine | Increased | [6] | |
| Costeff Syndrome (Type III) | Urine | Mildly increased (variable) | [7] | |
| 3-Methylglutaconic Acid | Healthy Individuals | Urine | < 20 | [5] |
| 3-MGA-uria (general) | Urine | > 40 (can exceed 1,000) | [5][8] | |
| 3-MGA-uria Type I | Urine | Highly elevated (generally higher than other types) | ||
| Barth Syndrome (Type II) | Urine | 5 to 20-fold increase | [6][9] | |
| 3-Hydroxyisovaleric Acid | Healthy Individuals | Urine | ≤ 29 | [10] |
| 3-MGA-uria Type I | Urine | High levels | ||
| HMG-CoA Lyase Deficiency | Urine | Elevated | ||
| Secondary 3-MGA-urias | Urine | Typically not elevated | [5] | |
| 2-Ethylhydracrylic Acid | Barth Syndrome (Type II) | Urine | Increased | [6] |
Differentiating 3-MGA-uria Subtypes
The differential diagnosis of the various 3-MGA-uria subtypes relies on the distinct patterns of these biomarkers.
-
3-MGA-uria Type I is characterized by highly elevated urinary 3-methylglutaconic acid, mildly elevated this compound, and significantly increased 3-hydroxyisovaleric acid.
-
Barth Syndrome (Type II) typically presents with a 5 to 20-fold increase in urinary 3-methylglutaconic acid, along with elevated this compound and 2-ethylhydracrylic acid[6][9]. A distinctive feature is an abnormal cardiolipin profile in blood, which is a highly specific diagnostic marker[9].
-
Costeff Syndrome (Type III) is identified by mildly increased urinary levels of both 3-methylglutaconic acid and this compound, although these levels can be variable and sometimes overlap with normal ranges[7][11].
Experimental Protocols
Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the analysis of this compound and other organic acids in urine.
1. Sample Preparation:
-
To 200 µL of urine, add 40 µL of methoxyamine HCl (75 g/L in H2O) in a 2 mL glass vial.
-
Incubate the mixture at 60°C for 30 minutes.
-
Transfer the sample to a 1.5 mL microcentrifuge tube.
2. Extraction:
-
Add 20 µL of an internal standard (e.g., cholesterol, 3.64 mM) and 600 µL of ethyl acetate.
-
Vortex thoroughly for 1 minute and then centrifuge at 10,000 RPM for 3 minutes.
-
Transfer 500 µL of the supernatant to a new 2 mL glass vial.
-
Add another 600 µL of ethyl acetate to the remaining sample, vortex, and centrifuge again.
-
Combine the 500 µL of supernatant with the previously collected supernatant.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen at 35°C.
3. Derivatization:
-
To the dried extract, add 160 µL of Hexane and 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.
-
Transfer the derivatized sample to a 250 µL insert within the same vial.
4. GC-MS Analysis:
-
Analyze the derivatized sample using a GC-MS system. The separation of TMS-derivatized organic acids is typically achieved on a capillary column (e.g., DB-5MS). The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for quantification.
Visualizing the Metabolic Context
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and diagnostic logic discussed in this guide.
Caption: Leucine catabolism pathway and points of enzymatic defects leading to primary 3-MGA-urias.
Caption: The "Acetyl-CoA Diversion Pathway" as a proposed mechanism for 3-MGA accumulation in secondary 3-MGA-urias.
Caption: A simplified diagnostic workflow for differentiating 3-MGA-uria subtypes based on biomarker profiles.
References
- 1. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 4. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 9. Laboratories that test for Barth syndrome [barthsyndrome.org]
- 10. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 11. medlineplus.gov [medlineplus.gov]
3-hydroxyisovaleric acid as a confirmatory biomarker for leucine catabolism defects
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The accurate diagnosis of inborn errors of leucine metabolism is critical for early intervention and management. While primary biomarkers exist for specific disorders, secondary metabolites often play a crucial confirmatory role. This guide provides an objective comparison of 3-hydroxyisovaleric acid (3-HIA) with other key biomarkers for two prominent leucine catabolism defects: Isovaleric Acidemia (IVA) and 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency. The information presented is supported by experimental data and detailed methodologies to aid in research and clinical assay development.
The Role of 3-Hydroxyisovaleric Acid in Leucine Catabolism
3-Hydroxyisovaleric acid is a downstream metabolite in the catabolic pathway of the branched-chain amino acid leucine.[1][2] Under normal physiological conditions, its production is minimal. However, in the presence of enzymatic defects in the leucine breakdown pathway, alternative metabolic routes are activated, leading to the accumulation and subsequent urinary excretion of 3-HIA.[3] This makes it a valuable biomarker for identifying disruptions in leucine metabolism.
Leucine Catabolism Pathway and Associated Defects
The catabolism of leucine is a multi-step process involving several key enzymes. Deficiencies in these enzymes lead to a group of genetic disorders known as organic acidemias. The following diagram illustrates the leucine breakdown pathway and highlights the points of enzymatic defects leading to IVA and 3-MCC deficiency.
Caption: Leucine catabolism pathway highlighting enzymatic defects.
Comparison of Biomarkers in Leucine Catabolism Defects
The diagnosis of IVA and 3-MCC deficiency relies on the identification of characteristic metabolites in blood and urine. While 3-HIA is a common feature in both, its diagnostic significance is best understood in comparison to other key biomarkers.
| Disorder | Primary Biomarker(s) | Confirmatory Biomarker(s) | Typical Urinary Concentrations (mmol/mol creatinine) |
| Healthy Individuals | Not Applicable | Not Applicable | 3-HIA: ≤ 29[3][4] (some sources report up to 72[2][5])Isovalerylglycine: Not detected3-Methylcrotonylglycine: Not detected |
| Isovaleric Acidemia (IVA) | Isovalerylglycine (IVG)[6][7]C5-Carnitine | 3-Hydroxyisovaleric Acid (3-HIA) [8][9] | IVG: 15-195 (mild/intermediate) to >3300 (severe)[7]3-HIA: Elevated (specific quantitative range not consistently reported, but present alongside IVG)[8][10] |
| 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency | 3-Methylcrotonylglycine (3-MCG)[10]C5-OH-Carnitine | 3-Hydroxyisovaleric Acid (3-HIA) [4][10] | 3-MCG: 441[11]3-HIA: 70[11] |
Note: The provided concentrations are illustrative and can vary significantly based on the severity of the disease, metabolic state of the patient, and the analytical method used.
The Confirmatory Role of 3-HIA in 3-MCC Deficiency
While 3-methylcrotonylglycine (3-MCG) is considered the pathognomonic marker for 3-MCC deficiency, there have been documented cases where individuals with confirmed 3-MCC deficiency have absent or only trace levels of urinary 3-MCG.[12][13] In such instances, an elevated level of 3-hydroxyisovaleric acid becomes a crucial piece of evidence for diagnosis.[12] This highlights the importance of a comprehensive organic acid profile analysis rather than relying on a single biomarker.
3-HIA in the Context of Isovaleric Acidemia
In Isovaleric Acidemia, isovalerylglycine (IVG) is the most prominent and specific urinary biomarker.[6][7] However, 3-hydroxyisovaleric acid is also consistently elevated due to the accumulation of isovaleryl-CoA, which is then metabolized through an alternative pathway.[8] The presence of both elevated IVG and 3-HIA strengthens the diagnosis of IVA.
Experimental Protocols for Biomarker Analysis
The quantitative analysis of 3-hydroxyisovaleric acid and other organic acids in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for Urinary Organic Acid Analysis
Caption: General workflow for urinary organic acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This method requires extraction and derivatization to make the organic acids volatile for gas chromatography.
1. Sample Preparation and Extraction:
-
To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. This is typically done two to three times to ensure complete extraction of the organic acids.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at a controlled temperature (e.g., 70-80°C) for a specified time (e.g., 30-60 minutes) to allow for the formation of trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.
-
Temperature Program: An oven temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) is commonly used.
-
Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific organic acids.
-
4. Quantification:
-
A calibration curve is generated using standards of known concentrations of the organic acids of interest.
-
The peak area of the analyte is compared to the peak area of the internal standard, and the concentration is calculated from the calibration curve.
-
The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for 3-Hydroxyisovaleric Acid
This method often requires minimal sample preparation and offers high sensitivity and specificity.[2]
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge the samples to pellet any particulate matter.
-
Dilute an aliquot of the supernatant with a solution containing the internal standard (e.g., deuterated 3-HIA). A simple dilution in water or a weak acid is often sufficient.[2]
2. UPLC-MS/MS Analysis:
-
UPLC System:
-
Column: A reverse-phase column, such as a C18 or HSS T3, is commonly used for separation.
-
Mobile Phases: A gradient of two mobile phases is typically employed. For example, Mobile Phase A could be water with a small amount of formic acid, and Mobile Phase B could be methanol or acetonitrile with formic acid.
-
Flow Rate: A flow rate appropriate for the column dimensions is used.
-
-
Tandem Mass Spectrometer:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of organic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of 3-HIA and a specific product ion generated after collision-induced dissociation. This highly selective technique minimizes interferences from other compounds in the urine matrix.
-
3. Quantification:
-
A calibration curve is prepared by spiking known amounts of 3-HIA into a blank matrix (e.g., artificial urine or water).
-
The ratio of the peak area of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.
-
The concentration of 3-HIA in the unknown samples is then calculated from this curve.
-
Results are normalized to urinary creatinine concentration.
Logical Relationship in the Diagnostic Process
The diagnosis of leucine catabolism defects often follows a tiered approach, starting with newborn screening and followed by confirmatory testing.
References
- 1. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 2. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. The urinary organic acids profile in single large-scale mitochondrial DNA deletion disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Proficiency Testing for Organic Acid Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of organic acid analysis is paramount. Inter-laboratory proficiency testing (PT) programs are essential tools for external quality assessment, allowing laboratories to benchmark their performance against peers and identify areas for improvement. This guide provides a comparative overview of prominent PT schemes for organic acid analysis, details common analytical methodologies, and presents supporting data to aid in the selection of the most suitable program.
Comparison of Proficiency Testing Programs
Proficiency testing for organic acid analysis is primarily offered in two contexts: clinical diagnostics, focusing on inborn errors of metabolism, and food and beverage analysis, for quality control and authenticity assessment. The leading providers in these fields are the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM), the College of American Pathologists (CAP), and BIPEA for food and beverage applications.
Clinical Diagnostics: ERNDIM and CAP
Both ERNDIM and CAP offer comprehensive PT schemes for the analysis of organic acids in urine, a critical component in the diagnosis and monitoring of inherited metabolic diseases.[1] These programs assess a laboratory's ability to correctly identify and quantify clinically relevant organic acids.
Table 1: Comparison of ERNDIM and CAP Quantitative Organic Acid PT Schemes
| Feature | ERNDIM - Quantitative Organic Acids in Urine (QTOU) | College of American Pathologists (CAP) - Biochemical Genetics |
| Primary Focus | Inborn Errors of Metabolism (IEM) | Inborn Errors of Metabolism (IEM) |
| Matrix | Lyophilised human urine[2] | Urine[3] |
| Number of Samples per Year | 8[2] | 5 specimens distributed twice a year[4] |
| Analytes | Approximately 25 clinically relevant organic acids, with the specific selection varying each year.[2] | A panel of organic acids relevant to the diagnosis of various metabolic disorders. |
| Performance Evaluation | Assesses accuracy, precision, linearity, and recovery.[5] Performance is scored for each analyte, with unsatisfactory performance highlighted.[5] | Evaluates analytical and interpretive performance, with analytic sensitivities reported.[3] |
| Number of Participants | 132 in 2023[2] | Approximately 150 laboratories participated in at least one of four biochemical genetics PT surveys since 2010.[3] |
Table 2: Performance Data Overview for ERNDIM and CAP
| Performance Metric | ERNDIM (QTOU) | CAP (Biochemical Genetics - Organic Acids) |
| Inter-laboratory Coefficient of Variation (CV) | Can be high and analyte-dependent, indicating a need for further standardization.[5] For example, for 3-hydroxyisovaleric acid, the inter-laboratory CV was 51%.[6] | Data on inter-laboratory CV for specific organic acids is not readily available in a consolidated format. |
| Intra-laboratory Coefficient of Variation (CV) | Varies significantly between analytes, ranging from <10% to >25%.[5] For 3-hydroxyglutaric acid, the average intra-laboratory CV was 30%.[6] | Not explicitly detailed in the summary report. |
| Analytic Sensitivity | Not reported in this format. Focus is on quantitative accuracy and precision. | The overall analytic sensitivity for organic acids was 92.7% in a 2004-2014 review.[3][4] |
ERNDIM provides detailed annual reports that allow participants to assess their performance across several parameters for each analyte.[7][8] The CAP program, in collaboration with the American College of Medical Genetics and Genomics (ACMG), provides a summary of laboratory performance, highlighting overall analytic and clinical sensitivities.[3]
Food and Beverage Analysis: BIPEA
BIPEA offers a range of proficiency testing programs for the food and beverage industry, which include the analysis of organic acids as key quality parameters in products like fruit juices and wine.[9][10]
Table 3: BIPEA Proficiency Testing for Organic Acids in Food and Beverages
| Feature | BIPEA - Food and Drinks PT Schemes |
| Primary Focus | Quality control and authenticity of food and beverage products. |
| Matrices | Fruit juices, wine, vinegar, and other dietary products.[9][10][11] |
| Analytes | Common organic acids such as citric, malic, tartaric, acetic, and lactic acids.[9][10] |
| Performance Evaluation | Compares laboratory results against assigned values, allowing for an assessment of analytical performance.[11] |
| Accreditation | Accredited according to ISO/IEC 17043. |
Experimental Protocols for Organic Acid Analysis
The accurate analysis of organic acids is technically demanding, with significant inter-laboratory variability often attributed to differences in methodology.[1][12] The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is considered the gold standard for urinary organic acid analysis.[1] The following is a generalized protocol based on common laboratory practices.
1. Sample Preparation:
-
A specified volume of urine, often normalized to creatinine concentration, is used.[6]
-
Internal standards, such as stable isotope-labeled organic acids, are added to the sample.[6]
-
For ketoacids, a derivatization step with hydroxylamine (oximation) is performed.
2. Extraction:
-
Organic acids are extracted from the acidified urine sample using an organic solvent, typically ethyl acetate or a mixture of diethyl ether and ethyl acetate.[12]
3. Derivatization:
-
The extracted organic acids are converted into their volatile trimethylsilyl (TMS) derivatives by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
Separation is achieved on a capillary column with a temperature gradient.
-
The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is increasingly being used for organic acid analysis due to its high sensitivity and specificity, and often simpler sample preparation.
1. Sample Preparation:
-
Urine samples are typically diluted with an acidic mobile phase.
-
An internal standard is added.
-
The diluted sample is filtered before injection.
2. LC Separation:
-
Reversed-phase or mixed-mode chromatography is used to separate the organic acids.
-
A gradient elution with an acidic mobile phase (e.g., water and acetonitrile with formic acid) is commonly employed.
3. MS/MS Detection:
-
A triple quadrupole mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for each organic acid, providing high selectivity and quantitative accuracy.
Visualizing Workflows and Relationships
To better understand the processes involved in proficiency testing and organic acid analysis, the following diagrams illustrate key workflows and logical relationships.
Caption: Workflow of a typical inter-laboratory proficiency testing program.
Caption: Generalized workflow for organic acid analysis by GC-MS and LC-MS/MS.
Caption: Logical relationships between proficiency testing and other quality assurance components.
References
- 1. mdpi.com [mdpi.com]
- 2. ERNDIMQA - Quantitative Organic Acids in Urine [erndimqa.nl]
- 3. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. erndim.org [erndim.org]
- 6. metbio.net [metbio.net]
- 7. Quantitative Organic Acids in Urine 2020 annual report v2 - Erndim [erndim.org]
- 8. Quantitative Organic Acids in Urine 2018 annual report - Erndim [erndim.org]
- 9. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 10. Proficiency testing programs DRINKS - Bipea [bipea.org]
- 11. extranet.bipea.org [extranet.bipea.org]
- 12. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Organic Aciduria Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of organic acidurias, a group of inherited metabolic disorders, is critical for timely intervention and management. This guide provides an objective comparison of the two primary analytical methods used for the quantitative analysis of urinary organic acids: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by experimental data and detailed methodologies to assist laboratory professionals in selecting and validating the most appropriate method for their needs.
Method Comparison: GC-MS vs. LC-MS/MS
Historically, GC-MS has been the gold standard for urinary organic acid analysis.[1] However, recent advancements in LC-MS/MS technology offer significant advantages in terms of sample preparation, throughput, and automation.[2][3][4][5]
A key consideration in method validation is the performance across a range of analytical parameters. A study by Körver-Keularts et al. (2018) directly compared a newly developed LC-QTOF/MS method with classical GC-MS using 28 urine samples from the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) quality assessment scheme. The study demonstrated the superiority of the LC-QTOF/MS method for the analysis of 24 organic acids.[6][7]
The following table summarizes the key validation parameters for both methods, drawing from comparative studies and published validation data.
Table 1: Comparison of Key Validation Parameters for GC-MS and LC-MS/MS in Organic Acid Analysis
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Accuracy/Recovery | Generally good, but can be affected by the multi-step sample preparation. | Often superior due to simpler sample preparation and the use of stable isotope-labeled internal standards.[6] | The extensive extraction and derivatization steps in GC-MS can lead to analyte loss. |
| Precision (CV%) | Within-day: 2.6-12.7% Total: 4.2-11.8% | Intra-day: <12% Inter-day: <20% Reproducibility: ~10.4% | Both methods demonstrate acceptable precision, but LC-MS/MS can offer better reproducibility in automated systems.[2][3] |
| Sensitivity (LOD/LOQ) | Method-dependent, generally in the low µM range. | Typically offers higher sensitivity, with LODs in the low ng/mL to pg/mL range.[8] | LC-MS/MS is particularly advantageous for detecting low-abundance organic acids. |
| Specificity | High, based on chromatographic retention time and mass spectrum. | Very high, due to the combination of chromatographic separation and specific precursor-to-product ion transitions (MRM). | Co-eluting substances can interfere in GC-MS, while LC-MS/MS offers enhanced specificity. |
| Linearity (r²) | Good, but can exhibit non-linearity at high concentrations. | Excellent, typically with r² > 0.99.[3] | LC-MS/MS generally provides a wider linear dynamic range. |
| Sample Preparation | Laborious and time-consuming, involving extraction and chemical derivatization.[3][6][9] | Simple "dilute-and-shoot" protocols are common; derivatization may be used for certain analytes but is often not required.[6][9] | The complexity of GC-MS sample preparation is a major drawback for high-throughput laboratories. |
| Analysis Time | Long run times (30-60 minutes per sample). | Shorter run times (10-25 minutes per sample). | LC-MS/MS allows for significantly higher sample throughput. |
| Automation | Less amenable to full automation. | Fully automated systems are commercially available.[2][4][5] | Automation in LC-MS/MS reduces manual error and improves turnaround time. |
| Compound Coverage | Broad, capable of detecting hundreds of organic acids in an untargeted manner.[6] | Can be targeted (quantifying a specific panel of analytes) or untargeted (profiling all detectable compounds).[6] | GC-MS has extensive, well-established libraries for compound identification. LC-MS libraries are continuously expanding. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of urinary organic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods involving solvent extraction and derivatization.[10][11][12]
1. Sample Preparation:
- Internal Standard Addition: To a urine sample normalized to creatinine concentration, add a mixture of internal standards (e.g., tropic acid and 2-ketocaproic acid).[10][11]
- Oximation: For keto-acids, perform oximation by adding hydroxylamine hydrochloride and incubating.[10][11]
- Acidification: Acidify the sample to a pH < 2 with hydrochloric acid.
- Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
- Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
2. Derivatization:
- Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine, to the dried extract.[10][11]
- Incubate the mixture at a controlled temperature (e.g., 60-80°C) to form trimethylsilyl (TMS) derivatives of the organic acids.
3. GC-MS Analysis:
- Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
- Chromatographic Separation: Separate the derivatized organic acids on a capillary column (e.g., DB-5ms). Use a temperature gradient program to achieve optimal separation.
- Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
- Data Analysis: Identify and quantify the organic acids by comparing their retention times and mass spectra to a library of known compounds and the internal standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a simplified "dilute-and-shoot" method, highlighting the reduced sample preparation time of LC-MS/MS.[6]
1. Sample Preparation:
- Thawing and Mixing: Thaw frozen urine samples and vortex to ensure homogeneity.
- Dilution: Dilute a small volume of urine (e.g., 25 µL, normalized to creatinine) with an acidic aqueous solution (e.g., 0.1% formic acid in water).
- Internal Standard Addition: Add a mixture of stable isotope-labeled internal standards.
- Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove particulates.
2. LC-MS/MS Analysis:
- Injection: Inject a small aliquot of the prepared sample into the LC-MS/MS system.
- Chromatographic Separation: Separate the organic acids on a reverse-phase column (e.g., C18) using a gradient elution with mobile phases typically consisting of water and acetonitrile with a modifier like formic acid.
- Mass Spectrometric Detection: Operate the tandem mass spectrometer in a multiple reaction monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented to produce a characteristic product ion, ensuring high specificity and sensitivity.
- Data Analysis: Quantify the organic acids by comparing the peak areas of the analytes to their corresponding stable isotope-labeled internal standards.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the relationship between key validation parameters, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. metbio.net [metbio.net]
A Comparative Guide to the Metabolic Profiles of 3-Methylglutaconic Aciduria Types
For Researchers, Scientists, and Drug Development Professionals
3-Methylglutaconic aciduria (3-MGA-uria) encompasses a heterogeneous group of inborn errors of metabolism characterized by the elevated excretion of 3-methylglutaconic acid (3-MGA) in the urine.[1][2][3][4][5][6][7][8] These disorders are broadly classified into primary and secondary forms, each with distinct underlying pathophysiology and unique metabolic signatures. Understanding these differences is crucial for accurate diagnosis, the development of targeted therapies, and advancing research into the underlying disease mechanisms.
This guide provides a comprehensive comparison of the metabolic profiles of the different types of 3-MGA-uria, supported by quantitative data and detailed experimental protocols.
Distinguishing Primary and Secondary 3-Methylglutaconic Aciduria
Primary 3-MGA-uria (Type I) is a rare autosomal recessive disorder directly affecting the mitochondrial catabolism of the amino acid leucine.[1][5][6][9] It is caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase, encoded by the AUH gene.[6][9] This enzymatic block leads to the accumulation of specific upstream metabolites derived from leucine breakdown.[1][5][9]
Secondary 3-MGA-urias (Types II-V and other unclassified forms) are not caused by a defect in the leucine degradation pathway. Instead, the elevated 3-MGA is considered a secondary biomarker of underlying mitochondrial dysfunction.[1][2][5][8] The precise mechanisms of 3-MGA accumulation in these disorders are thought to involve the buildup of acetyl-CoA in the mitochondria due to impaired function of the tricarboxylic acid (TCA) cycle.[1][10] This leads to a reversal of the normal leucine catabolism pathway, shunting intermediates towards the production of 3-MGA.[1][11]
Comparative Analysis of Metabolic Biomarkers
The differential diagnosis of 3-MGA-uria types relies on the quantitative analysis of specific organic acids in the urine. The following table summarizes the key metabolic differentiators.
| Biomarker | Healthy Individuals | 3-MGA-uria Type I | 3-MGA-uria Type II (Barth Syndrome) | 3-MGA-uria Type III (Costeff Syndrome) | 3-MGA-uria Type IV & V |
| Urinary 3-Methylglutaconic Acid (3-MGA) | < 20 mmol/mol creatinine[5] | Highly elevated (>1000 mmol/mol creatinine), generally higher than other types.[5][9] | Moderately elevated (typically a 5 to 20-fold increase over normal). | Elevated. | Variably elevated. |
| Urinary 3-Methylglutaric Acid (3-MG) | Trace amounts | Mildly elevated.[5][9] | Can be elevated. | Elevated.[4][12] | Can be elevated. |
| Urinary 3-Hydroxyisovaleric Acid (3-HIVA) | Trace amounts | Markedly elevated.[5][9][13][14] | Not typically elevated. | Not typically elevated.[13] | Not typically elevated.[13] |
| Cardiolipin Profile | Normal | Normal | Abnormal: decreased total cardiolipin, increased monolysocardiolipin.[15] | Normal | Normal |
| Plasma Cholesterol | Normal | Normal | Often decreased.[5] | Normal | Normal |
Key Metabolic Pathways
The metabolic disturbances in 3-MGA-urias can be visualized through their respective pathways.
Leucine Catabolism Pathway and the Defect in Type I 3-MGA-uria
In Type I 3-MGA-uria, the deficiency of 3-methylglutaconyl-CoA hydratase disrupts the normal breakdown of leucine, leading to the accumulation of upstream metabolites.
Caption: Leucine catabolism pathway illustrating the enzymatic block in Type I 3-MGA-uria.
Proposed Mechanism of 3-MGA Accumulation in Secondary 3-MGA-urias
In secondary 3-MGA-urias, mitochondrial dysfunction leads to an accumulation of acetyl-CoA, which is then proposed to drive the reverse pathway to produce 3-MGA.
Caption: Proposed pathway for 3-MGA accumulation in secondary 3-MGA-urias.
Experimental Protocols
Accurate quantification of the key metabolic biomarkers is essential for the differential diagnosis of 3-MGA-urias.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the analysis of urinary organic acids, including 3-MGA, 3-MG, and 3-HIVA.
1. Sample Preparation:
-
A specific volume of urine, normalized to creatinine concentration, is used.
-
Internal standards are added for quantification.
-
The sample is acidified, and organic acids are extracted using an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
-
The residue is derivatized to increase the volatility of the organic acids, typically using a silylating agent.
2. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated based on their boiling points and interaction with the GC column.
-
The separated compounds are then introduced into the mass spectrometer.
-
The mass spectrometer ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.
Cardiolipin Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Barth Syndrome (Type II)
This specialized analysis is crucial for the diagnosis of Barth syndrome.
1. Sample Preparation:
-
Lipids are extracted from patient samples (e.g., cultured fibroblasts, platelets, or muscle tissue).
-
The lipid extract is reconstituted in a suitable solvent.
2. LC-MS/MS Analysis:
-
The lipid extract is injected into the liquid chromatograph for separation of different cardiolipin and monolysocardiolipin species.
-
The separated lipids are then introduced into the tandem mass spectrometer.
-
The mass spectrometer allows for the precise identification and quantification of the different cardiolipin and monolysocardiolipin species based on their mass and fragmentation patterns. A key diagnostic feature is the elevated ratio of monolysocardiolipin to tetralinoleoyl-cardiolipin.[15][16]
Conclusion
The different types of 3-methylglutaconic aciduria, while sharing a common urinary marker, are distinct metabolic disorders. A thorough analysis of the metabolic profile, particularly the quantitative measurement of key organic acids and, in the case of Barth syndrome, cardiolipins, is essential for accurate diagnosis. The methodologies outlined in this guide provide a framework for the reliable differentiation of these conditions, which is a critical step in guiding patient management and developing novel therapeutic strategies. Further research into the precise mechanisms of 3-MGA accumulation in secondary 3-MGA-urias will undoubtedly open new avenues for understanding mitochondrial dysfunction and its metabolic consequences.
References
- 1. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 3. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 4. Costeff syndrome - Wikipedia [en.wikipedia.org]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 7. The 3-methylglutaconic acidurias: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Costeff syndrome: MedlinePlus Genetics [medlineplus.gov]
- 13. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Diagnosis of Barth syndrome using a novel LC-MS/MS method for leukocyte cardiolipin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation of 3-Methylglutaric Acid Levels with Disease Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elevated levels of 3-methylglutaric acid (3-MGA) are a key biochemical marker for a group of inherited metabolic disorders, primarily the 3-methylglutaconic acidurias (3-MGA-urias) and 3-hydroxy-3-methylglutaric aciduria (HMG-CoA lyase deficiency). This guide provides a comparative analysis of the correlation between 3-MGA levels and the clinical severity of these conditions, supported by available data and experimental methodologies. While 3-MGA is a crucial diagnostic marker, its direct correlation with disease severity is not always straightforward and varies among the different disorders.
Overview of Associated Diseases
Elevated this compound is predominantly associated with two main categories of inherited metabolic diseases:
-
3-Methylglutaconic Acidurias (3-MGA-urias): A heterogeneous group of autosomal recessive disorders characterized by increased urinary excretion of 3-methylglutaconic acid and this compound.[1][2] There are several recognized types, each with distinct genetic causes and clinical presentations.[3]
-
Type I (3-Methylglutaconyl-CoA Hydratase Deficiency): An inborn error of leucine catabolism.[1][4]
-
Type II (Barth Syndrome): An X-linked disorder affecting mitochondrial function, characterized by cardiomyopathy, neutropenia, and skeletal myopathy.[5][6]
-
Type III (Costeff Syndrome or Optic Atrophy Plus Syndrome): Characterized by early-onset optic atrophy and later development of movement disorders.[7][8]
-
Type IV (Unspecified): A heterogeneous group of patients with progressive neurological symptoms.[1]
-
Type V (DCMA Syndrome): Characterized by dilated cardiomyopathy with ataxia.[6]
-
-
3-Hydroxy-3-Methylglutaric Aciduria (HMG-CoA Lyase Deficiency): An autosomal recessive disorder affecting both leucine metabolism and ketogenesis.[9][10]
Quantitative Data on this compound Levels and Clinical Severity
The following tables summarize the available quantitative data on the urinary excretion of this compound and its correlation with clinical severity in the associated disorders. It is important to note that a direct, linear correlation between 3-MGA levels and the severity of clinical symptoms is not consistently reported across all these conditions.
Table 1: 3-Methylglutaconic Aciduria Type I (3-MGH Deficiency)
| Clinical Phenotype | Urinary this compound Levels | Correlation with Severity | Key Clinical Features |
| Variable | Markedly elevated, often the highest among all 3-MGA-uria types.[1] Specific quantitative ranges correlating to severity are not well-established. | The clinical spectrum is broad, ranging from asymptomatic individuals to those with severe neurological handicaps, and a clear correlation with metabolite levels is not consistently documented.[4] | Delayed speech and psychomotor development, dystonia, spastic quadriparesis, optic atrophy, and in adults, progressive leukoencephalopathy.[11][12] |
Table 2: 3-Methylglutaconic Aciduria Type II (Barth Syndrome)
| Clinical Phenotype | Urinary this compound Levels | Correlation with Severity | Key Clinical Features |
| Variable | Elevated, but typically lower than in Type I. Urinary 3-methylglutaconic acid is typically increased five- to 20-fold.[13] | No clear correlation has been established between the urinary levels of 3-MGA and the severity of cardiomyopathy or other clinical features.[14] | Cardiomyopathy (dilated or hypertrophic), neutropenia, skeletal myopathy, growth delay.[6][13] |
Table 3: 3-Methylglutaconic Aciduria Type III (Costeff Syndrome)
| Clinical Phenotype | Urinary this compound Levels | Correlation with Severity | Key Clinical Features |
| Progressive | Increased urinary excretion of 3-methylglutaconic acid and this compound is a hallmark of the disease.[7] | The amount of 3-methylglutaconic acid in the urine does not appear to influence the signs and symptoms of the condition.[15] | Early-onset optic atrophy, later onset of spasticity, extrapyramidal dysfunction, and cognitive deficit.[16] |
Table 4: 3-Hydroxy-3-Methylglutaric Aciduria (HMG-CoA Lyase Deficiency)
| Clinical Phenotype | Urinary this compound Levels | Correlation with Severity | Key Clinical Features |
| Episodic/Progressive | Large amounts of this compound are excreted in the urine, along with 3-hydroxy-3-methylglutaric, 3-methylglutaconic, and 3-hydroxyisovaleric acids.[9] | While high levels are diagnostic, specific concentrations directly correlating with the severity of metabolic crises or long-term neurological outcome are not well-defined.[17] | Severe infantile hypoglycemia, metabolic acidosis, hepatomegaly, lethargy, or coma, often triggered by fasting or illness.[9][10] |
Experimental Protocols
The standard method for the quantitative analysis of this compound in biological fluids is gas chromatography-mass spectrometry (GC-MS).
Protocol: Quantitative Analysis of Urinary this compound by GC-MS
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled analog of 3-MGA) is added to a measured volume of urine.
-
The urine sample is acidified.
-
Organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is chemically derivatized to increase the volatility and thermal stability of the organic acids. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The different organic acids are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects and quantifies the characteristic ions of this compound and the internal standard.
-
-
Quantification:
-
The concentration of this compound in the original urine sample is calculated by comparing the peak area of the analyte to that of the known concentration of the internal standard. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Leucine catabolism pathway and points of enzymatic defects leading to 3-MGA accumulation.
Caption: Experimental workflow for the quantification of urinary this compound.
Caption: Logical relationship between 3-MGA levels, diagnosis, and clinical severity.
Conclusion
This compound is an indispensable biomarker for the diagnosis of several inborn errors of metabolism. However, this guide highlights that the direct correlation between the urinary concentration of 3-MGA and the severity of the clinical phenotype is often weak or not well-established. For drug development professionals and researchers, this underscores the importance of considering a broader spectrum of clinical and biochemical markers when assessing disease severity and therapeutic efficacy in these patient populations. Further longitudinal studies with larger patient cohorts are necessary to better delineate the prognostic value of this compound levels in these complex metabolic disorders.
References
- 1. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic heterogeneity in the syndromes of 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 4. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Costeff syndrome - Wikipedia [en.wikipedia.org]
- 8. Orphanet: 3-methylglutaconic aciduria type 3 [orpha.net]
- 9. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. 3-methylglutaconic aciduria type 1 (Concept Id: C0342727) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mutation characterization and genotype-phenotype correlation in Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Costeff syndrome: MedlinePlus Genetics [medlineplus.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of 3-Methylglutaric Acid and Other Dicarboxylic Acids in Metabolic Disease
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 3-methylglutaric acid (3-MGA) with other dicarboxylic acids implicated in various metabolic diseases. It is designed to be an objective resource, presenting experimental data, detailed methodologies, and visual representations of key metabolic pathways to support research and drug development efforts in the field of inborn errors of metabolism.
Introduction to Dicarboxylic Acids in Metabolic Disease
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In healthy individuals, they are typically present at low levels as intermediates in fatty acid metabolism. However, in certain inborn errors of metabolism, defects in specific enzymatic pathways lead to the accumulation of these acids in bodily fluids, particularly urine. This dicarboxylic aciduria can have significant pathophysiological consequences, including mitochondrial dysfunction and neurotoxicity. This guide focuses on comparing the roles and impacts of this compound, glutaric acid, adipic acid, and suberic acid in distinct metabolic disorders.
Quantitative Comparison of Urinary Dicarboxylic Acid Levels
The urinary concentration of specific dicarboxylic acids is a key diagnostic marker for several metabolic diseases. The following tables summarize representative quantitative data from patients with 3-methylglutaconic aciduria (MGA), glutaric aciduria type I (GA-I), and medium-chain acyl-CoA dehydrogenase deficiency (MCADD). It is important to note that these values can vary significantly between individuals and with metabolic status (e.g., fasting vs. fed).
Table 1: Urinary this compound and Associated Metabolites in 3-Methylglutaconic Aciduria (MGA)
| Metabolite | Urinary Concentration (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) |
| This compound | Increased | Not typically detected |
| 3-Methylglutaconic Acid | Massively increased | Not typically detected |
| 3-Hydroxyisovaleric Acid | Increased | Not typically detected |
Data compiled from a case report of a patient with suspected 3-methylglutaconyl-CoA hydratase deficiency[1].
Table 2: Urinary Glutaric Acid and 3-Hydroxyglutaric Acid in Glutaric Aciduria Type I (GA-I)
| Metabolite | Urinary Concentration (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) |
| Glutaric Acid | 2,510.08 - 1,172.28 | 0 - 4 |
| 3-Hydroxyglutaric Acid | 22.58 - 12.19 | 0 |
Data from two cases of late-onset glutaric aciduria type I[2].
Table 3: Urinary Adipic and Suberic Acid in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
| Metabolite | Urinary Concentration (µmol/mmol creatinine) | Reference Range (µmol/mmol creatinine) |
| Adipic Acid | Elevated in some patients | Varies |
| Suberic Acid | 22.99 (range: 3.01–13.50) | Varies |
Data from a study of 24 patients with MCADD[3]. Suberic acid was found to be a more specific marker than adipic acid.
Pathophysiological Mechanisms and Signaling Pathways
The accumulation of dicarboxylic acids disrupts cellular homeostasis through various mechanisms, primarily by impairing mitochondrial function and inducing excitotoxicity.
This compound: The "Acetyl-CoA Diversion Pathway" and Mitochondrial Dysfunction
In secondary 3-methylglutaconic acidurias, where the primary defect is not in the leucine degradation pathway, the accumulation of 3-MGA is thought to occur via an "acetyl-CoA diversion pathway".[4][5] Under conditions of compromised mitochondrial energy metabolism (e.g., defects in the electron transport chain or ATP synthase), acetyl-CoA cannot efficiently enter the Krebs cycle. This leads to its diversion into an alternative pathway, resulting in the synthesis of 3-methylglutaconyl-CoA and subsequently 3-MGA.[6][7][8]
Glutaric Acid: NMDA Receptor-Mediated Excitotoxicity
In Glutaric Aciduria Type I, the accumulation of glutaric acid and 3-hydroxyglutaric acid in the brain leads to neurotoxicity. These dicarboxylic acids are structural analogs of the excitatory neurotransmitter glutamate and can act as agonists at N-methyl-D-aspartate (NMDA) receptors.[9][10] The overstimulation of NMDA receptors, particularly the NR2B subtype which is more prevalent in the developing brain, leads to excessive calcium influx, triggering a cascade of neurotoxic events, including apoptosis.[9][11]
Adipic and Suberic Acids: Peroxisomal β-Oxidation and PPARα Signaling
In fatty acid oxidation disorders like MCADD, the blockage of mitochondrial β-oxidation leads to an increased reliance on alternative metabolic pathways, including peroxisomal β-oxidation and microsomal ω-oxidation of fatty acids. This results in the formation and urinary excretion of dicarboxylic acids such as adipic and suberic acid.[3][12] The metabolism of these dicarboxylic acids is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[13][14][15] Fatty acids and their dicarboxylic acid derivatives can act as ligands for PPARα, which then heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in peroxisomal β-oxidation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of dicarboxylic acids in metabolic diseases.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the levels of dicarboxylic acids and other organic acids in urine samples.
Protocol:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., ethylmalonic acid-d3).
-
Acidify the sample to pH 1-2 with hydrochloric acid.
-
Extract the organic acids twice with 2 mL of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Set the oven temperature program to achieve separation of the target analytes.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify and quantify the target dicarboxylic acids based on their retention times and mass spectra by comparing them to authentic standards.
-
Normalize the concentrations to the urinary creatinine level.
-
Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To evaluate the impact of dicarboxylic acids on mitochondrial function by measuring the oxygen consumption rate (OCR).
Protocol:
-
Cell Culture:
-
Seed cells (e.g., primary neurons, hepatocytes, or fibroblasts) in a Seahorse XF cell culture microplate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
-
Treatment:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Treat the cells with varying concentrations of the dicarboxylic acid of interest (e.g., 3-MGA, glutaric acid) for a defined period.
-
-
Mitochondrial Stress Test:
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
The Seahorse XF Analyzer will measure the OCR at baseline and after each injection.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of treated cells to untreated controls to determine the effect of the dicarboxylic acid on mitochondrial respiration.
-
Spectrophotometric Assay of Mitochondrial Respiratory Chain Complex Activity
Objective: To determine the specific mitochondrial respiratory chain complexes inhibited by dicarboxylic acids.
Protocol:
-
Mitochondrial Isolation:
-
Isolate mitochondria from cultured cells or tissue homogenates by differential centrifugation.
-
-
Complex I (NADH:ubiquinone oxidoreductase) Activity:
-
Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of ubiquinone as an electron acceptor. The reaction is inhibited by rotenone.
-
-
Complex II (Succinate dehydrogenase) Activity:
-
Measure the reduction of dichlorophenolindophenol (DCPIP) at 600 nm, using succinate as the substrate.
-
-
Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:
-
Measure the reduction of cytochrome c at 550 nm in the presence of reduced decylubiquinone. The reaction is inhibited by antimycin A.
-
-
Complex IV (Cytochrome c oxidase) Activity:
-
Measure the oxidation of reduced cytochrome c at 550 nm.
-
-
Data Analysis:
-
Calculate the specific activity of each complex (nmol/min/mg protein) and compare the activities in the presence and absence of the dicarboxylic acid to identify specific sites of inhibition.
-
Conclusion
The accumulation of dicarboxylic acids, including this compound, glutaric acid, adipic acid, and suberic acid, is a hallmark of several inborn errors of metabolism. While all can lead to significant pathology, their mechanisms of toxicity and the specific metabolic pathways they disrupt differ. 3-MGA accumulation is intricately linked to mitochondrial dysfunction through the acetyl-CoA diversion pathway. Glutaric acid exerts its neurotoxic effects primarily through excitotoxic mechanisms involving NMDA receptors. Adipic and suberic acids are indicators of overwhelmed or deficient fatty acid oxidation, with their metabolism being regulated by PPARα signaling. A thorough understanding of these distinct and overlapping pathophysiological mechanisms is crucial for the development of targeted therapeutic strategies for these debilitating metabolic disorders. This guide provides a foundational framework of comparative data and experimental approaches to aid researchers and clinicians in this endeavor.
References
- 1. 3-Methylglutaconic and 3-methylglutaric aciduria in a patient with suspected 3-methylglutaconyl-CoA hydratase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and laboratory analysis of late-onset glutaric aciduria type I (GA-I) in Uighur: A report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - ProQuest [proquest.com]
- 10. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 3-Methylglutaric acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Methylglutaric acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a C6 dicarboxylic organic acid that poses several health risks.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | Safety goggles with side-shields or a face shield.[3][6] | To protect against splashes and dust particles. Must be worn at all times when handling the chemical. |
| Hand Protection | Nitrile or butyl rubber gloves.[6] | To prevent skin contact. Gloves must be inspected for tears or cracks before use and disposed of after handling the chemical.[7][8] |
| Body Protection | Impervious clothing, such as a chemically resistant lab coat.[3][7] | To protect skin from accidental spills. The type of clothing should be selected based on the concentration and amount of the substance being handled.[7] |
| Respiratory Protection | - N95 (US) or P1 (EU) dust mask for nuisance exposures.[7][9]- OV/AG/P99 (US) or ABEK-P2 (EU) respirator for higher-level protection.[7] | Required when generating dust or aerosols, or when working outside of a ventilated enclosure.[3][7] |
Standard Operating Procedure for Handling
Safe handling of this compound requires adherence to a strict operational workflow to ensure personnel safety and prevent contamination.
Step 1: Preparation
-
Ensure a safety shower and eye wash station are accessible and functional.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[3][7]
-
Don all required PPE as specified in Table 1 before handling the chemical.
-
Have a chemical spill kit readily available.
Step 2: Handling and Use
-
Avoid all direct contact with the skin and eyes.[3]
-
Do not breathe in dust, fumes, or vapors.[3]
-
When weighing or transferring the solid, do so carefully to minimize dust generation.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[3]
-
Wash hands thoroughly with soap and water after handling is complete.[3][4]
Step 3: Storage
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3][4]
-
Store away from incompatible materials such as oxidizing agents.[4]
-
The recommended storage temperature for the powder is -20°C.[3]
Below is a diagram illustrating the standard workflow for handling this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C6H10O4 | CID 12284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. leelinework.com [leelinework.com]
- 7. shop.activate-scientific.com [shop.activate-scientific.com]
- 8. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 9. This compound 99 626-51-7 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
